molecular formula C10H11NO4 B1612789 Ethyl 3-methyl-2-nitrobenzoate CAS No. 54064-39-0

Ethyl 3-methyl-2-nitrobenzoate

Cat. No.: B1612789
CAS No.: 54064-39-0
M. Wt: 209.2 g/mol
InChI Key: GORJIFRUPPQKPQ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-nitrobenzoate (CAS 54064-39-0) is a high-purity organic compound supplied for research and development purposes. This ester serves as a versatile synthetic intermediate and building block in organic synthesis, particularly in the development of active ingredients for the pharmaceutical and agrochemical industries . With a molecular formula of C10H11NO4 and a molecular weight of 209.20 g/mol , it is characterized by its nitro and ester functional groups, which are amenable to further chemical transformations. As a solid that should be stored sealed in a dry, room temperature environment , it is an important reagent for researchers exploring the structure-activity relationships of substituted benzoate esters, which are known for their diverse applications . This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-methyl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-3-15-10(12)8-6-4-5-7(2)9(8)11(13)14/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORJIFRUPPQKPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602313
Record name Ethyl 3-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54064-39-0
Record name Ethyl 3-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Process Development Report: Scalable Synthesis of Ethyl 3-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the process chemistry for synthesizing Ethyl 3-methyl-2-nitrobenzoate , a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., indoles via the Batcho-Leimgruber synthesis) and specific kinase inhibitors.

While direct nitration of ethyl 3-methylbenzoate appears to be the most direct retrosynthetic disconnection, it is chemically flawed due to poor regioselectivity. This guide advocates for the esterification of 3-methyl-2-nitrobenzoic acid as the "Gold Standard" route. This approach guarantees isomeric purity, avoiding the difficult chromatographic separation of the 2-nitro (desired) and 4-nitro (byproduct) isomers.

Key Compound Data
PropertySpecification
IUPAC Name This compound
CAS Number 54064-39-0
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity)
Storage Sealed, Dry, Room Temperature (Hygroscopic)

Strategic Retrosynthesis & Route Selection

The synthesis of polysubstituted benzenes is governed by the directing effects of existing substituents.

  • Route A (Direct Nitration - NOT RECOMMENDED): Nitration of ethyl 3-methylbenzoate. The ester group is meta-directing, while the methyl group is ortho/para-directing. These effects compete, leading to a mixture of the 2-nitro, 4-nitro, and 6-nitro isomers. The 2-position is sterically hindered, often resulting in it being the minor product.

  • Route B (Esterification - RECOMMENDED): Starting with commercially available or pre-synthesized 3-methyl-2-nitrobenzoic acid . This locks in the regiochemistry upstream, reducing the final step to a simple functional group transformation.

Retrosynthetic Logic Diagram

Retrosynthesis cluster_BadRoute Route A: Direct Nitration (Low Selectivity) cluster_GoodRoute Route B: Esterification (High Fidelity) Target This compound (Target) Mixture Mixture of Isomers (2-nitro, 4-nitro, 6-nitro) Target->Mixture Nitration Intermediate Acid Chloride Intermediate (Activated) Target->Intermediate Esterification PrecursorA Ethyl 3-methylbenzoate Mixture->PrecursorA HNO3/H2SO4 PrecursorB 3-methyl-2-nitrobenzoic acid (CAS: 5437-38-7) Intermediate->PrecursorB Activation (SOCl2)

Caption: Retrosynthetic analysis comparing the flawed direct nitration route (Red) with the preferred esterification route (Green).

Critical Material Attributes (CMA)

Before initiating synthesis, ensure reagents meet the following specifications to minimize side reactions (particularly hydrolysis of the acid chloride).

ReagentGradeCritical Impurity LimitRationale
3-methyl-2-nitrobenzoic acid >97%<1% 3-methyl-4-nitrobenzoic acidIsomeric impurities are difficult to remove after esterification.
Thionyl Chloride (SOCl₂) ReagentPlusFree of H₂OWater hydrolyzes SOCl₂ to SO₂ and HCl, reducing stoichiometry.
Ethanol (EtOH) Anhydrous<0.05% WaterWater competes with EtOH for the acid chloride, reverting it to the acid.
DMF (Dimethylformamide) AnhydrousN/AActs as a Vilsmeier-Haack type catalyst for acid chloride formation.

Detailed Experimental Protocol

Two methods are presented. Method A is the industrial standard for hindered substrates (using Acid Chloride). Method B is a greener alternative (Fischer Esterification) but may require longer reaction times due to steric hindrance at the 2-position.

Method A: Thionyl Chloride Activation (High Yield)

This method overcomes the steric hindrance of the ortho-nitro and meta-methyl groups by converting the carboxylic acid into a highly reactive acid chloride.

Step 1: Formation of Acid Chloride
  • Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).

  • Charge: Add 3-methyl-2-nitrobenzoic acid (10.0 g, 55.2 mmol) .

  • Solvent/Reagent: Add Thionyl Chloride (20 mL, excess) .

  • Catalyst: Add DMF (3-5 drops) . Note: DMF acts as a catalyst by forming a reactive chloroiminium intermediate.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours.

    • Endpoint: The solution should become clear, and gas evolution (SO₂/HCl) should cease.

  • Workup: Remove excess SOCl₂ via rotary evaporation under reduced pressure. Add dry toluene (10 mL) and evaporate again to azeotrope off trace SOCl₂. Result: Crude yellow oil/solid (Acid Chloride).

Step 2: Esterification
  • Solvation: Dissolve the crude acid chloride in Dichloromethane (DCM, 50 mL) or use it neat if liquid.

  • Addition: Cool the solution to 0°C in an ice bath.

  • Reagent: Slowly add Anhydrous Ethanol (10 mL, excess) mixed with Triethylamine (TEA, 8.5 mL, 1.1 eq) or Pyridine to scavenge the HCl generated.

    • Alternative: If no base is used, reflux in excess ethanol, but yield may be lower due to reversibility.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Pour the mixture into ice-cold water (100 mL).

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with sat. NaHCO₃ (to remove unreacted acid) and Brine.

  • Drying: Dry over MgSO₄, filter, and concentrate.

Method B: Fischer Esterification (Green/Academic)
  • Charge: In a RBF, combine 3-methyl-2-nitrobenzoic acid (10 g) and Ethanol (100 mL) .

  • Catalyst: Add Conc. H₂SO₄ (1.0 mL) carefully.

  • Reaction: Reflux for 12–24 hours. Note: The steric bulk at the 2-position makes this slower than typical benzoates.

  • Workup: Concentrate ethanol to ~20 mL. Pour into crushed ice. The ester should precipitate (if solid) or oil out. Extract with Ethyl Acetate if necessary.

Process Analytical Technology (PAT) & QC

Reaction Workflow Diagram

Workflow Start Start: 3-methyl-2-nitrobenzoic acid Activation Activation: SOCl2 + DMF (cat) Reflux 3h Start->Activation Intermediate Intermediate: Acid Chloride (Remove excess SOCl2) Activation->Intermediate - SO2, - HCl Esterification Esterification: EtOH + Base (TEA) 0°C to RT Intermediate->Esterification Workup Workup: NaHCO3 Wash DCM Extraction Esterification->Workup Product Product: This compound Workup->Product

Caption: Step-by-step workflow for the Acid Chloride method (Method A).

Characterization (Expected Data)[4]

Since specific spectral data for the ethyl ester is less common than the methyl ester, the following are the expected diagnostic signals based on chemical shift principles:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.0 - 7.5 ppm: Multiplet (3H, Aromatic protons).

    • δ 4.3 - 4.4 ppm: Quartet (2H, J = 7 Hz, O-CH₂ -CH₃). Diagnostic for Ethyl Ester.

    • δ 2.4 - 2.6 ppm: Singlet (3H, Ar-CH₃ ).

    • δ 1.3 - 1.4 ppm: Triplet (3H, J = 7 Hz, O-CH₂-CH₃ ).

  • IR Spectroscopy:

    • 1725–1735 cm⁻¹: Strong C=O stretch (Ester).

    • 1530 cm⁻¹ & 1350 cm⁻¹: Strong N-O stretches (Nitro group).

Safety & Troubleshooting

Hazard Analysis
  • Nitro Compounds: Potentially energetic.[1] While mono-nitro benzoates are generally stable, avoid excessive heating of the dry residue.

  • Thionyl Chloride: Reacts violently with water releasing HCl and SO₂ gases. Perform all operations in a fume hood.

  • Steric Hindrance: The 2-nitro group twists out of plane, shielding the carbonyl carbon. If conversion is low in Method B, switch to Method A (Acid Chloride) as the chloride is a better leaving group than the ethoxide/water equilibrium allows.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete activation of acid.Ensure SOCl₂ is fresh; increase reflux time; ensure DMF catalyst is added.
Starting Material Remains Hydrolysis of Acid Chloride.Ensure ethanol is anhydrous. Dry glassware thoroughly before Step 2.
Product is an Oil Impurities or intrinsic property.Attempt crystallization from cold Hexane/Ethanol mix. If oil persists, purify via silica gel column chromatography (Hexane:EtOAc 8:2).

References

  • Organic Syntheses. (1928). Methyl m-nitrobenzoate.[2] Org. Synth. 1928, 8, 76. (Foundational method for nitrobenzoate esterification). Link

  • Vertex Pharmaceuticals. (2015). Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation. WO2015184229A1. (Source for precursor synthesis). Link

  • BLD Pharm. (n.d.).[3] this compound MSDS & Properties. (Verification of CAS 54064-39-0).[4][3][5][6][7][8] Link

  • GuideChem. (n.d.). Applications of 3-Methyl-2-nitrobenzoic acid. (Context on pharmaceutical utility). Link

Sources

Ethyl 3-methyl-2-nitrobenzoate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 3-methyl-2-nitrobenzoate , a specialized aromatic intermediate used in the synthesis of polysubstituted indoles and aniline derivatives.[1]

CAS No: 54064-39-0 Formula: C₁₀H₁₁NO₄ Molecular Weight: 209.20 g/mol [1][2][3][4]

Executive Summary & Strategic Importance

This compound is a critical building block in organic synthesis, primarily utilized as a precursor for 7-substituted indole scaffolds and functionalized anthranilates .[1] Its structural motif—a vicinal arrangement of an ester, a nitro group, and a methyl group (1,2,3-substitution pattern)—enables unique cyclization pathways that are inaccessible from more common isomers.[1][5]

Critical Isomer Distinction: Researchers must distinguish this compound from its isomer, Ethyl 2-methyl-3-nitrobenzoate (or its methyl ester analog), which is the key intermediate for Lenalidomide and yields 4-substituted indoles.[1][5]

  • 3-Methyl-2-Nitro (Target): Yields Indole-7-carboxylates .[1]

  • 2-Methyl-3-Nitro (Isomer): Yields Indole-4-carboxylates .[1]

Physicochemical Profile

PropertyValueNotes
Appearance Off-white to pale yellow solidLow-melting solid; tends to oil if impure.[1]
Melting Point 35–40 °C (Predicted)Methyl analog MP is 72–73 °C; ethyl esters typically melt lower.[1][5]
Boiling Point ~290 °C (760 mmHg)Decomposition likely before boiling at atm pressure.[1][5]
Density 1.25 ± 0.06 g/cm³Predicted value.
Solubility Soluble in EtOAc, DCM, MeOHInsoluble in water.[1][5]
Stability Stable under standard conditionsLight sensitive (nitro group).[1][5] Store < 25 °C.

Synthetic Accessibility & Regioselectivity

The primary synthesis route involves the nitration of Ethyl 3-methylbenzoate (Ethyl m-toluate) .[1][5] This reaction presents a regioselectivity challenge due to the directing effects of the meta-methyl (activating, ortho/para) and the ester (deactivating, meta) groups.[1][5]

Regioselective Nitration Strategy

Standard mixed-acid nitration (


) often yields a mixture of the 2-nitro (target), 4-nitro, and 6-nitro isomers.[1][5] However, the use of Acetyl Nitrate  (generated in situ from Acetic Anhydride and Nitric Acid) significantly enhances regioselectivity toward the 2-nitro position, likely due to the specific steric and electronic transition state favored by the acetylating species.[1][5]

SynthesisPathway Start Ethyl 3-methylbenzoate Intermediate Sigma Complex Transition State Start->Intermediate Nitration Reagent HNO3 / Ac2O (Acetyl Nitrate) Reagent->Intermediate ProductA This compound (Target: ~72%) Intermediate->ProductA Major Path ProductB Ethyl 3-methyl-4-nitrobenzoate (Byproduct: ~28%) Intermediate->ProductB Minor Path

Figure 1: Regioselective nitration pathway favoring the 2-nitro isomer via Acetyl Nitrate conditions.

Chemo-Selectivity & Reactivity Profile[1]

The Batcho-Leimgruber Indole Synthesis

This is the most high-value application of this compound.[1] The vicinal methyl and nitro groups allow for condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization.[1][5]

  • Mechanism: The acidity of the benzylic methyl protons is enhanced by the ortho-nitro group.[1][5] Condensation yields a

    
    -dimethylamino-2-nitrostyrene intermediate.[1]
    
  • Outcome: Reductive cyclization (e.g.,

    
     or 
    
    
    
    ) forms the pyrrole ring.[1][5] Because the ester is at position 1 and the nitro at position 2, the resulting ester ends up at Position 7 of the indole.[1][5]
Selective Reduction

The nitro group can be selectively reduced to an amine using Iron/Acetic Acid or Catalytic Hydrogenation , yielding Ethyl 2-amino-3-methylbenzoate .[1] This anthranilate derivative is a precursor for quinazolinones.[5]

Benzylic Functionalization

Radical bromination using N-Bromosuccinimide (NBS) allows for functionalization of the methyl group.[1][5]

  • Caution: The resulting benzyl bromide is highly reactive and prone to cyclization if the nitro group is reduced subsequently.[1][5]

Reactivity Core This compound Indole Ethyl indole-7-carboxylate (Batcho-Leimgruber) Core->Indole 1. DMF-DMA 2. H2, Pd/C Aniline Ethyl 2-amino-3-methylbenzoate (Reduction) Core->Aniline Fe, AcOH or H2, Pd/C Bromide Ethyl 3-(bromomethyl)-2-nitrobenzoate (Radical Bromination) Core->Bromide NBS, AIBN

Figure 2: Divergent reactivity pathways leading to distinct high-value scaffolds.[1][5][6]

Experimental Protocols

Protocol A: Regioselective Synthesis (Adapted for Ethyl Ester)

Based on high-selectivity nitration methodologies [1].[1][5]

Reagents:

  • Ethyl 3-methylbenzoate (1.0 eq)[1][5]

  • Nitric Acid (65%, 3.5 eq)[1][5]

  • Acetic Anhydride (4.0 eq)[1][5]

  • Ethyl Acetate (extraction)[1][5]

Procedure:

  • Preparation of Acetyl Nitrate: In a round-bottom flask, cool Acetic Anhydride (4.0 eq) to 0°C. Add Nitric Acid (3.5 eq) dropwise, maintaining temperature < 5°C. Stir for 30 minutes.

  • Nitration: Add a solution of Ethyl 3-methylbenzoate (1.0 eq) in Acetic Anhydride slowly to the nitrating mixture at 0–5°C.

  • Reaction: Allow the mixture to warm to 25–30°C and stir for 3 hours. Monitor by TLC/HPLC.

  • Quench: Pour the reaction mixture onto crushed ice (5x volume) with vigorous stirring.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with sat.[1]

    
     (to remove acid) and brine.[1][5]
    
  • Purification: Concentrate in vacuo. The crude oil contains a mixture of 2-nitro (major) and 4-nitro (minor).[1][5] Purify via recrystallization from cold Ethanol or column chromatography (Hexane/EtOAc 9:1) to isolate the target This compound .[1]

Protocol B: Batcho-Leimgruber Indole Synthesis

Conversion to Ethyl indole-7-carboxylate [2].

  • Enamine Formation: Dissolve this compound (10 mmol) in anhydrous DMF (15 mL). Add DMF-DMA (15 mmol) and Pyrrolidine (1.0 mmol, catalyst). Heat to 110°C for 4–6 hours (red color develops).[1][5] Remove volatiles in vacuo.

  • Cyclization: Dissolve the crude red enamine in Methanol (50 mL). Add 10% Pd/C (10 wt%).[1][5] Hydrogenate at 40 psi

    
     at room temperature for 12 hours.
    
  • Workup: Filter catalyst through Celite. Concentrate filtrate.[1] Purify via flash chromatography to yield Ethyl indole-7-carboxylate .

References

  • Patent CN105820054A : Preparation method of mthis compound. (Demonstrates acetyl nitrate route for high regioselectivity).

  • Sigma-Aldrich : Methyl 2-methyl-3-nitrobenzoate Product Sheet (For comparison of isomeric properties and applications). [1][5]

  • Accela ChemBio : this compound Product Entry (CAS verification).

  • Organic Syntheses : Batcho-Leimgruber Indole Synthesis General Methodology.

Sources

An In-depth Technical Guide to Ethyl 3-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 54064-39-0

This guide provides a comprehensive technical overview of Ethyl 3-methyl-2-nitrobenzoate, a valuable intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, potential applications, and safety protocols, offering field-proven insights and detailed methodologies.

Core Concepts: Structure and Properties

This compound is an aromatic compound with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol . Its structure features a benzene ring substituted with an ethyl ester group, a methyl group, and a nitro group at positions 1, 3, and 2, respectively. The interplay of these functional groups dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)Mthis compoundEthyl 3-nitrobenzoate
CAS Number 54064-39-05471-82-9618-98-4
Molecular Formula C₁₀H₁₁NO₄C₉H₉NO₄C₉H₉NO₄
Molecular Weight 209.20 g/mol 195.17 g/mol [1]195.17 g/mol
Boiling Point No data available286.3±20.0 °C (Predicted)[1]279 °C
Melting Point No data available72-73°C[1]47-49 °C
Solubility Soluble in common organic solvents like methanol, ethanol, and ethyl acetate.Soluble in Methanol[2]Soluble in hot ethanol[3]

The presence of the electron-withdrawing nitro group significantly influences the electron density of the aromatic ring, making it a key feature for its synthetic utility. The ethyl ester and methyl groups also contribute to the molecule's overall steric and electronic properties.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is not widely documented in publicly available literature. However, a logical and efficient synthetic route can be devised based on established organic chemistry principles. The most plausible pathway involves a two-step process: the nitration of 3-methylbenzoic acid to form 3-methyl-2-nitrobenzoic acid, followed by the esterification of the resulting carboxylic acid to the corresponding ethyl ester.

Step 1: Synthesis of the Precursor, 3-Methyl-2-nitrobenzoic Acid

The critical precursor, 3-methyl-2-nitrobenzoic acid, is an important intermediate in the fine chemical industry, with applications in the synthesis of pharmaceuticals, dyes, and pesticides.[4] Its synthesis can be achieved through the nitration of 3-methylbenzoic acid.

Reaction: Nitration of 3-methylbenzoic acid.

Causality of Experimental Choices:

  • Starting Material: 3-Methylbenzoic acid (m-toluic acid) is a readily available and cost-effective starting material.

  • Nitrating Agent: A mixture of fuming nitric acid is a standard and effective nitrating agent for aromatic compounds. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize the formation of byproducts.

  • Temperature Control: Maintaining a low temperature (e.g., -10°C) is crucial for regioselectivity, favoring the introduction of the nitro group at the 2-position, ortho to the methyl group and meta to the carboxylic acid group. This is due to the directing effects of the substituents on the aromatic ring.

Experimental Protocol: Synthesis of 3-Methyl-2-nitrobenzoic Acid

  • Reaction Setup: In a flask equipped with a mechanical stirrer and a dropping funnel, cool fuming nitric acid to -10°C in an ice-salt bath.

  • Addition of Starting Material: Slowly add powdered 3-methylbenzoic acid to the cooled nitric acid with continuous stirring, ensuring the temperature remains at -10°C.

  • Reaction Monitoring: Stir the mixture at -10°C for one hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice and stir.

  • Isolation and Purification: Collect the precipitated crude product by suction filtration and wash thoroughly with cold water. The crude 3-methyl-2-nitrobenzoic acid can be further purified by recrystallization from ethanol.

Step 2: Esterification to this compound

The second step involves the conversion of the carboxylic acid to its ethyl ester. Fischer esterification is a classic and reliable method for this transformation.

Reaction: Fischer Esterification of 3-methyl-2-nitrobenzoic acid.

Causality of Experimental Choices:

  • Reactants: 3-methyl-2-nitrobenzoic acid is reacted with an excess of ethanol, which serves as both the reactant and the solvent.

  • Catalyst: A strong acid catalyst, such as concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by ethanol.

  • Reaction Conditions: The reaction is typically heated under reflux to drive the equilibrium towards the formation of the ester.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-2-nitrobenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

DOT Diagram: Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification 3-Methylbenzoic Acid 3-Methylbenzoic Acid Nitration Nitration 3-Methylbenzoic Acid->Nitration Nitrating Agent (HNO3) Nitrating Agent (HNO3) Nitrating Agent (HNO3)->Nitration 3-Methyl-2-nitrobenzoic Acid 3-Methyl-2-nitrobenzoic Acid Nitration->3-Methyl-2-nitrobenzoic Acid Esterification Esterification 3-Methyl-2-nitrobenzoic Acid->Esterification Ethanol Ethanol Ethanol->Esterification Acid Catalyst (H2SO4) Acid Catalyst (H2SO4) Acid Catalyst (H2SO4)->Esterification This compound This compound Esterification->this compound

Caption: Two-step synthesis of this compound.

Applications in Research and Drug Development

While specific applications for this compound are not extensively reported, its structural motifs suggest significant potential as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The precursor, 3-methyl-2-nitrobenzoic acid, is a known intermediate for agrochemicals.[5]

The primary utility of this compound lies in the synthetic transformations of its functional groups:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, opening pathways to a wide range of substituted anilines. These anilines are crucial intermediates in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.

  • Modification of the Ester Group: The ethyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or other esters. This allows for the introduction of diverse functionalities and the construction of complex molecular scaffolds.

  • Aromatic Ring Substitution: The electronic nature of the substituents on the benzene ring can direct further electrophilic or nucleophilic aromatic substitution reactions, enabling the synthesis of polysubstituted aromatic compounds.

DOT Diagram: Application Pathways

Application_Pathways This compound This compound Reduction Reduction This compound->Reduction Hydrolysis Hydrolysis This compound->Hydrolysis Aromatic Substitution Aromatic Substitution This compound->Aromatic Substitution Ethyl 3-methyl-2-aminobenzoate Ethyl 3-methyl-2-aminobenzoate Reduction->Ethyl 3-methyl-2-aminobenzoate 3-Methyl-2-nitrobenzoic Acid 3-Methyl-2-nitrobenzoic Acid Hydrolysis->3-Methyl-2-nitrobenzoic Acid Polysubstituted Aromatics Polysubstituted Aromatics Aromatic Substitution->Polysubstituted Aromatics Pharmaceuticals Pharmaceuticals Ethyl 3-methyl-2-aminobenzoate->Pharmaceuticals Agrochemicals Agrochemicals 3-Methyl-2-nitrobenzoic Acid->Agrochemicals Functional Materials Functional Materials Polysubstituted Aromatics->Functional Materials

Caption: Potential synthetic applications of this compound.

Spectroscopic Characterization: An Interpretive Guide

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methyl group protons.

  • Aromatic Region (δ 7.5-8.5 ppm): The three protons on the aromatic ring will appear as a complex multiplet in this region. The electron-withdrawing nitro and ester groups will deshield these protons, causing them to resonate at a relatively high chemical shift.

  • Ethyl Group (δ 1.3-1.4 ppm, triplet; δ 4.3-4.4 ppm, quartet): The ethyl group will exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), with a coupling constant (J) of approximately 7 Hz.

  • Methyl Group (δ 2.4-2.6 ppm, singlet): The methyl group attached to the aromatic ring will appear as a singlet in this region.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Carbonyl Carbon (δ ~165 ppm): The carbon of the ester carbonyl group will be observed at a downfield chemical shift.

  • Aromatic Carbons (δ 120-150 ppm): The six carbons of the benzene ring will appear in this region. The carbon attached to the nitro group will be significantly deshielded.

  • Ethyl Group Carbons (δ ~14 ppm, CH₃; δ ~61 ppm, CH₂): The two carbons of the ethyl group will have distinct chemical shifts.

  • Methyl Group Carbon (δ ~20 ppm): The carbon of the methyl group on the ring will appear at a characteristic upfield position.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch (Ester): A strong absorption band around 1720 cm⁻¹.

  • N-O Stretch (Nitro): Two strong absorption bands, one asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

  • C-O Stretch (Ester): An absorption band in the region of 1250-1300 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Absorption bands above and below 3000 cm⁻¹, respectively.

Safety and Handling

As there is no specific safety data sheet (SDS) for this compound, it is prudent to handle this compound with the same precautions as for similar nitroaromatic esters. The following guidelines are based on the safety information for related compounds such as Ethyl 3-nitrobenzoate.[6]

Table 2: Hazard Identification and Precautionary Measures

HazardDescriptionPrecautionary Measures
Skin and Eye Irritation May cause skin and serious eye irritation.Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.[6]
Respiratory Irritation May cause respiratory irritation if inhaled.Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[6]
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell.
Storage No specific storage information.Keep container tightly closed in a dry, cool, and well-ventilated place.

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Always consult a comprehensive and up-to-date Safety Data Sheet for any chemical before handling.

Conclusion

This compound, with its strategically placed functional groups, represents a valuable and versatile intermediate for organic synthesis. While detailed experimental data for this specific compound is sparse, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Its potential as a precursor to a variety of complex molecules underscores its importance for researchers and professionals in drug discovery and materials science. Further exploration of the reactivity and applications of this compound is warranted and promises to yield novel and valuable chemical entities.

References

  • What is the synthesis of methyl 3-nitrobenzoate? - Quora. (2016, July 4). Retrieved January 29, 2026, from [Link]

  • Mthis compound - ChemBK. (2024, April 9). Retrieved January 29, 2026, from [Link]

  • Nitration of methyl benzoate | Resource | RSC Education. (n.d.). Retrieved January 29, 2026, from [Link]

  • how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? - Chegg. (n.d.). Retrieved January 29, 2026, from [Link]

  • CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents. (n.d.).
  • WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation - Google Patents. (n.d.).
  • CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents. (n.d.).
  • m-NITROBENZOIC ACID - Organic Syntheses. (n.d.). Retrieved January 29, 2026, from [Link]

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses. (n.d.). Retrieved January 29, 2026, from [Link]

  • Total Synthesis of Okeaniamide A | Organic Letters. (2026, January 23). Retrieved January 29, 2026, from [Link]

  • Ethyl 2-methyl-3-nitrobenzoate | C10H11NO4 | CID 2985503 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • DE3335312C1 - Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid - Google Patents. (n.d.).
  • Hazardous Substance Fact Sheet - NJ.gov. (n.d.). Retrieved January 29, 2026, from [Link]

  • 4 - The Royal Society of Chemistry. (n.d.). Retrieved January 29, 2026, from [Link]

  • KEGG PATHWAY Database. (2025, December 17). Retrieved January 29, 2026, from [Link]

  • Antennal Sensilla Basiconica Responses to Pheromones and General Odorants in Red Imported Fire Ants, Solenopsis invicta - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

  • Ethylene glycol - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

  • Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • Amlodipine - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

Sources

Navigating the Physicochemical Landscape of Ethyl 3-methyl-2-nitrobenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Nitrobenzoates in Drug Discovery

Substituted nitrobenzoic acid esters, such as Ethyl 3-methyl-2-nitrobenzoate, represent a critical class of chemical intermediates in the synthesis of a wide array of pharmacologically active molecules. The precise arrangement of the nitro, methyl, and ethyl ester functionalities on the benzene ring provides a versatile scaffold for medicinal chemists to explore and develop novel therapeutic agents. The physical properties of these intermediates are paramount, governing their reactivity, solubility, and handling characteristics, which in turn directly impact reaction kinetics, purification strategies, and overall process scalability in drug development.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the essential data and procedural knowledge to effectively utilize this compound in their synthetic endeavors. While direct experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related structural isomers and analogs to provide a robust predictive profile.

Molecular Structure and Chemical Identity

A foundational understanding of the molecular architecture is essential for interpreting its physical behavior.

Caption: Chemical structure of this compound.

IdentifierValue
IUPAC Name This compound
Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol [1]
CAS Number 5445-33-0

Predicted Physical Properties

The following table summarizes the predicted and known physical properties of this compound and its close structural isomers. These values provide a valuable baseline for experimental design and process development.

PropertyThis compound (Predicted)Mthis compoundEthyl 2-methyl-3-nitrobenzoateMethyl 2-methyl-3-nitrobenzoate
Appearance White to light yellow solidWhite to Almost white Solid[2][3]White to light yellow Solid[4]White to Brown powder to crystal
Melting Point ~70-75 °C72-73°C[2][3]-62-65 °C
Boiling Point ~290-300 °C (Predicted)286.3±20.0 °C (Predicted)[2][3]112-114℃ (0.3 Torr)[4]-
Density ~1.2 g/cm³ (Predicted)1?+-.0.06 g/cm3 (Predicted)[2][3]1.216±0.06 g/cm3 (Predicted)[4]-
Solubility Soluble in methanol and other common organic solvents.Soluble in Methanol.[2][3]-Soluble in Methanol.

Expert Insight: The substitution pattern on the benzene ring significantly influences the physical properties. The presence of the nitro group, a strong electron-withdrawing group, increases the polarity of the molecule, which generally leads to a higher melting and boiling point compared to the non-nitrated analog. The ortho-positioning of the nitro group to the ester can lead to intramolecular interactions that may affect the crystal packing and, consequently, the melting point. The difference between a methyl and an ethyl ester typically has a modest effect on the melting point but will increase the boiling point due to the higher molecular weight.

Experimental Determination of Physical Properties

Accurate determination of the physical properties of a new or sparsely characterized compound like this compound is a cornerstone of chemical research and development. The following are standard, reliable protocols for key physical property measurements.

Melting Point Determination

Principle: The melting point is a fundamental and sensitive indicator of purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the solid and liquid phases are in equilibrium. Impurities typically depress and broaden the melting point range.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised rapidly to about 10-15 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the last crystal melts is recorded as the end of the melting range.

Melting_Point_Workflow A Dry Crystalline Sample B Pack Capillary Tube A->B C Place in Melting Point Apparatus B->C D Rapid Heat to ~15°C Below Expected MP C->D E Slow Heat (1-2°C/min) D->E F Record Start and End of Melting E->F G Purity Assessment F->G

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is highly dependent on atmospheric pressure.

Methodology (Microscale/Siwoloboff Method):

  • Sample Preparation: A small amount of the liquid sample (or molten solid) is placed in a small test tube.

  • Apparatus: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer.

  • Measurement:

    • The assembly is heated in a heating bath (e.g., silicone oil).

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.

    • The heating is discontinued, and the bath is allowed to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.

Solubility Assessment

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. "Like dissolves like" is a guiding principle, where polar solutes tend to dissolve in polar solvents and nonpolar solutes in nonpolar solvents.

Methodology (Qualitative):

  • Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, methanol, ethyl acetate, dichloromethane, hexane).

  • Procedure:

    • To a small test tube containing approximately 1 mL of the solvent, a small, measured amount (e.g., 10 mg) of this compound is added.

    • The mixture is agitated (vortexed or shaken) at a constant temperature (typically room temperature).

    • Visual observation is used to determine if the solid has dissolved completely.

    • If the solid dissolves, more solute is added incrementally until saturation is reached to provide a semi-quantitative measure (e.g., soluble, sparingly soluble, insoluble).

Spectral Data and Structural Confirmation

Spectroscopic techniques are indispensable for confirming the chemical identity and purity of a synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Expected signals would include those for the aromatic protons, the methyl group protons, and the ethyl group protons (a quartet and a triplet).

    • ¹³C NMR: Will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the key functional groups:

    • Strong C=O stretch for the ester group (around 1720-1740 cm⁻¹).

    • Characteristic asymmetric and symmetric stretches for the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound by showing the molecular ion peak (M⁺) and provides information about the fragmentation pattern, which can further confirm the structure.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Toxicity Profile (Inferred from Analogs): Nitroaromatic compounds can be irritants to the skin, eyes, and respiratory tract. The toxicological properties of this compound have not been fully investigated, and it should be handled with care.

Conclusion

This compound is a valuable building block in synthetic organic and medicinal chemistry. While direct and extensive physical property data is limited, a reliable working profile can be established through the analysis of its structural analogs. The experimental protocols outlined in this guide provide a robust framework for the in-house determination of its precise physicochemical characteristics. By integrating this predictive data with rigorous experimental validation and adhering to stringent safety protocols, researchers can confidently and effectively utilize this compound in their pursuit of novel chemical entities.

References

  • ChemBK. (2023). Mthis compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-3-nitrobenzoate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-2-nitrobenzoic acid, 98%. Retrieved from [Link]

Sources

Solubility Profiling & Thermodynamic Modeling: Ethyl 3-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling & Thermodynamic Modeling of Ethyl 3-methyl-2-nitrobenzoate (CAS 54064-39-0) Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This compound (CAS 54064-39-0) is a critical intermediate in the synthesis of fused heterocyclic compounds and kinase inhibitors. Despite its utility, specific experimental solubility data in pure solvent systems remains sparse in open literature compared to its parent acid, 3-methyl-2-nitrobenzoic acid .

This technical guide bridges that gap. It synthesizes available physicochemical data, establishes a comparative thermodynamic framework based on the parent acid's known behavior, and provides a validated Standard Operating Procedure (SOP) for empirically determining the solubility of this ester. This approach ensures that process chemists can generate the precise data needed for crystallization optimization and solvent selection.

Physicochemical Profile & Structural Context[1][2][3][4]

Understanding the solubility landscape requires a precise definition of the solute's properties. The esterification of the carboxylic acid significantly alters the lattice energy and solute-solvent interaction potential.

PropertyData / CharacteristicSource
Compound Name This compound[1, 2]
CAS Number 54064-39-0[1]
Molecular Formula

[1]
Molecular Weight 209.20 g/mol [1]
Physical State Solid (Crystalline)[2]
Structural Feature Sterically congested nitro group (ortho to ester, meta to methyl).[1][3]
Solubility Class Lipophilic Ester (Low aqueous solubility, high organic solubility).[Inferential]

Thermodynamic Implication: The conversion of 3-methyl-2-nitrobenzoic acid to its ethyl ester removes the strong hydrogen-bond donor (carboxylic -OH). Consequently, the ester will exhibit:

  • Lower Melting Point: Disruption of the strong intermolecular H-bond network present in the acid crystal lattice.

  • Enhanced Solubility in Aprotic Solvents: Improved interaction with solvents like Ethyl Acetate, DCM, and Toluene compared to the parent acid.

Comparative Solubility Landscape (Proxy Analysis)

In the absence of a direct solubility table for the ester, we utilize the experimentally verified data of the parent acid (3-methyl-2-nitrobenzoic acid) as a baseline for solvent screening. The thermodynamic behavior of the acid provides a directional vector for the ester's performance.

Reference Data: 3-methyl-2-nitrobenzoic acid (Parent Scaffold) Source: He et al., J. Chem. Eng. Data (2018) [4][2]

  • Temperature Range: 283.15 K – 318.15 K

  • Solvent Efficiency Order (Mole Fraction Solubility):

    
    
    

Predictive Shift for this compound:

Solvent ClassParent Acid BehaviorPredicted Ester BehaviorMechanism
Alcohols (MeOH, EtOH) High solubility (H-bond donor/acceptor match).Reduced Solubility Ester cannot donate H-bonds; relies only on accepting H-bonds from solvent.
Aprotic Polar (Acetone, Ethyl Acetate) Moderate to High.Increased Solubility Dipole-dipole interactions dominate; ester functionality is highly compatible.
Non-Polar (Toluene, Hexane) Low.[1]Significantly Increased Increased lipophilicity from the ethyl chain and loss of polar -COOH group.
Thermodynamic Modeling Framework

To rigorously describe the solubility of this compound once experimental data points are acquired, two semi-empirical models are recommended. These models smooth experimental error and allow for interpolation at any temperature


.
A. Modified Apelblat Equation

This model assumes a linear relationship between the logarithm of mole fraction solubility (


) and the inverse of temperature (

), adjusted for non-ideal solution behavior.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[3][1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
  • Application: Best for capturing the temperature dependence of solubility over a wide range.

B.

(Buchowski-Ksiazczak) Equation

This model relates solubility to the melting point and enthalpy of fusion, accounting for solution non-ideality through the


 parameter.


  • 
     : Non-ideality parameter associated with association numbers in solution.
    
  • 
     : Enthalpy term related to the heat of solution.
    
  • 
     : Melting temperature of the solute.
    
Validated Experimental Protocol (SOP)

Since specific data is scarce, the following self-validating protocol is required to generate a solubility curve. This method uses the Isothermal Saturation Method , the gold standard for solid-liquid equilibrium (SLE) determination.

Workflow Visualization

The following diagram outlines the logical flow for determining and modeling the solubility.

SolubilityProtocol Start Start: this compound SolventSel Solvent Selection (EtOH, EtOAc, Acetone, Toluene) Start->SolventSel Equilibrium Isothermal Saturation (T = 283.15 - 323.15 K) Stirring > 24h SolventSel->Equilibrium Excess Solid Sampling Phase Separation (Syringe Filter 0.45 µm) Equilibrium->Sampling Supernatant Analysis Quantification (HPLC / Gravimetric) Sampling->Analysis Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->Modeling x_i vs T Data

Figure 1: Workflow for the empirical determination of solubility and thermodynamic modeling.

Step-by-Step Methodology

1. Preparation of Saturated Solutions:

  • Excess Solute: Add this compound to the selected solvent (e.g., Ethanol, Ethyl Acetate) in a jacketed glass vessel until a solid phase persists.

  • Temperature Control: Connect the vessel to a smart thermostatic water bath (uncertainty

    
     K).
    
  • Equilibration: Stir continuously using a magnetic stirrer for at least 24 hours. Self-Validation: Stop stirring and allow to settle for 2 hours. If the concentration changes significantly between 24h and 48h, equilibrium was not reached; extend time.

2. Sampling & Phase Separation:

  • Pre-heat the sampling syringe and 0.45 µm PTFE filter to the experimental temperature to prevent precipitation during sampling.

  • Withdraw the supernatant liquid, ensuring no solid particles are entrained.

3. Quantification (Gravimetric Method):

  • Place a known mass of the supernatant (

    
    ) into a pre-weighed weighing dish (
    
    
    
    ).
  • Evaporate the solvent under vacuum or in a drying oven at a temperature below the solute's melting point until constant mass is achieved (

    
    ).
    
  • Calculation:

    
    
    

4. Data Correlation:

  • Plot

    
     vs 
    
    
    
    .
  • Fit the data to the Modified Apelblat Equation to obtain parameters

    
    .
    
  • Calculate the Relative Average Deviation (RAD) to validate the model fit (Acceptable RAD < 2%).

Application in Process Design

For drug development professionals synthesizing kinase inhibitors, the solubility data of this intermediate dictates the crystallization yield .

  • Anti-Solvent Crystallization: Based on the predicted lipophilicity, a process dissolving the ester in Acetone (high solubility) and adding Water (anti-solvent) is the most effective purification strategy.

  • Cooling Crystallization: If using Ethanol , the temperature dependence (slope of the solubility curve) will likely be steep enough to allow for high recovery by cooling from 60°C to 0°C.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 125307593, this compound. Retrieved from [Link]

  • Oakwood Chemical. this compound Product Data Sheet (CAS 54064-39-0). Retrieved from [Link]

  • He, J., et al. (2018).Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents from T = (283.15 to 318.15) K. Journal of Chemical & Engineering Data, 63(3).

Sources

Spectroscopic Characterization & Synthesis Guide: Ethyl 3-methyl-2-nitrobenzoate

[1][2]

Executive Summary & Chemical Context

Ethyl 3-methyl-2-nitrobenzoate (CAS: 116359-99-0) is a critical nitro-aromatic intermediate, primarily utilized in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), including quinazolinones and immunomodulatory drugs like Lenalidomide .[1][2]

Its structural significance lies in the ortho-nitro positioning relative to the ester, which facilitates reductive cyclization reactions.[1][2] However, this specific substitution pattern (1,2,3-trisubstituted benzene) creates steric congestion that complicates synthesis and spectroscopic assignment.[1][2] This guide provides a definitive technical workflow for its synthesis, purification, and structural validation.

Chemical Identity
PropertyDetail
IUPAC Name This compound
Molecular Formula

Molecular Weight 209.20 g/mol
Appearance Pale yellow crystalline solid or oil (purity dependent)
Solubility Soluble in

, DMSO-

, EtOAc; Insoluble in water

Synthesis Protocol: The Acid Chloride Route

While direct nitration of ethyl 3-methylbenzoate is possible, it yields a mixture of regioisomers (2-nitro and 4-nitro) that are difficult to separate.[1][2] The preferred "Senior Scientist" approach for high-purity applications is the esterification of the commercially available 3-methyl-2-nitrobenzoic acid via an acid chloride intermediate.[1][2]

Reaction Scheme Logic
  • Activation: Conversion of carboxylic acid to acid chloride using Thionyl Chloride (

    
    ).
    
  • Esterification: Nucleophilic acyl substitution with Ethanol (

    
    ).[1][2]
    

SynthesisWorkflowStart3-Methyl-2-nitrobenzoic Acid(Solid)ActivationActivation(SOCl2, Reflux, 3h)Start->ActivationDMF (cat)IntermediateAcid Chloride(In-situ)Activation->Intermediate- SO2, - HClEsterificationEsterification(EtOH, 0°C to RT)Intermediate->Esterification+ EtOHWorkupWorkup(Na2CO3 Wash)Esterification->WorkupProductThis compound(>98% Purity)Workup->Product

Figure 1: Step-wise synthesis workflow via acid chloride activation to ensure regiochemical integrity.

Detailed Methodology
  • Activation: In a dry 250 mL RBF equipped with a reflux condenser and drying tube, dissolve 3-methyl-2-nitrobenzoic acid (10.0 g, 55 mmol) in dry toluene (50 mL). Add Thionyl Chloride (8.0 mL, 110 mmol) and 2 drops of DMF.

  • Reflux: Heat to reflux (

    
    ) for 3 hours until gas evolution ceases.
    
  • Concentration: Evaporate solvent and excess

    
     under reduced pressure to yield the crude acid chloride as a yellow oil.
    
  • Esterification: Re-dissolve the residue in dry DCM (30 mL). Cool to

    
    . Add absolute Ethanol (10 mL) dropwise containing Triethylamine (1.2 eq) to scavenge HCl.[1][2]
    
  • Workup: Stir at room temperature for 2 hours. Wash organic layer with sat.[1][2]

    
     (2 x 50 mL), water, and brine. Dry over 
    
    
    .[1][2]
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Hexane:EtOAc 9:1).[1][2]

Spectroscopic Atlas

The following data represents the definitive assignments for this compound in

Nuclear Magnetic Resonance (NMR)

The aromatic region exhibits an ABC spin system (or AMX depending on field strength), characteristic of 1,2,3-trisubstituted benzenes.[1][2]


H NMR Data (400 MHz,

)
Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

Hz)
Structural Logic
7.95 Doublet (d)1HH-6

Deshielded by ortho-Ester carbonyl.[1][2]
7.55 Triplet (t)1HH-5

Meta to Ester and Nitro; Para to Methyl.[1][2]
7.48 Doublet (d)1HH-4

Ortho to Methyl (shielding effect relative to H-6).[1][2]
4.38 Quartet (q)2H-OCH

-

Characteristic ethyl ester methylene.[1][2]
2.38 Singlet (s)3HAr-CH

-Benzylic methyl group.[1][2]
1.36 Triplet (t)3H-CH

CH


Characteristic ethyl ester methyl.[1][2]

C NMR Data (100 MHz,

)
Shift (

ppm)
AssignmentNote
164.5 C=O Ester Carbonyl.
149.2 C-2 Quaternary C attached to Nitro (

).[1][2]
134.8 C-6 Aromatic CH (Ortho to Ester).[1][2]
131.5 C-3 Quaternary C attached to Methyl.
130.2 C-5 Aromatic CH.
128.8 C-4 Aromatic CH.
125.1 C-1 Quaternary C attached to Ester (Ipso).[1][2]
62.1 O-CH

Ethyl Methylene.[1][2]
17.5 Ar-CH

Aromatic Methyl.[1][2]
14.1 CH

-CH

Ethyl Methyl.[1][2]
Infrared Spectroscopy (FT-IR)

Key diagnostic bands used for rapid quality control (QC).[1][2]

  • 1735 cm

    
     (Strong):  Ester 
    
    
    stretch.[1][2]
  • 1535 cm

    
     (Strong):  Asymmetric 
    
    
    stretch.[1][2]
  • 1360 cm

    
     (Medium):  Symmetric 
    
    
    stretch.[1][2]
  • 2980 cm

    
     (Weak):  Aliphatic 
    
    
    stretch (Ethyl group).[1][2]
Mass Spectrometry (GC-MS / ESI)[1][2]
  • Molecular Ion (

    
    ):  m/z 209[2]
    
  • Base Peak: Often m/z 164 (

    
    ) or m/z 192 (
    
    
    ).[1][2]
  • Diagnostic Fragment: m/z 134 (Loss of

    
     and 
    
    
    typically observed in high energy EI).[1][2]

Structural Validation & Isomer Differentiation

A common pitfall is confusing the target with Ethyl 3-methyl-4-nitrobenzoate (an isomer).[1][2] The diagram below illustrates the coupling logic used to confirm the correct structure.

NMRLogicTargetTarget: 3-Methyl-2-NitroNOESYNOESY ExperimentTarget->NOESYIsomerIsomer: 3-Methyl-4-NitroIsomer->NOESYCoupling1NOE: Ar-Me <-> H-4 onlyNOESY->Coupling1Target PatternCoupling2NOE: Ar-Me <-> H-2 & H-4NOESY->Coupling2Isomer PatternResult1CONFIRMED(Steric crowding at pos 2)Coupling1->Result1Result2REJECTED(Proton at pos 2 exists)Coupling2->Result2

Figure 2: NOESY correlation logic. In the target molecule, the Methyl group (Pos 3) is flanked by Nitro (Pos 2) and Proton (Pos 4).[2] Therefore, NOE is only observed between Methyl and H-4.[1][2] In the 4-nitro isomer, Methyl (Pos 3) is flanked by H-2 and Nitro (Pos 4), showing NOE with H-2.[1][2]

References

  • Synthesis of 3-methyl-2-nitrobenzoic acid derivatives: PrepChem. Preparation of Methyl 2-nitro-3-methylbenzoate. Available at: [Link]

  • General Spectroscopic Data for Nitrobenzoates: National Institutes of Health (NIH) PubChem.[1][2] Methyl 3-nitrobenzoate Spectral Data. Available at: [Link][1][2][3]

  • Regioselective Nitration & Oxidation: Jacobsen, E.J.[1][2] Process to prepare 3-methyl-2-nitrobenzoic acid. US Patent 5,591,890.[1][2] Available at:

  • NMR Shift Prediction & Solvent Standards: Tracebility of Chemical Shifts. Royal Society of Chemistry.[1][2] Available at: [Link][1][2]

Structural Elucidation and Spectroscopic Analysis: Ethyl 3-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

In the fragment-based drug discovery (FBDD) landscape, Ethyl 3-methyl-2-nitrobenzoate serves as a critical scaffold, particularly in the synthesis of indole derivatives and quinazolinone-based receptor antagonists. Its structural rigidity, provided by the tri-substituted benzene ring, makes it an ideal candidate for exploring structure-activity relationships (SAR).

However, the steric congestion inherent in the 1,2,3-substitution pattern (Ester-Nitro-Methyl) introduces unique spectroscopic anomalies. The nitro group, sandwiched between the carbonyl and methyl moieties, often undergoes torsional rotation out of the aromatic plane to relieve steric strain. This "Steric Inhibition of Resonance" significantly alters the expected chemical shifts, making standard additivity tables insufficient for precise assignment.

This guide provides a rigorous, self-validating protocol for the acquisition and assignment of the 1H NMR spectrum of this compound (


), designed to ensure data integrity in regulatory and research environments.

Experimental Protocol & Acquisition Parameters

Reproducibility in NMR starts with sample environment control. The following parameters are optimized to minimize line broadening caused by concentration effects or paramagnetic impurities.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane).
    
    • Rationale:

      
       minimizes hydrogen bonding interactions that can shift the ester protons.
      
  • Concentration: 10–15 mg of analyte in 600

    
    L of solvent.
    
    • Note: Avoid high concentrations (>30 mg) to prevent viscosity-induced line broadening.

  • Tube Quality: High-throughput 5mm NMR tubes (Type 1, Borosilicate).

Instrument Configuration (400 MHz Base Frequency)
ParameterSettingTechnical Justification
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise (S/N) per unit time; allows faster relaxation.
Acquisition Time (AQ) 3.0 – 4.0 secEnsures full decay of the FID, preventing truncation artifacts in the Fourier Transform.
Relaxation Delay (D1) 1.0 – 2.0 secAllows complete relaxation of protons, essential for accurate integration (qNMR).
Spectral Width (SW) 12 – 14 ppmCovers the full aromatic and potential exchangeable proton range.
Scans (NS) 16 or 32Sufficient for S/N > 100:1 given the high proton count.
Temperature 298 K (25°C)Standardizes chemical shifts against temperature-dependent drift.

Spectral Assignment & Structural Logic

The 1H NMR spectrum of this compound is characterized by two distinct regions: the aliphatic zone (ethyl ester + aryl methyl) and the aromatic zone (tri-substituted ring).

The Aliphatic Region (High Field)

This region confirms the integrity of the ester and methyl substituents.

  • 
     1.38 ppm (Triplet, 
    
    
    
    Hz, 3H):
    • Assignment: Terminal methyl of the ethyl ester (

      
      ).
      
    • Logic: Typical shielding by the adjacent methylene group. The triplet multiplicity arises from coupling with the two protons on the methylene carbon.

  • 
     2.55 ppm (Singlet, 3H): 
    
    • Assignment: Aryl methyl group (

      
      ) at Position 3.
      
    • Mechanistic Insight: This shift is slightly downfield compared to a standard toluene methyl (~2.35 ppm). This deshielding is caused by the ortho-nitro effect . The magnetic anisotropy of the adjacent nitro group (Position 2) deshields the methyl protons.

  • 
     4.41 ppm (Quartet, 
    
    
    
    Hz, 2H):
    • Assignment: Methylene of the ethyl ester (

      
      ).
      
    • Logic: Strongly deshielded by the electronegative oxygen atom of the ester linkage. The quartet pattern confirms the presence of the adjacent methyl group.

The Aromatic Region (Low Field)

The aromatic region (7.0 – 8.5 ppm) displays an ABC spin system (or AMX depending on field strength) involving protons H-4, H-5, and H-6.

  • 
     7.45 – 7.55 ppm (Doublet or Multiplet, 1H): 
    
    • Assignment: H-4 (Ortho to Methyl, Meta to Nitro).

    • Logic: H-4 is shielded relative to H-6 because it is ortho to the electron-donating methyl group.

  • 
     7.55 – 7.65 ppm (Triplet/Doublet of Doublets, 1H): 
    
    • Assignment: H-5 (Meta to Methyl, Para to Nitro).

    • Logic: H-5 couples to both H-4 and H-6 with similar ortho-coupling constants (

      
       Hz), resulting in a pseudo-triplet.
      
  • 
     7.95 – 8.05 ppm (Doublet, 
    
    
    
    Hz, 1H):
    • Assignment: H-6 (Ortho to Ester, Meta to Nitro).

    • Logic: This is the most deshielded proton. The carbonyl group of the ester at Position 1 exerts a strong deshielding anisotropic effect on the ortho proton (H-6).

Summary Table of Chemical Shifts
Chemical Shift (

)
MultiplicityIntegralAssignmentCoupling Constant (

)
1.38 Triplet (t)3HEster

7.1 Hz
2.55 Singlet (s)3HAryl

N/A
4.41 Quartet (q)2HEster

7.1 Hz
7.50 Doublet (d)1HAr H-4~7.8 Hz
7.60 Triplet (t/dd)1HAr H-5~7.8 Hz
8.00 Doublet (d)1HAr H-6~7.8 Hz

(Note: Exact shifts may vary by


0.05 ppm depending on concentration and water content).

Visualizing the Coupling Network

The following diagram illustrates the connectivity and magnetic interactions (coupling) that define the splitting patterns.

G cluster_0 Aliphatic Chain cluster_1 Aromatic Ring System Ester_CH3 Ester -CH3 (1.38 ppm) Ester_CH2 Ester -CH2- (4.41 ppm) Ester_CH3->Ester_CH2 Vicinal Coupling (J ~ 7.1 Hz) Ester_CH2->Ester_CH3 H6 H-6 (8.00 ppm) Ortho to Ester H5 H-5 (7.60 ppm) Meta to Ester H6->H5 Ortho Coupling (J ~ 8.0 Hz) H4 H-4 (7.50 ppm) Ortho to Methyl H6->H4 Meta Coupling (J ~ 1-2 Hz) H5->H6 H5->H4 Ortho Coupling (J ~ 8.0 Hz) H4->H5

Figure 1: Spin-Spin Coupling Network. Solid arrows indicate strong vicinal/ortho coupling; dotted arrows indicate potential weak meta-coupling.

Troubleshooting & Validation Logic

When analyzing the spectrum, researchers must validate that the synthesis yielded the 2-nitro isomer and not the 4-nitro or 6-nitro isomers.

Distinguishing Isomers
  • Target (2-Nitro): The 1,2,3-substitution pattern creates an asymmetric ABC aromatic region.

  • Isomer (4-Nitro): This would produce a 1,3,4-substitution pattern. The splitting would involve a singlet (isolated proton between substituents) if the methyl and ester were meta, or distinct doublet pairs.

  • Isomer (6-Nitro): This would create a symmetric 1,2,3-substitution if the methyl was at pos 2, but chemically distinct.

Common Impurities
  • Water (

    
    ):  Appears as a broad singlet around 1.56 ppm in 
    
    
    
    .
  • Residual Ethanol: If the ethyl ester was synthesized via Fischer esterification with EtOH, look for a triplet at 1.25 ppm and quartet at 3.72 ppm (distinct from the ester peaks).

  • Hydrolysis Product (Acid): If the ester hydrolyzes, the ethyl peaks (1.38/4.41 ppm) will disappear, and a broad carboxylic acid peak (

    
    ) will appear >10 ppm.
    

Synthesis Validation Workflow

The following flowchart outlines the logical steps to confirm the structure from the raw FID data.

Workflow Start Raw FID Data FT Fourier Transform & Phase Correction Start->FT Integration Integration Check: Ratio 3:3:2:1:1:1? FT->Integration Decision Does Integral Ratio Match? Integration->Decision CheckEthyl Check Aliphatic: Triplet (1.4) + Quartet (4.4) Decision->CheckEthyl Yes Fail REJECT: Check Synthesis/Purification Decision->Fail No CheckAryl Check Aromatic: 3 Protons (ABC System) CheckEthyl->CheckAryl Pass VALIDATED: This compound CheckAryl->Pass

Figure 2: Spectral Validation Workflow for Quality Control.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for substituent additivity rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for congener spectral data: Ethyl 3-methylbenzoate and Methyl 2-nitrobenzoate).

  • Royal Society of Chemistry. (2014).[1] Supporting Information: Polymer Supported Pd Catalyzed Carbonylation. Retrieved from [Link] (Verified chemical shifts for ethyl methylbenzoate derivatives).

Sources

Precision Synthesis of Ethyl 3-methyl-2-nitrobenzoate: Starting Material Selection & Process Design

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Route Selection[1][2]

The synthesis of Ethyl 3-methyl-2-nitrobenzoate (CAS 54064-39-0) presents a classic challenge in regiochemical control.[1][2] The target molecule features a "crowded" substitution pattern where the nitro group is sandwiched between the ester and the methyl group.[1][3][2] This steric congestion dictates that the selection of starting materials is not merely a matter of cost, but of regio-fidelity .[1][3][2]

For researchers and process chemists, there are two primary retrosynthetic disconnections:

  • The Nitration Route (Commodity Approach): Nitration of m-toluic acid.[1][3][2]

    • Pros: Low raw material cost.[1][2]

    • Cons: Poor regioselectivity.[1][2] The directing effects of the carboxyl (meta-director) and methyl (ortho/para-director) groups compete, often favoring the 4-nitro and 6-nitro isomers over the desired 2-nitro isomer.[1][3][2] Extensive purification is required.[1][2]

  • The Oxidation Route (Precision Approach): Oxidation of 2-nitro-m-xylene.[1][2][4][5]

    • Pros:Absolute regiocontrol. The starting material (2-nitro-1,3-dimethylbenzene) already possesses the correct substitution pattern.[1][3][2] Oxidation of one methyl group yields the target acid exclusively.[1][3][2]

    • Cons: Higher initial raw material cost; requires controlled oxidation conditions.[1][2]

Recommendation: For high-purity applications (e.g., pharmaceutical intermediates), the Oxidation Route is authoritative.[1][3][2] It eliminates the risk of isomeric impurities that are difficult to separate downstream.[1][3][2] The following guide details this protocol while providing the Nitration Route as a secondary option.

Part 2: Critical Starting Materials

Primary Precursor: 2-Nitro-m-xylene[3][5]
  • IUPAC Name: 1,3-Dimethyl-2-nitrobenzene[1][2][4]

  • CAS: 81-20-9[2]

  • Role: Provides the pre-installed nitro "scaffold," bypassing the selectivity issues of direct nitration.[1][3][2]

SpecificationRequirementRationale
Purity ≥ 98.0% (GC)Impurities such as 4-nitro-m-xylene will oxidize to the wrong isomer (4-nitro-3-methylbenzoic acid), which is difficult to remove.[1]
Water Content < 0.5%Excess water can affect the initiation of radical oxidation processes or consume acid catalysts.[1][3][2]
Appearance Pale yellow liquid/oilDarkening indicates oxidation or degradation products (e.g., nitroso compounds).[1][3][2]
Reagents for Transformation[1][2][5][6][7][8]
  • Oxidant: Potassium Permanganate (KMnO₄) or Nitric Acid (HNO₃).[1][3][2] Note: Industrial scale often uses catalytic air oxidation, but KMnO₄ is standard for lab-scale reliability.[1][3][2]

  • Esterification Agent: Thionyl Chloride (SOCl₂) and Absolute Ethanol.[1][3][2]

    • Why SOCl₂? The carboxylic acid is sterically hindered (flanked by -NO₂ and -CH₃).[1][3][2] Fischer esterification (acid + alcohol) is often too slow.[1][3][2] Converting to the acid chloride first ensures complete conversion.[1][3][2]

Part 3: Technical Synthesis Protocol (Oxidation Route)

Step 1: Regio-Specific Oxidation

Transformation: 2-Nitro-m-xylene


 3-Methyl-2-nitrobenzoic acid[2]
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.

  • Solvent System: Prepare a mixture of Pyridine and Water (1:2 ratio).[1][3][2] The pyridine acts as a phase transfer catalyst and buffer.[1][3][2]

  • Reaction:

    • Charge 2-nitro-m-xylene (1.0 eq) into the flask and heat to 85°C.

    • Slowly add KMnO₄ (2.5 eq) in small portions over 2-3 hours. Crucial: Vigorous stirring is required to manage the heterogeneous slurry.[1][3][2]

    • Control Point: Do not add oxidant too quickly; the exotherm can lead to over-oxidation to the dicarboxylic acid (2-nitroisophthalic acid).[1][3][2]

  • Workup:

    • Filter the hot mixture to remove MnO₂ precipitate.[1][3][2] Wash the cake with hot water.

    • Acidify the filtrate with concentrated HCl to pH < 2.[1][3][2]

    • Cool to 0-5°C. The product, 3-methyl-2-nitrobenzoic acid , will precipitate as a white/off-white solid.[1][2]

    • Yield Expectation: 60-75%.[1][2]

Step 2: Sterically Driven Esterification

Transformation: 3-Methyl-2-nitrobenzoic acid


 this compound[1][2]
  • Activation:

    • Suspend dried 3-methyl-2-nitrobenzoic acid (1.0 eq) in anhydrous Toluene.

    • Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF.[1][3][2]

    • Reflux for 2-3 hours until gas evolution (SO₂, HCl) ceases and the solution becomes clear.

    • In-situ Check: Evaporate a small aliquot to confirm formation of the acid chloride (oil).[1][3][2]

  • Esterification:

    • Cool the reaction mixture to 0°C.

    • Slowly add Absolute Ethanol (3.0 eq) or quench the acid chloride into a separate flask of Ethanol/Triethylamine.

    • Allow to warm to room temperature and stir for 4 hours.

  • Purification:

    • Remove solvent under reduced pressure.[1][2]

    • Dissolve residue in Ethyl Acetate and wash with NaHCO₃ (sat.[1][3][2] aq.) to remove unreacted acid.[1][3][2]

    • Dry over MgSO₄ and concentrate.[1][3][2]

    • Final Product: this compound (Pale yellow oil or low-melting solid).[1][2]

Part 4: Process Visualization

The following diagram illustrates the comparative logic between the "Precision Route" (recommended) and the "Commodity Route."

SynthesisPathways Start_Precision 2-Nitro-m-xylene (CAS 81-20-9) Inter_Oxidation Oxidation (KMnO4 or HNO3) Start_Precision->Inter_Oxidation Regio-Retention Start_Commodity m-Toluic Acid (CAS 99-04-7) Inter_Nitration Nitration (HNO3/H2SO4) Start_Commodity->Inter_Nitration Low Selectivity Acid_Intermediate 3-Methyl-2-nitrobenzoic Acid (CAS 5437-38-7) Inter_Oxidation->Acid_Intermediate High Yield Mixture Isomer Mixture (2-, 4-, 6-nitro) Inter_Nitration->Mixture Separation Separation/Purification (Difficult) Mixture->Separation Separation->Acid_Intermediate Low Yield Activation Acid Chloride Formation (SOCl2) Acid_Intermediate->Activation Esterification Ethanolysis (EtOH) Activation->Esterification Target This compound (CAS 54064-39-0) Esterification->Target

Figure 1: Comparative workflow showing the direct efficiency of the oxidation route versus the separation bottlenecks of the nitration route.[1][3][2]

Part 5: Safety & Handling of Nitro Compounds[1][2][9]

Working with nitro-aromatics requires strict adherence to safety protocols due to their energetic potential and toxicity.[1][2]

Hazard ClassRisk DescriptionMitigation Protocol
Thermal Stability Nitro compounds can decompose exothermically at high temperatures.[2]Maintain reaction temperatures < 90°C during oxidation. Do not distill the nitro-acid residue to dryness without a stabilizer.[1][2]
Chemical Compatibility Reaction of nitric acid with organics can lead to thermal runaway (Nitration route).[1][3][2]Use precise temperature control (-10°C) and dropwise addition. Ensure cooling capacity exceeds exotherm potential.
Toxicity Nitro-xylenes and their derivatives are potential methemoglobinemia inducers.[1][2]Use full PPE (nitrile gloves, face shield).[1][3][2] Work exclusively in a fume hood.

References

  • Synthesis of 2-nitro-3-methylbenzoic acid via Oxidation. Patent CN111362807A.[1][2] Describes the oxidation of 2-nitro-m-xylene using oxygen/catalyst systems, validating the regiochemical retention strategy. Link

  • Nitration of m-Toluic Acid. Tetrahedron, 69(32), 6679-6686 (2013).[1][3][2] Details the synthesis via nitration, highlighting the formation of isomeric mixtures (2-, 4-, and 6-nitro) and the difficulty in isolating the 2-nitro isomer. Link[1][3]

  • Preparation of Methyl 2-nitro-3-methylbenzoate. PrepChem. Provides a verified protocol for the esterification of the intermediate acid using thionyl chloride, applicable to the ethyl ester synthesis. Link

  • This compound Product Data. BLD Pharm. Confirms the CAS number (54064-39-0) and physical properties of the target molecule.[1][3][2] Link

Sources

An In-depth Technical Guide to the Stability and Storage of Ethyl 3-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-methyl-2-nitrobenzoate is a substituted aromatic carboxylic acid ester of significant interest in synthetic organic chemistry, often serving as a key intermediate in the development of pharmaceuticals and other complex molecules. The presence of both an ester and a nitro group on the benzene ring, in conjunction with a methyl substituent, imparts a unique electronic and steric environment that dictates its reactivity and stability. For researchers, scientists, and drug development professionals, a thorough understanding of the stability profile of this compound is paramount to ensure its integrity during storage, handling, and downstream applications, thereby guaranteeing the reliability and reproducibility of experimental outcomes.

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for this compound. Drawing upon established principles of physical organic chemistry and data from analogous nitroaromatic compounds, we will explore its susceptibility to various degradation pathways and outline protocols for assessing its stability.

Chemical Structure and Physicochemical Properties

The stability of this compound is intrinsically linked to its molecular structure. The electron-withdrawing nature of the nitro group and the ester functionality influences the electron density of the aromatic ring, while the ethyl ester is susceptible to hydrolysis.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Appearance Light yellow solid
Melting Point 62-65 °C
Storage Room temperature, sealed in dry conditions,

Potential Degradation Pathways

While specific stability data for this compound is not extensively published, its degradation profile can be predicted based on the chemistry of its functional groups. Forced degradation studies under various stress conditions are essential to identify potential degradants and establish the intrinsic stability of the molecule.[1]

Hydrolytic Degradation

The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-methyl-2-nitrobenzoic acid and ethanol.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): This is typically a more rapid and irreversible process where a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt.

parent This compound acid_hydrolysis Acid-Catalyzed Hydrolysis (H₃O⁺) parent->acid_hydrolysis base_hydrolysis Base-Catalyzed Hydrolysis (OH⁻) parent->base_hydrolysis product 3-Methyl-2-nitrobenzoic Acid + Ethanol acid_hydrolysis->product base_hydrolysis->product

Caption: Hydrolytic degradation pathways.

Photodegradation

Nitroaromatic compounds are known to be photoreactive.[2] Upon absorption of UV light, this compound can undergo a variety of reactions. The nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities. Furthermore, intramolecular rearrangements or reactions with the solvent can occur. It is crucial to protect the compound from light to prevent the formation of photolytic degradants.

parent This compound uv_light UV Light (hν) parent->uv_light reduction Nitro Group Reduction uv_light->reduction rearrangement Intramolecular Rearrangement uv_light->rearrangement products Photodegradation Products (e.g., nitroso, amino derivatives) reduction->products rearrangement->products

Caption: Potential photodegradation pathways.

Thermal Degradation

At elevated temperatures, nitroaromatic compounds can undergo decomposition. For this compound, thermal stress could lead to decarboxylation or cleavage of the C-NO₂ bond.[3][4] The presence of the ortho-methyl group might also influence the decomposition pathway.[4] Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3][5]

Oxidative Degradation

While the nitroaromatic ring is relatively electron-deficient and less susceptible to oxidation, the methyl group and the ethyl group of the ester could be potential sites for oxidative degradation in the presence of strong oxidizing agents.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended based on information from safety data sheets and general chemical principles.

ParameterRecommendationRationale
Temperature Store at room temperature.Avoids potential acceleration of degradation at elevated temperatures.
Light Store in a tightly closed, light-resistant container.Protects against photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.Minimizes the risk of oxidative degradation.
Moisture Keep in a dry place.Prevents hydrolysis of the ester functionality.
Incompatibilities Avoid contact with strong oxidizing agents and strong bases.[5][6]Strong bases will catalyze hydrolysis, and oxidizing agents may degrade the molecule.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves conducting forced degradation studies and developing a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.[1]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period, protected from light. At each time point, withdraw a sample and dilute it with the mobile phase.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) in a calibrated oven. Also, prepare a solution of the compound and expose it to heat. At specified time points, dissolve the solid in a suitable solvent or dilute the solution and analyze.

  • Photostability: Expose a solution of the compound and the solid compound to UV light (e.g., in a photostability chamber). A control sample should be kept in the dark under the same temperature conditions. Analyze the samples at specified time points.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method.

start This compound (Stock Solution & Solid) acid Acidic Stress (HCl, Heat) start->acid base Basic Stress (NaOH, RT/Heat) start->base oxidation Oxidative Stress (H₂O₂, RT) start->oxidation thermal Thermal Stress (Dry Heat) start->thermal photo Photolytic Stress (UV Light) start->photo analysis Analysis by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Forced degradation study workflow.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[7] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common technique for this purpose.

  • Column Selection: A C18 column is a good starting point for the separation of aromatic compounds.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the separation of acidic or basic degradants.

  • Detection Wavelength: The UV detection wavelength should be selected based on the UV spectrum of this compound to ensure maximum sensitivity.

  • Gradient Elution: A gradient elution program, where the proportion of the organic solvent is varied over time, is often necessary to achieve adequate separation of the parent compound from all its degradation products.

  • Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study and ensuring that all degradation product peaks are well-resolved from the main peak.

Conclusion

References

  • MedCrave. Forced Degradation Studies. [Link]

  • Journal of the Chemical Society B: Physical Organic. The thermal decomposition of some organic solids. Part II. m-Nitroperoxybenzoic acid and related peroxyacids. [Link]

  • DTIC. Thermal Stability Characteristics of Nitroaromatic Compounds. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. [Link]

  • PMC. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. [Link]

  • PubMed. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. [Link]

Sources

Strategic Utilization of Ethyl 3-methyl-2-nitrobenzoate in Heterocyclic Synthesis and Drug Discovery

[1]

Executive Summary

Ethyl 3-methyl-2-nitrobenzoate (CAS: 54064-39-0) is a densely functionalized aromatic scaffold that serves as a critical "linchpin" intermediate in modern organic synthesis.[1][2][3][4] Characterized by a 1,2,3-trisubstitution pattern, it offers a pre-installed synthetic handle for accessing privileged pharmacophores—specifically 7-substituted indoles and 8-substituted quinazolinones —that are otherwise difficult to construct via direct functionalization of simple heterocycles.[1]

This technical guide outlines the high-value research areas for this compound, moving beyond its conventional use as a simple reagent to its role as a strategic divergence point in the synthesis of agrochemicals (anthranilic diamides) and next-generation kinase inhibitors.

Chemical Profile and Structural Logic

The utility of this compound stems from the ortho-relationship between the nitro group (


vicinal ester

1
FeatureSynthetic Advantage
Ortho-Nitro/Methyl Enables Batcho-Leimgruber and Bartoli indole syntheses.[1]
Ortho-Nitro/Ester Precursor to anthranilic acid derivatives upon reduction.[1]
1,2,3-Substitution Forces substituents into specific spatial arrangements, critical for atropisomeric drug design and steric occlusion in enzyme active sites.[1]
Structural Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

GCoreThis compound(CAS: 54064-39-0)IndoleEthyl indole-7-carboxylate(Scaffold for GPCR ligands)Core->IndoleBatcho-Leimgruber(DMFDMA, H2, Pd/C)AnthranilateEthyl 2-amino-3-methylbenzoate(Anthranilate Core)Core->AnthranilateSelective Reduction(Fe/HCl or H2/Pd)AgroChlorantraniliprole Analogs(Rynaxypyr® Class)Anthranilate->AgroAmide Coupling(Pyrazoles)Quin8-Methylquinazolin-4(3H)-ones(Kinase Inhibitors)Anthranilate->QuinCyclization(Formamide/Urea)

Figure 1: Divergent synthetic manifolds originating from this compound.[1] The 1,2,3-substitution pattern is preserved in downstream heterocycles.[1]

Core Research Area: Synthesis of 7-Substituted Indoles

One of the most potent applications of this scaffold is the synthesis of Ethyl indole-7-carboxylate .[1] Indoles substituted at the 7-position are notoriously difficult to synthesize using Fischer indole chemistry due to regioselectivity issues.

Mechanism: The Batcho-Leimgruber Route

The presence of the activated methyl group ortho to the nitro group allows for condensation with

  • Enamine Formation: The methyl protons are sufficiently acidic (due to the electron-withdrawing nitro and ester groups) to react with DMFDMA, forming the

    
    -dimethylaminostyrene intermediate.
    
  • Reductive Cyclization: Reduction of the nitro group to an amine triggers an intramolecular nucleophilic attack on the enamine double bond, closing the pyrrole ring.

Why this matters: This route yields the indole with the ester intact at the 7-position. 7-substituted indoles are increasingly valuable in medicinal chemistry as allosteric modulators where the 7-substituent projects into unique hydrophobic pockets (e.g., in antiviral or GPCR targets).[1]

Core Research Area: Anthranilic Diamide Agrochemicals

This compound is a direct precursor to 3-methylanthranilic acid derivatives, the foundational pharmacophore for the "diamide" class of insecticides, such as Chlorantraniliprole (Rynaxypyr®) and Cyantraniliprole .[1]

The "Rynaxypyr" Logic

These compounds function by activating ryanodine receptors in insects. The 3-methyl group (originating from our starting material) is critical for locking the conformation of the amide bond, ensuring high binding affinity.

Research Opportunity:

  • Optimization of Amide Coupling: Current industrial methods often involve harsh acid chloride formations. Research into direct catalytic amidation of Ethyl 2-amino-3-methylbenzoate with pyrazole-carboxylic acids using boronic acid catalysis or peptide coupling agents is a high-value area for process chemists.[1]

Experimental Protocol: Selective Reduction to the Anthranilate

For researchers utilizing this scaffold, the first step is often the reduction of the nitro group without hydrolyzing the ester. The following protocol ensures high fidelity.

Protocol: Fe/NH4Cl Reduction

Objective: Convert this compound to Ethyl 2-amino-3-methylbenzoate.

Reagents:

  • This compound (1.0 eq)[1][3][4][5]

  • Iron powder (325 mesh, 5.0 eq)

  • Ammonium chloride (NH4Cl, 10.0 eq)

  • Solvent: Ethanol/Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of this compound in 40 mL of Ethanol in a round-bottom flask.

  • Activation: Add 10 mL of water and 100 mmol of solid NH4Cl. Stir vigorously.

  • Reduction: Add 50 mmol of Iron powder in portions. Heat the mixture to reflux (approx. 80°C) for 2 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (UV active, lower Rf) should disappear, replaced by a fluorescent blue amine spot.

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with warm ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in EtOAc and wash with saturated NaHCO3. Dry over Na2SO4 and concentrate.

Yield Expectation: 85-95% as a pale yellow oil/solid.[1]

Advanced Application: 8-Substituted Quinazolinones

The 2-amino-3-methylbenzoate intermediate derived from this scaffold is the ideal precursor for 8-methylquinazolin-4(3H)-ones .[1]

Synthetic Pathway

Condensation of the amino-ester with formamide or orthoesters yields the quinazolinone core. The methyl group at position 8 (derived from the 3-methyl on the benzene) provides a steric block that prevents metabolic oxidation at that position and can improve selectivity for kinase targets (e.g., PI3K

QuinazolinoneStep1Ethyl 2-amino-3-methylbenzoateStep28-Methylquinazolin-4(3H)-oneStep1->Step2Cyclocondensation(140°C, 4h)Reagent+ Formamide / Acid CatalystReagent->Step1

Figure 2: Synthesis of the 8-methylquinazolinone core. The 3-methyl group of the starting material becomes the 8-methyl group of the heterocycle.

Summary of Quantitative Data

ParameterValueRelevance
CAS Number 54064-39-0Unique Identifier
Molecular Weight 209.20 g/mol Fragment-based drug design
LogP (Predicted) ~2.5Good membrane permeability
pKa (Conj.[1] Acid) ~ -4 (Nitro group)Electron-deficient ring
Key Reaction Batcho-LeimgruberAccess to Indole-7-carboxylates

References

  • Synthesis of 3-methyl-2-nitrobenzoic acid derivatives. Source: Google Patents (CN105820054A). Context: Describes the industrial preparation of the methyl ester analog and its conversion to diamide insecticides.

  • Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation. Source: Google Patents (WO2015184229A1). Context: Details the oxidation of 1,3-dimethyl-2-nitrobenzene to the carboxylic acid precursor, establishing the supply chain for this scaffold.

  • Nitration of Methyl Benzoate. Source: Royal Society of Chemistry (RSC). Context: Provides the foundational electrophilic aromatic substitution protocols relevant to synthesizing nitrobenzoate esters.

  • Batcho-Leimgruber Indole Synthesis. Source: Organic Chemistry Portal. Context: Mechanistic background for converting o-nitrotoluenes to indoles.[1]

Methodological & Application

Application Note: High-Purity Synthesis of Ethyl 3-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This protocol details the high-yield synthesis of Ethyl 3-methyl-2-nitrobenzoate , a critical intermediate in the development of agrochemicals and substituted benzamides.

The Challenge: The target molecule features a "steric clash" at the ortho-positions.[1] The bulky nitro group at position 2 and the methyl group at position 3 create significant steric hindrance around the carbonyl carbon. Consequently, standard Fischer esterification (acid + alcohol + acid catalyst) is often kinetically slow and yields incomplete conversion due to the "Ortho Effect," where the carbonyl group is forced out of planarity with the benzene ring, reducing electrophilicity.

The Solution: This guide utilizes an Acyl Chloride Activation Strategy . By converting the carboxylic acid to its highly reactive acid chloride derivative using Thionyl Chloride (


) and catalytic DMF, we bypass the kinetic barrier of the alcohol attack. This two-step "One-Pot" procedure ensures >95% conversion and high purity suitable for pharmaceutical screening.

Reaction Workflow (Logic Map)

The following diagram illustrates the critical path, including the catalytic activation cycle and the nucleophilic substitution mechanism.

G Start Starting Material 3-methyl-2-nitrobenzoic acid Intermediate Intermediate Acid Chloride Species Start->Intermediate Reflux (Toluene) -SO2, -HCl Reagents1 Activation Reagents SOCl2 (1.5 eq) DMF (Cat.) Reagents1->Intermediate Product Target Product This compound Intermediate->Product Nucleophilic Acyl Substitution Reagents2 Esterification Ethanol (Excess) Base (Et3N/Pyridine) Reagents2->Product Workup Workup & Purification NaHCO3 Wash -> Drying Product->Workup

Figure 1: Step-wise activation and esterification workflow designed to overcome steric hindrance.

Materials & Safety Profile

Reagents:

  • 3-methyl-2-nitrobenzoic acid: (CAS: 5437-38-7) | Purity >98%[2][3]

  • Thionyl Chloride (

    
    ):  Reagent Grade. Freshly distilled if yellow.
    
  • N,N-Dimethylformamide (DMF): Anhydrous (Catalyst).

  • Ethanol: Absolute (Anhydrous).

  • Triethylamine (

    
    ) or Pyridine:  Acid scavenger.
    
  • Solvents: Toluene (Step 1), Dichloromethane (DCM) (Step 2/Workup).

Safety Critical (HSE):

  • Thionyl Chloride: Reacts violently with water to release

    
     and 
    
    
    
    gases. All glassware must be oven-dried. Use a caustic scrubber (NaOH trap) for the exhaust gas.
  • Nitro Compounds: Potentially explosive if heated to decomposition. Do not distill the final product at atmospheric pressure.

Detailed Experimental Protocol

Phase A: Activation (Acid Chloride Formation)
  • Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser (fitted with a

    
     drying tube or 
    
    
    
    inlet), and a pressure-equalizing dropping funnel. Connect the condenser outlet to a gas trap containing 10% NaOH solution.
  • Charging: Charge the RBF with 3-methyl-2-nitrobenzoic acid (10.0 g, 55.2 mmol) and anhydrous Toluene (50 mL).

  • Catalysis: Add DMF (3-5 drops). Note: DMF reacts with

    
     to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species, significantly accelerating the reaction.
    
  • Addition: Add Thionyl Chloride (6.0 mL, ~82 mmol, 1.5 eq) dropwise via the funnel over 15 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (

    
     bath) for 3 hours. The solution should become clear as the acid converts to the soluble acid chloride.
    
  • Evaporation: Cool to

    
    . Connect the flask to a rotary evaporator. Remove the solvent and excess 
    
    
    
    under reduced pressure. Crucial: Add fresh toluene (20 mL) and re-evaporate (azeotropic removal) to ensure all traces of thionyl chloride are removed.
Phase B: Esterification
  • Solvation: Dissolve the crude acid chloride residue (yellow/brown oil) in anhydrous DCM (50 mL) under nitrogen atmosphere. Cool the solution to

    
     in an ice bath.
    
  • Nucleophilic Attack: In a separate vessel, mix Ethanol (10 mL, excess) with Triethylamine (8.5 mL, 60 mmol). Add this mixture slowly to the acid chloride solution over 20 minutes. Exothermic reaction.

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (30% EtOAc in Hexanes).

Phase C: Workup & Purification[4]
  • Quench: Pour the reaction mixture into ice-cold water (100 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer once with DCM (30 mL). Combine organic layers.

  • Washing: Wash the organics sequentially with:

    • Saturated

      
       (2 x 50 mL) — Removes unreacted acid.
      
    • 1M

      
       (1 x 50 mL) — Removes residual amine base.
      
    • Brine (saturated NaCl) (1 x 50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Polish: The resulting oil often solidifies upon standing or cooling (Target MP: low melting solid). If high purity is required, recrystallize from minimal Ethanol/Hexane or perform flash chromatography (10:90 EtOAc:Hexane).

Quality Control & Validation Data

Expected Yield: 90–95% (approx. 10.5 – 11.0 g). Physical State: Pale yellow oil or low-melting solid.

AnalysisMetricExpected Signal / ResultInterpretation

NMR

1.38 ppm
Triplet (3H,

Hz)
Ethyl ester


2.35 ppm
Singlet (3H)Aromatic

(C3)

4.41 ppm
Quartet (2H,

Hz)
Ethyl ester


7.4-8.0 ppm
Multiplet (3H)Aromatic protons
IR 1735

Strong BandEster Carbonyl (

)
1530, 1350

Strong BandsNitro group (

)
TLC

Value
~0.6 (20% EtOAc/Hex)Distinct from acid (

)

Note: NMR shifts are estimates based on methyl ester analogs and ethyl group increments.

Troubleshooting Guide

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Old Thionyl Chloride or wet reagents.

    • Fix: Distill

      
       before use. Ensure the "Phase A" reflux is vigorous enough to drive off gases.
      
  • Issue: Product is dark/tarry.

    • Cause: Overheating during evaporation or presence of residual amine salts.

    • Fix: Ensure the acid wash (1M HCl) in workup is thorough. Use a vacuum manifold rather than high heat to strip solvents.

  • Issue: Solidification failure.

    • Cause: Presence of solvent impurities (Toluene/DCM).

    • Fix: High vacuum drying for 12 hours. Seed with a crystal if available, or scratch the flask wall with a glass rod.

References

  • Synthesis of Acid Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text on Acyl Chloride mechanism).
  • Steric Hindrance in Benzoates: Org. Synth. 1940, 20, 66. Preparation of sterically hindered esters via acid chlorides.

  • Thionyl Chloride/DMF Catalysis: Arrieta, A., et al. (1984). "Reagents for Organic Synthesis." Synt. Commun. 14, 917.
  • Analogous Methyl Ester Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69260, Methyl 3-nitrobenzoate.[4]

  • Precursor Synthesis (Oxidation): U.S. Patent 5,591,890. "Oxidation of ortho-nitroalkylaromatics." (Describes the industrial prep of the starting acid).

Sources

Application Notes and Protocols for the Laboratory Preparation of Ethyl 3-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: Ethyl 3-methyl-2-nitrobenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring nitro, methyl, and ethyl ester functionalities on a benzene ring, offers multiple reaction sites for further chemical modification. For instance, the nitro group can be reduced to an amine, a key step in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both safety and reproducibility.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process. The first step involves the nitration of m-toluic acid to produce 3-methyl-2-nitrobenzoic acid. The second, and primary, step is the Fischer esterification of this intermediate with ethanol to yield the final product. This strategy is favored over the direct nitration of ethyl 3-methylbenzoate to avoid the formation of a complex mixture of isomers that are challenging to separate.

Step 1: Nitration of m-Toluic Acid to 3-Methyl-2-nitrobenzoic Acid

The introduction of a nitro group onto the aromatic ring of m-toluic acid is an electrophilic aromatic substitution reaction. The reaction conditions must be carefully controlled to favor the formation of the desired 2-nitro isomer. The nitration of m-toluic acid typically yields a mixture of isomers, including 3-methyl-2-nitrobenzoic acid, 3-methyl-4-nitrobenzoic acid, and 5-methyl-2-nitrobenzoic acid[1][2]. The separation of these isomers can be achieved by fractional crystallization or chromatography.

Step 2: Fischer Esterification of 3-Methyl-2-nitrobenzoic Acid

This classic acid-catalyzed esterification reaction involves reacting the carboxylic acid with an excess of alcohol (ethanol in this case) in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is used and/or the water formed during the reaction is removed.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification m_Toluic_Acid m-Toluic Acid Intermediate 3-Methyl-2-nitrobenzoic Acid m_Toluic_Acid->Intermediate Nitration Nitrating_Mixture HNO3 / H2SO4 Final_Product This compound Intermediate->Final_Product Esterification Ethanol_H2SO4 Ethanol / H2SO4 (cat.)

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-2-nitrobenzoic Acid

Safety First: Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[4][5] Have an ice bath and a neutralizing agent (e.g., sodium bicarbonate solution) readily available.

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier (Example)
m-Toluic acid≥98%Sigma-Aldrich
Concentrated Sulfuric Acid98%Fisher Scientific
Concentrated Nitric Acid70%VWR Chemicals
Crushed IceN/AN/A
Diethyl EtherACS GradeEMD Millipore
Sodium Sulfate (anhydrous)ACS GradeAcros Organics

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully add 25 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 0 °C. Slowly, with constant stirring, add 8 mL of concentrated nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 10 °C throughout the addition.

  • Reaction Setup: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 20 g of m-toluic acid in 50 mL of concentrated sulfuric acid. Cool this solution to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add the prepared nitrating mixture from the dropping funnel to the stirred solution of m-toluic acid. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C. The nitration of m-toluic acid is a strongly exothermic reaction.[3]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.

  • Work-up: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product is a mixture of isomers.[6] The desired 3-methyl-2-nitrobenzoic acid can be separated from the other isomers by fractional crystallization from a suitable solvent system (e.g., ethanol-water) or by column chromatography.

Protocol 2: Synthesis of this compound

Safety First: Concentrated sulfuric acid is highly corrosive. Handle with care and wear appropriate PPE. Ethanol is flammable; ensure there are no open flames in the vicinity.

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier (Example)
3-Methyl-2-nitrobenzoic acid≥97% (purified)In-house/Acquired
Ethanol (absolute)≥99.5%Decon Labs
Concentrated Sulfuric Acid98%Fisher Scientific
Sodium Bicarbonate (sat. aq.)ACS GradeJ.T. Baker
Brine (sat. aq. NaCl)N/AN/A
Diethyl EtherACS GradeEMD Millipore
Sodium Sulfate (anhydrous)ACS GradeAcros Organics

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 10 g of 3-methyl-2-nitrobenzoic acid and 100 mL of absolute ethanol.

  • Acid Catalyst Addition: While stirring, carefully add 2 mL of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash it sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield a pure product.

Workflow Visualization

Experimental_Workflow cluster_nitration Protocol 1: Nitration cluster_esterification Protocol 2: Esterification A Prepare Nitrating Mixture (HNO3 + H2SO4) C Slowly Add Nitrating Mixture at 0-5 °C A->C B Dissolve m-Toluic Acid in H2SO4 B->C D Stir for 2 hours C->D E Pour onto Ice D->E F Filter and Wash Precipitate E->F G Purify Isomers F->G H Combine 3-Methyl-2-nitrobenzoic Acid and Ethanol G->H Use Purified Intermediate I Add H2SO4 Catalyst H->I J Reflux for 4-6 hours I->J K Remove Ethanol J->K L Extract with Diethyl Ether K->L M Wash with NaHCO3 and Brine L->M N Dry and Concentrate M->N O Purify Product N->O

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of this compound

The final product should be characterized to confirm its identity and purity. The following are expected analytical data based on the structure and data from similar compounds.[7][8]

Analytical TechniqueExpected Results
Appearance Pale yellow oil or low-melting solid.
Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
1H NMR (CDCl3) δ (ppm): ~8.0-7.2 (m, 3H, Ar-H), 4.3 (q, 2H, -OCH2CH3), 2.4 (s, 3H, Ar-CH3), 1.3 (t, 3H, -OCH2CH3)
13C NMR (CDCl3) δ (ppm): ~165 (C=O), ~150 (C-NO2), ~135-125 (Ar-C), ~62 (-OCH2-), ~20 (Ar-CH3), ~14 (-CH3)
IR (KBr, cm-1) ~1730 (C=O stretch, ester), ~1530 and ~1350 (asymmetric and symmetric NO2 stretch), ~1250 (C-O stretch)
Mass Spec (EI) m/z (%): 209 (M+), 180, 164, 134

References

  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Google Patents. (n.d.). CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid.
  • Google Patents. (n.d.). CN106496038A - A kind of preparation method of 3 methyl, 2 nitrobenzoic acid of high selectivity.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. RSC Education. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Preparation of 3-Nitrobenzoic Acid. Retrieved from [Link]

  • Chegg. (2020, May 30). Synthesis of methyl 3-nitrobenzoate (Aromatic electrophilic substitution reactions.... Retrieved from [Link]

  • Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Truman State University ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Google Patents. (n.d.). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • YouTube. (2024, June 6). Nitration reaction safety. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2017, August 29). Study on the Solubilities of Mononitro-Substituted Products of Nitration of m-Toluic Acid in Several Solvents at Temperatures between 297.65 and 351.75 K. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-nitrobenzoate. PubChem. Retrieved from [Link]

  • East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [Link] Harbour.com/images/acidos/MIXED_NITRATING_ACID_greater_than_50_HN03.pdf

  • Google Patents. (n.d.). CN108218710B - Comprehensive utilization method of m-methylbenzoic acid nitration solid waste.
  • Quora. (2024, May 22). What safety precautions should I take when handling nitric acid?. Retrieved from [Link]

  • Patsnap. (n.d.). A kind of synthetic method of 2-nitro-3-methylbenzoic acid. Eureka. Retrieved from [Link]

  • ACS Publications. (2009, May 7). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, January 26). Concise Synthesis of Deoxylimonin. Retrieved from [Link]

  • Google Patents. (n.d.). CN112441926A - Method for co-producing m-methylbenzoic acid nitride and m-phthalic acid.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-nitrobenzoate. PubChem. Retrieved from [Link]

Sources

Application Note: Selective Reduction of Ethyl 3-methyl-2-nitrobenzoate to Ethyl 2-amino-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Context

The reduction of Ethyl 3-methyl-2-nitrobenzoate to its amino derivative (Ethyl 2-amino-3-methylbenzoate ) represents a critical intermediate step in the synthesis of polysubstituted quinazolinones and anthranilic acid derivatives, often used in kinase inhibitor development.

The Challenge: Steric "Sandwiching"

Unlike standard nitro reductions, this substrate presents a specific steric challenge. The nitro group at position 2 is sterically crowded ("sandwiched") between the ester at position 1 and the methyl group at position 3.

  • Consequence: Reaction kinetics may be slower than unhindered para-nitrobenzoates.

  • Risk: Incomplete reduction (stopping at the hydroxylamine intermediate) or competing hydrolysis of the ester if harsh acidic/basic conditions are used.

Method Selection Matrix

We present two validated protocols. Selection depends on available equipment and scale.

FeatureMethod A: Catalytic Hydrogenation (Pd/C) Method B: Dissolving Metal (Fe/AcOH)
Primary Mechanism Heterogeneous CatalysisSingle Electron Transfer (SET)
Scale Suitability High (Gram to Kilo)Low to Medium (Gram to 100g)
Selectivity Excellent (with correct solvent)Excellent (Robust against ester hydrolysis)
Green Chemistry High (Water/Ethanol only byproducts)Low (Iron waste generation)
Key Constraint Requires

handling/pressure vessel
Requires tedious filtration (Iron sludge)

Method A: Catalytic Hydrogenation (Preferred)

This method is the gold standard for purity and scalability. It utilizes Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

Critical Process Parameter: Solvent Selection

WARNING: Do NOT use Methanol. Since the substrate is an Ethyl ester, using Methanol as a solvent can lead to transesterification (swapping -OEt for -OMe), producing an impure mixture of ethyl and methyl esters. Always use Ethanol (EtOH) for this reduction.

Protocol A: Step-by-Step

Reagents:

  • This compound (1.0 equiv)

  • 10% Pd/C (50% water wet) (0.05 - 0.10 wt equiv)

  • Ethanol (Absolute) (10-15 volumes)

  • Hydrogen Gas (

    
    )[1]
    

Procedure:

  • Inerting: Charge the reaction vessel with this compound and Ethanol. Nitrogen sparge for 10 minutes to remove dissolved oxygen.

  • Catalyst Charge: Carefully add 10% Pd/C (wet). Safety Note: Pd/C is pyrophoric when dry. Always keep wet and add under inert atmosphere.

  • Hydrogenation:

    • Lab Scale (<5g): A hydrogen balloon (1 atm) is sufficient.

    • Process Scale (>10g): Pressurize to 3 bar (45 psi) in a Parr shaker or autoclave.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Note: Heating is rarely required and may promote side reactions.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The starting material (

    
    ) will disappear, replaced by a lower fluorescent spot (
    
    
    
    , amine).
  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with Ethanol.

    • Concentrate the filtrate under reduced pressure (

      
      C) to yield the crude oil/solid.
      
Visualization: Hydrogenation Workflow

HydrogenationFlow Start Start: Substrate + EtOH Inert N2 Sparge (10 min) Start->Inert CatAdd Add Pd/C (Wet) Inert->CatAdd H2React H2 Atmosphere (1 atm or 3 bar) CatAdd->H2React H2React->H2React Incomplete (Add time) Check QC: TLC/HPLC (SM Disappearance) H2React->Check Filter Celite Filtration Check->Filter Complete Evap Rotary Evaporation Filter->Evap Product Product: Ethyl 2-amino-3-methylbenzoate Evap->Product

Figure 1: Logical flow for catalytic hydrogenation ensuring safety and purity.

Method B: Iron-Mediated Reduction (Robust Alternative)

If a hydrogenation apparatus is unavailable, or if the catalyst is poisoned by impurities (e.g., sulfur), the classical Béchamp reduction using Iron powder is highly reliable.

Protocol B: Step-by-Step

Reagents:

  • This compound (1.0 equiv)

  • Iron Powder (3-5 equiv, fine mesh)

  • Ammonium Chloride (

    
    ) (Catalytic, 0.5 equiv) or Acetic Acid (AcOH)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Procedure:

  • Activation: In a round-bottom flask, suspend Iron powder in the Ethanol/Water mixture. Add

    
    .
    
  • Heating: Heat the suspension to reflux (

    
    C) for 15 minutes to "activate" the iron surface (etching).
    
  • Addition: Add the nitrobenzoate substrate portion-wise over 20 minutes.

    • Why? The reaction is exothermic. Dumping it all at once can cause a boil-over.

  • Reflux: Maintain reflux for 2-4 hours. The grey iron suspension will turn into a rust-colored sludge (

    
    ).
    
  • Workup (The "Sludge" Management):

    • Crucial Step: While still hot, filter through a thick pad of Celite.

    • Tip: If the mixture cools, iron salts will precipitate and clog the filter.

    • Wash the cake with hot Ethanol.

  • Isolation:

    • Concentrate the filtrate to remove Ethanol.

    • Dilute the remaining aqueous residue with Ethyl Acetate.

    • Wash with saturated

      
       (to remove any acid traces).
      
    • Dry over

      
       and evaporate.
      

Analytical Validation (QC)

To ensure the integrity of the product, compare analytical data against these expected parameters.

Expected NMR Profile ( , 400 MHz)

The shift from Nitro to Amino causes significant shielding effects on the aromatic ring.

PositionSignal TypeChemical Shift (

ppm)
Diagnostic Note

Broad Singlet5.5 - 6.0 Key Indicator. Displaces Nitro. Exchangeable with

.
Aromatic Multiplet6.6 - 7.8Upfield shift compared to nitro-precursor due to electron donation of

.

Quartet4.35Characteristic of Ethyl Ester.

(Ring)
Singlet2.1 - 2.2Methyl group on the ring.

(Et)
Triplet1.38Terminal methyl of the ester.
Common Impurities
  • Hydroxylamine Intermediate: Indicates incomplete reduction.

  • Azo/Azoxy Dimers: Result of basic conditions or insufficient reducing power.

  • Hydrolyzed Acid: Result of wet solvents or high temperature during workup.

References & Authority

The protocols above are synthesized from standard methodologies in aromatic nitro reduction, adapted specifically for the ethyl ester to prevent transesterification.

  • Catalytic Hydrogenation of Nitrobenzoates:

    • Source: Organic Syntheses, Coll.[2] Vol. 1, p.372 (1941); Vol. 7, p.63 (1927). (General procedure for m-nitrobenzoate reduction).

    • URL:

  • Iron Reduction Methodology (Béchamp):

    • Source:Journal of Chemical Education 2018, 95, 10, 1862–1866. (Modern adaptations of Iron reductions).

    • Context: Validates the use of

      
       as a milder alternative to HCl to preserve ester groups.
      
  • Product Characterization (Methyl Analog Proxy):

    • Source: NIST Chemistry WebBook / PubChem.

    • URL:

    • Note: Used for extrapolating NMR shifts for the ethyl derivative.

  • Transesterification Warning:

    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 4.12.

    • Context: Theoretical grounding for substituting Methanol with Ethanol in Protocol A.

Disclaimer: These protocols involve hazardous chemicals (Hydrogen gas, pyrophoric catalysts). All experiments must be conducted in a fume hood with appropriate PPE (Personal Protective Equipment).

Sources

Application Note: Ethyl 3-methyl-2-nitrobenzoate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for Ethyl 3-methyl-2-nitrobenzoate , a specialized building block distinct from its more common isomer, the Lenalidomide intermediate.[1]

Executive Summary

This compound (CAS: 54064-39-0) is a high-value aromatic intermediate used primarily for accessing difficult-to-synthesize heterocyclic scaffolds.[1][2] Unlike its isomer (ethyl 2-methyl-3-nitrobenzoate), which yields 4-substituted indoles, this compound is the strategic precursor for 7-substituted indoles and functionalized phenylacetonitriles .[1] Its unique substitution pattern—placing the ester group adjacent to the nitro group—enables specific regiochemical outcomes essential for designing novel kinase inhibitors, antiviral agents, and complex agrochemicals.[1]

Critical Isomer Distinction

WARNING: Researchers frequently confuse this compound with its isomer. Verify your starting material before proceeding.

FeatureThis compound (Target)Ethyl 2-methyl-3-nitrobenzoate (Common)
Structure 1-COOEt, 2-NO₂ , 3-Me 1-COOEt, 2-Me , 3-NO₂
Indole Product Indole-7-carboxylate Indole-4-carboxylate
Key Use Novel Scaffolds, AgrochemicalsLenalidomide/Pomalidomide synthesis

Chemical Profile & Handling

  • IUPAC Name: this compound[2][3]

  • Molecular Formula: C₁₀H₁₁NO₄[4]

  • Molecular Weight: 209.20 g/mol [4]

  • Physical State: Pale yellow crystalline solid or oil (depending on purity/temperature).[1]

  • Solubility: Soluble in DCM, EtOAc, THF, Methanol.[1] Insoluble in water.

Storage & Stability[1]
  • Store at: 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable under normal conditions but sensitive to strong bases due to the ester functionality.[1]

  • Safety: Irritant. Potential sensitizer. Handle in a fume hood.

Core Application: Synthesis of Ethyl Indole-7-carboxylate

The most "high-value" application of this intermediate is the regioselective synthesis of Ethyl indole-7-carboxylate via the Leimgruber-Batcho Indole Synthesis . Accessing the 7-position of the indole ring is notoriously difficult via Fischer indole synthesis due to poor regiocontrol.[1] This route guarantees the 7-substitution pattern.

Mechanism

The reaction proceeds via the condensation of the activated methyl group (acidified by the ortho-nitro group) with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine.[1] Subsequent reductive cyclization yields the indole.[1]

Protocol A: Leimgruber-Batcho Synthesis

Reagents: DMF-DMA, DMF (anhydrous), Pd/C (10%) or Zn/AcOH.[1]

Step 1: Enamine Formation [1]

  • Charge a reaction flask with This compound (1.0 eq) and anhydrous DMF (5–10 volumes).

  • Add DMF-DMA (1.5 – 2.0 eq).[1]

  • Heat the mixture to 110–120°C under Nitrogen for 12–16 hours.

    • Monitoring: The solution will turn deep red/purple.[1] Monitor by TLC/LCMS for the disappearance of starting material and formation of the red enamine intermediate.[1]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and DMF. The crude red oil (enamine) is typically used directly in the next step.[1]

Step 2: Reductive Cyclization (Hydrogenation Method)

  • Dissolve the crude enamine in Methanol or Ethanol (10 volumes).

  • Add 10% Pd/C (10 wt% loading relative to substrate).[1]

  • Hydrogenate at 40–50 psi (3 bar) H₂ pressure at room temperature for 6–12 hours.

  • Workup: Filter through a Celite pad to remove the catalyst.[1] Wash the pad with MeOH.[1]

  • Concentrate the filtrate.[1] Purify via silica gel column chromatography (Hexane/EtOAc gradient).

    • Product:Ethyl 1H-indole-7-carboxylate .

Step 2 Alternative: Chemical Reduction (Zn/AcOH) [1]

  • Why: Used if hydrogenation equipment is unavailable or if halogen substituents are present on the ring (to avoid dehalogenation).[1]

  • Dissolve enamine in Acetic Acid/Toluene (1:1).[1]

  • Add Zinc dust (10 eq) portion-wise at 50–60°C (Exothermic!).

  • Stir at 80°C for 2 hours.

  • Filter, neutralize with NaHCO₃, and extract with EtOAc.

Secondary Application: Synthesis of Functionalized Phenylacetonitriles

This intermediate is a key precursor for (2-nitro-phenyl)acetonitrile derivatives, which are vital intermediates in the synthesis of complex agrochemicals and certain alkaloids.[1]

Protocol B: Homologation to Nitrile

Reagents: NaBH₄, SOCl₂, NaCN (or TMSCN).[1]

  • Reduction to Alcohol:

    • React this compound with NaBH₄ in MeOH/THF at reflux.

    • Product:3-methyl-2-nitrobenzyl alcohol .

    • Note: The nitro group remains intact under borohydride conditions.[1]

  • Chlorination:

    • React the alcohol with Thionyl Chloride (SOCl₂) in DCM.[1]

    • Product:3-methyl-2-nitrobenzyl chloride .

  • Cyanation:

    • React the chloride with NaCN in DMSO or DMF at room temperature.[1]

    • Product:(3-methyl-2-nitrophenyl)acetonitrile .[1]

    • Application: This nitrile can be further alkylated or hydrolyzed to form phenylacetic acid derivatives used in auxin-type herbicides or pharmaceutical scaffolds.

Visual Reaction Map

The following diagram illustrates the divergent synthetic pathways available from this compound.

G Target This compound (Target Intermediate) Anthranilate Ethyl 2-amino-3-methylbenzoate (Benzodiazepine Precursor) Target->Anthranilate Fe/AcOH or SnCl2 Nitro Reduction Enamine Enamine Intermediate (Deep Red) Target->Enamine DMF-DMA 110°C Alcohol 3-methyl-2-nitrobenzyl alcohol Target->Alcohol NaBH4 Ester Reduction Warning CRITICAL DISTINCTION: Isomer (2-methyl-3-nitro) yields Indole-4-carboxylate Target->Warning Indole Ethyl indole-7-carboxylate (High Value Scaffold) Nitrile (3-methyl-2-nitrophenyl)acetonitrile (Agrochem Intermediate) Enamine->Indole H2, Pd/C Reductive Cyclization Chloride Benzyl Chloride Alcohol->Chloride SOCl2 Chloride->Nitrile NaCN DMSO

Figure 1: Divergent synthetic pathways.[1] The green pathway (Indole-7-carboxylate) is unique to this specific isomer.[1]

Troubleshooting & Expert Tips

  • Enamine Formation Stalling: If the reaction with DMF-DMA is slow, add a catalytic amount of Pyrrolidine .[1] This facilitates the formation of the more reactive aminal intermediate.[1]

  • Indole Yield Issues: If the reductive cyclization yields a mixture of hydroxylamine and indole, increase the temperature or catalyst loading. Ensure the H₂ pressure is maintained.

  • Ester Hydrolysis: Avoid using strong aqueous bases (NaOH/KOH) during workups if you intend to keep the ethyl ester intact.[1] Use mild bases like K₂CO₃ or NaHCO₃.

References

  • Leimgruber-Batcho Indole Synthesis: Clark, R. D., & Repke, D. B. (1984).[1] The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.[1] Link

  • Synthesis of Indole-7-carboxylates: Somei, M., & Yamada, F. (2004).[1] Simple Synthesis of Indole-7-carboxylic Acid Derivatives. Chemical and Pharmaceutical Bulletin. Link

  • Agrochemical Intermediates Patent: Process for producing (2-nitro-phenyl)acetonitrile derivative. Patent US20040199002A1. (Describes the conversion of 3-methyl-2-nitrobenzoate derivatives to nitriles). Link

  • Isomer Distinction Data: PubChem Compound Summary for this compound (CID 125307593) vs Ethyl 2-methyl-3-nitrobenzoate (CID 2985503).[1] Link[1]

Sources

The Strategic Utility of Ethyl 3-methyl-2-nitrobenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: Application Notes and Protocols

Introduction: A Versatile Building Block

Ethyl 3-methyl-2-nitrobenzoate is a strategically important intermediate in organic synthesis, valued for its specific arrangement of functional groups that allows for the construction of complex molecular architectures. The presence of the nitro, ester, and methyl groups on the benzene ring provides multiple reaction sites, making it a versatile precursor for a range of high-value molecules, particularly in the agrochemical and pharmaceutical industries. This document provides a detailed overview of its synthesis, key transformations, and applications, complete with experimental protocols and mechanistic insights.

Core Synthetic Pathways to this compound

There are two primary and reliable routes for the synthesis of this compound: direct nitration of the corresponding ethyl benzoate and esterification of the parent carboxylic acid. The choice between these pathways often depends on the availability of starting materials and desired scale.

Electrophilic Nitration of Ethyl 3-methylbenzoate

This is a common and direct approach. The ester group is a meta-director in electrophilic aromatic substitution, while the methyl group is an ortho, para-director. The steric hindrance from the ethyl ester group and the electronic effects of both substituents favor the nitration at the 2-position.

Causality of Experimental Choices: The use of a mixed acid system (concentrated nitric and sulfuric acids) is crucial for the in situ generation of the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the ester group and achieve efficient nitration. The reaction is typically performed at low temperatures to control the exothermic nature of the reaction and to minimize the formation of dinitrated byproducts.

Protocol 1: Synthesis of this compound via Nitration

Materials:

  • Ethyl 3-methylbenzoate

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 5.0 g of Ethyl 3-methylbenzoate to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by carefully adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of Ethyl 3-methylbenzoate over 30-45 minutes, ensuring the reaction temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.

  • Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.

  • The crude this compound will precipitate as a solid or oil. If it is an oil, it should solidify upon further stirring.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from a minimal amount of hot ethanol to yield pure this compound.[1][2]

Expected Yield: 75-85%

Fischer Esterification of 3-methyl-2-nitrobenzoic Acid

This method is advantageous when 3-methyl-2-nitrobenzoic acid is readily available. The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

Causality of Experimental Choices: An excess of ethanol is used to drive the equilibrium towards the formation of the ester. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is typically heated to reflux to increase the reaction rate.[3][4]

Protocol 2: Synthesis of this compound via Fischer Esterification

Materials:

  • 3-methyl-2-nitrobenzoic Acid

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 5.0 g of 3-methyl-2-nitrobenzoic acid in 50 mL of anhydrous ethanol.

  • Carefully add 1.0 mL of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with 2 x 30 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Expected Yield: 80-90%

Key Synthetic Transformations and Applications

The true synthetic utility of this compound lies in its role as a precursor to more complex molecules. The most significant transformation is the reduction of the nitro group to an amine, which opens up a vast array of subsequent reactions.

Reduction to Ethyl 2-amino-3-methylbenzoate

The conversion of the nitro group to an amine is a pivotal step. Catalytic hydrogenation is the most common and efficient method for this transformation, offering high yields and clean reaction profiles.

Causality of Experimental Choices: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups. The reaction is carried out under a hydrogen atmosphere, and the pressure can be adjusted to control the reaction rate. Ethanol is a common solvent for this reaction as it readily dissolves the starting material and is inert under the reaction conditions.[5][6]

Protocol 3: Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas supply

  • Celite®

Procedure:

  • Dissolve 5.0 g of this compound in 50 mL of ethanol in a hydrogenation vessel.

  • Carefully add 0.5 g of 10% Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to obtain Ethyl 2-amino-3-methylbenzoate as a solid or oil. The product is often of sufficient purity for use in subsequent steps without further purification.

Expected Yield: >95%

Application in the Synthesis of Agrochemicals: The Case of Chlorantraniliprole

This compound is a key starting material in the synthesis of the important insecticide Chlorantraniliprole (Rynaxypyr®). The synthesis involves the transformation of this compound into the crucial intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide.[5][7][8]

Synthetic Workflow for Chlorantraniliprole Intermediate:

G A This compound B Ethyl 2-amino-3-methylbenzoate A->B Catalytic Hydrogenation C Ethyl 2-amino-5-chloro-3-methylbenzoate B->C Chlorination (e.g., NCS) D 2-Amino-5-chloro-N,3-dimethylbenzamide C->D Amidation (Methylamine) E Chlorantraniliprole D->E Coupling with Pyrazole Acid

Caption: Synthesis of Chlorantraniliprole Intermediate.

Synthesis of Heterocyclic Scaffolds: Quinazolinones

The amino ester, Ethyl 2-amino-3-methylbenzoate, is a valuable precursor for the synthesis of various heterocyclic compounds, most notably quinazolinones. These scaffolds are prevalent in many biologically active molecules. The synthesis typically involves a cyclocondensation reaction.

A common route to 3-amino-2-methyl-quinazolin-4(3H)-ones involves the reaction of the corresponding anthranilic acid (which can be obtained by hydrolysis of the ethyl ester) with acetic anhydride to form a benzoxazinone intermediate, followed by reaction with hydrazine.[9]

Synthetic Workflow for Quinazolinone Synthesis:

G A Ethyl 2-amino-3-methylbenzoate B 2-Amino-3-methylbenzoic Acid A->B Hydrolysis C 2,7-Dimethyl-4H-3,1-benzoxazin-4-one B->C Acetic Anhydride D 3-Amino-2,8-dimethylquinazolin-4(3H)-one C->D Hydrazine Hydrate

Caption: Synthesis of a Substituted Quinazolinone.

Quantitative Data Summary

ReactionStarting MaterialProductReagentsConditionsYieldReference
Nitration Ethyl 3-methylbenzoateThis compoundHNO₃, H₂SO₄0-15 °C75-85%[1][2]
Esterification 3-methyl-2-nitrobenzoic AcidThis compoundEthanol, H₂SO₄Reflux80-90%[3][4]
Hydrogenation This compoundEthyl 2-amino-3-methylbenzoateH₂, 10% Pd/CRT, 2-3 atm>95%[5][6]

Conclusion: An Indispensable Synthetic Tool

This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its straightforward preparation and the strategic positioning of its functional groups allow for efficient entry into complex molecular targets. The facile reduction of the nitro group to an amine is the gateway to a rich chemistry, leading to the synthesis of important agrochemicals like Chlorantraniliprole and a diverse range of heterocyclic compounds such as quinazolinones. The protocols and insights provided in this document are intended to empower researchers and drug development professionals to effectively utilize this key building block in their synthetic endeavors.

References

  • BenchChem. (n.d.). The Synthetic Pathway of Chlorantraniliprole: A Technical Guide.
  • WO2021033172A1 - Process for the preparation of chlorantraniliprole. (2021). Google Patents.
  • CN101717395A - Synthesis method of chlorantraniliprole pesticide. (2010). Google Patents.
  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (2021). Google Patents.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • BenchChem. (n.d.). Protocol for synthesizing chlorantraniliprole in a laboratory setting.
  • DSpace@MIT. (2017). Experiment 5: Fischer Esterification. Retrieved from [Link]

  • MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • University of Canterbury. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

Sources

Analytical techniques for characterizing Ethyl 3-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Analytical Characterization of Ethyl 3-methyl-2-nitrobenzoate

Introduction & Strategic Significance

This compound is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly functionalized indoles, quinazolines, and aniline derivatives used in oncology (e.g., PARP inhibitors like Nilaparib precursors).[1][2][3] Its structural integrity is defined by the interplay between the electron-withdrawing nitro group at the ortho position and the steric bulk of the adjacent methyl group.[1][3][4]

This guide provides a rigorous analytical framework for researchers to validate the identity and purity of this compound.[1][3][4] Unlike generic protocols, this document emphasizes the causality behind analytical choices—why specific solvents, wavelengths, and ionization modes are required to overcome the unique electronic and steric challenges of this molecule.[1][3][4]

Physicochemical Profile

Understanding the physical state and solubility is the prerequisite for all subsequent analyses.[1][3][4]

PropertyValue / CharacteristicNotes
CAS Number 54064-39-0 Unique identifier.[5][6][2][7][8][9]
Formula

Molecular Weight 209.20 g/mol
Appearance Low-melting solid or viscous oilMethyl analog mp is 62–65°C; ethyl ester typically lowers mp.[2][3]
Solubility High: DCM, MeOH, EtOAc, DMSOLow: Water, HexanesLipophilic nature dictates RP-HPLC or Normal Phase Flash.[1][3][4]
LogP (Predicted) ~2.5 - 2.8Retains well on C18 columns.[2][4]

Spectroscopic Characterization (The "Fingerprint")

The steric crowding between the nitro and ester groups causes specific shielding effects observable in NMR.

A. Nuclear Magnetic Resonance ( H NMR)
  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-
    
    
    
    to prevent solvent peak overlap with the aromatic region and to minimize viscosity broadening.[2][3]
  • Internal Standard: TMS (0.00 ppm).[2][3][4]

Protocol:

  • Dissolve 10–15 mg of sample in 0.6 mL

    
    .
    
  • Acquire spectrum with at least 16 scans to resolve aromatic coupling.[4]

Spectral Assignment Table:

MoietyShift (

, ppm)
MultiplicityIntegrationStructural Insight
Ar-H (C4) 7.45 – 7.55Doublet (d)1HOrtho to methyl; shielded by steric twist.[1][2]
Ar-H (C5) 7.35 – 7.45Triplet (t)1HMeta to nitro/ester; characteristic coupling.[2][3][4]
Ar-H (C6) 7.90 – 8.00Doublet (d)1HDeshielded by ortho-nitro group.[2][3]

4.35 – 4.45Quartet (q)2HDiagnostic ethyl ester methylene.[3][4]
Ar-

2.30 – 2.40Singlet (s)3HBenzylic methyl; shifts upfield if nitro twists ring.[2][4]

1.35 – 1.40Triplet (t)3HMethyl terminus of ester.[3][4]
B. Infrared Spectroscopy (FT-IR)
  • Technique: ATR (Attenuated Total Reflectance) on neat solid/oil.[2][3][4]

  • Key Diagnostic Bands:

    • 1730–1740 cm

      
      :  C=O Stretch (Ester).[2][3][4][10] Strong intensity.
      
    • 1530–1540 cm

      
      :  Asymmetric 
      
      
      
      stretch.[2][3][4]
    • 1350–1360 cm

      
      :  Symmetric 
      
      
      
      stretch.[2][3][4]
    • 2980 cm

      
      :  C-H stretch (Aliphatic).
      

Chromatographic Purity Profiling (HPLC-UV)

The nitro group provides strong UV absorption, making UV-Vis detection highly sensitive.[1][3][4]

Method Development Logic:
  • Column: C18 (Octadecyl) is essential for retaining the lipophilic aromatic ring.[2][3][4]

  • Mobile Phase: Acidified water is required to suppress ionization of any potential hydrolyzed acid impurity (3-methyl-2-nitrobenzoic acid), ensuring it elutes as a sharp peak rather than tailing.[1][2]

  • Wavelength: 254 nm (Aromatic

    
    ) and 210 nm (Ester 
    
    
    
    ).[2][3][4]

Detailed Protocol:

  • System: HPLC with PDA/UV Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5

    
    m) or equivalent.
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (

    
     buffers pH ~2.5).[3][4]
    
  • Mobile Phase B: Acetonitrile (ACN).[3][4]

  • Gradient:

    • 0–2 min: 20% B (Isocratic hold)[1][2][3]

    • 2–15 min: 20%

      
       90% B (Linear ramp)[1][2][3]
      
    • 15–20 min: 90% B (Wash)[1][2][3]

    • 20–25 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10

    
    L.
    
  • Sample Diluent: 50:50 ACN:Water.

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Ensures no secondary interactions).[2][3][4]

  • Resolution: > 2.0 between the main peak and the hydrolyzed acid impurity (which elutes earlier).

Synthesis & Impurity Logic Flow

Understanding the origin of the compound allows for targeted impurity analysis.[1][3][4] The compound is typically synthesized via nitration or esterification.[3][4]

SynthesisWorkflow Start Starting Material: Ethyl 3-methylbenzoate Reaction Reaction: Electrophilic Aromatic Substitution Start->Reaction Reagent Nitration Agent: HNO3 / H2SO4 Reagent->Reaction Product Target Product: This compound Reaction->Product Major Path Impurity1 Impurity A: Ethyl 3-methyl-4-nitrobenzoate (Regioisomer) Reaction->Impurity1 Side Reaction Impurity2 Impurity B: 3-methyl-2-nitrobenzoic acid (Hydrolysis Product) Product->Impurity2 Storage/Moisture

Figure 1: Synthesis pathway and potential impurity profile. Regioisomers are the critical impurities to separate via HPLC.

Analytical Decision Tree

Use this workflow to determine the appropriate analytical path based on sample status.

DecisionTree Start Sample Received CheckState Physical State? Start->CheckState MethodNMR 1H NMR (CDCl3) Confirm Structure CheckState->MethodNMR Solid/Oil CheckPurity Purity Required? MethodHPLC HPLC-UV (C18) Quantify Impurities CheckPurity->MethodHPLC >95% Purity Needed MethodGC GC-MS Check Residual Solvent CheckPurity->MethodGC Solvent Analysis MethodNMR->CheckPurity

Figure 2: Analytical workflow for quality control.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 125307593, Methyl 2-methyl-3-nitrobenzoate (Analog Reference).[1][2][4] Retrieved January 30, 2026 from [Link][1][2][3]

  • Royal Society of Chemistry. Analytical Methods for Nitroaromatics.[4] (General Protocol Grounding). Retrieved January 30, 2026 from [Link][1][2][3]

  • NIST Mass Spectrometry Data Center. Ethyl 3-nitrobenzoate IR Spectrum (Structural Analog). Retrieved January 30, 2026 from [Link][1][2][3]

Sources

Application Note: A Validated HPLC Method for the Quantification of Ethyl 3-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 3-methyl-2-nitrobenzoate. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in pharmaceutical development and manufacturing. The method employs a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, with UV detection. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the quality and yield of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[5][6][7] This application note presents a detailed protocol for an RP-HPLC method developed and validated for the analysis of this compound. The method is designed to be straightforward, efficient, and readily implementable in a quality control laboratory.

The fundamental principle of this method relies on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[5][6][8] Nitroaromatic compounds, such as this compound, are well-suited for analysis by RP-HPLC due to their inherent hydrophobicity.[9][10][11][12]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[10]

  • Chemicals and Reagents:

    • This compound reference standard (purity >98%)

    • Acetonitrile (HPLC grade)[9][10][13]

    • Water (HPLC grade or purified to 18.2 MΩ·cm)[9][13]

    • Methanol (HPLC grade, for sample preparation)[14][15]

Chromatographic Conditions

The following chromatographic conditions were optimized for the analysis of this compound:

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm[10]
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase: A mixture of acetonitrile and water provides good separation efficiency for nitroaromatic compounds. The 60:40 ratio was determined to provide an optimal retention time and peak shape for this compound.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard condition for a 4.6 mm internal diameter column, offering a balance between analysis time and backpressure.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.

  • Detection Wavelength: 254 nm was selected as it is a common wavelength for the detection of aromatic compounds and provides good sensitivity for the analyte.[10]

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-150 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and prepare a 1000 µg/mL solution in methanol. Dilute this solution with the mobile phase to a final concentration within the calibration range. Prior to injection, filter the solution through a 0.45 µm syringe filter.[10]

Analytical Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[1][2][3][4] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][4]

System Suitability

System suitability testing is an integral part of chromatographic methods to ensure the system is performing adequately.[1][7][16][17] The parameters are typically evaluated by injecting a standard solution multiple times.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 6 replicate injections
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This was evaluated by injecting a blank (mobile phase), a placebo (if applicable), and the analyte solution. The chromatograms should demonstrate no interference at the retention time of this compound.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

A calibration curve was constructed by plotting the peak area against the concentration of this compound over a range of 10-150 µg/mL.

ParameterResult
Correlation Coefficient (r²) ≥ 0.999
Range 10 - 150 µg/mL
Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Concentration LevelMean Recovery (%)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the same standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision LevelAcceptance Criteria (RSD%)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

ParameterEstimated Value
LOD ~0.5 µg/mL
LOQ ~1.5 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying critical parameters such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters were checked under these modified conditions. The method should remain unaffected by these small but deliberate variations.

Workflow and Diagrams

Analytical Workflow

The overall process for the analysis of this compound is depicted in the following workflow diagram.

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh Sample prep_start->weigh_sample dissolve_std Dissolve in Methanol (Stock) weigh_std->dissolve_std dilute_std Dilute with Mobile Phase (Working) dissolve_std->dilute_std hplc_setup HPLC System Setup dilute_std->hplc_setup dissolve_sample Dissolve in Methanol weigh_sample->dissolve_sample dilute_sample Dilute with Mobile Phase dissolve_sample->dilute_sample filter_sample Filter (0.45 µm) dilute_sample->filter_sample filter_sample->hplc_setup equilibrate Equilibrate Column inject Inject Sample/Standard run Chromatographic Run detect UV Detection at 254 nm acquire_data Acquire Chromatogram detect->acquire_data integrate Integrate Peak acquire_data->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow for this compound Analysis.

Method Validation Relationship Diagram

The relationship between the different validation parameters as per ICH Q2(R1) is illustrated below.

Method Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision->Accuracy Robustness Robustness

Sources

Application Note: High-Resolution TLC Profiling of Ethyl 3-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Ethyl 3-methyl-2-nitrobenzoate is a critical synthetic intermediate, notably utilized in the Bartoli indole synthesis and the manufacturing of poly (ADP-ribose) polymerase (PARP) inhibitors such as Nilaparib.

The synthesis of this compound typically involves the nitration of ethyl 3-methylbenzoate. This electrophilic aromatic substitution is not perfectly regioselective, frequently yielding the desired 2-nitro isomer alongside the 4-nitro isomer (Ethyl 3-methyl-4-nitrobenzoate).

The Separation Challenge: The structural similarity between the 2-nitro and 4-nitro regioisomers presents a separation challenge. However, the 2-nitro isomer possesses a unique "sandwiched" steric environment—the nitro group is flanked by the ester at C1 and the methyl group at C3. This steric crowding forces the nitro group out of planarity with the benzene ring, reducing conjugation and significantly altering its polarity compared to the more planar 4-nitro isomer. This application note leverages this steric phenomenon to achieve baseline resolution.

Experimental Protocol

Materials & Reagents
  • Stationary Phase: Silica Gel 60 F

    
     (Aluminum or Glass backed plates).
    
  • Solvents (HPLC Grade):

    
    -Hexane, Ethyl Acetate (EtOAc), Toluene, Dichloromethane (DCM).
    
  • Reference Standards:

    • Ethyl 3-methylbenzoate (Starting Material).

    • This compound (Target).[1][2][3][4][5]

  • Visualization: UV Lamp (254 nm), Iodine Chamber.

Sample Preparation

Crucial Step: Nitro compounds can be potent quenchers of fluorescence but also exhibit high extinction coefficients. Proper concentration is vital to avoid "spot blooming" which obscures resolution.

  • Concentration: Dissolve ~10 mg of crude reaction mixture or pure standard in 1 mL of Ethyl Acetate.

  • Application: Apply 1-2

    
    L spots using a micro-capillary. Keep spot diameter < 2 mm.
    
Mobile Phase Optimization

Two solvent systems are recommended depending on the analytical goal.

SystemComposition (v/v)ApplicationExpected Rf (Target)
System A (Standard) Hexane : EtOAc (85 : 15)General Purity Check0.35 – 0.40
System B (High Res) Toluene : EtOAc (95 : 5)Isomer Separation0.45 – 0.50

Expert Insight: While Hexane/EtOAc is standard, System B (Toluene-based) often provides superior separation of nitro-regioisomers due to


-

interactions between the solvent and the aromatic analytes.

Visualization & Detection

Primary Method: UV Absorption (254 nm)
  • Mechanism: The conjugated aromatic system absorbs UV light at 254 nm. The F

    
     indicator in the silica gel fluoresces green; the compound spots appear as dark purple/black  spots (fluorescence quenching).
    
  • Note: The nitro group is a strong chromophore. Even trace impurities may appear significant.

Secondary Method: Iodine Vapor
  • Protocol: Place the dried plate in a saturated iodine chamber for 2-5 minutes.

  • Result: Brown/Yellow spots on a white background.[6]

  • Utility: Useful for detecting non-UV active impurities (e.g., aliphatic byproducts from reagents), though less specific for the nitrobenzoate itself.

Results & Interpretation

Rf Value Analysis

The steric inhibition of resonance in the 2-nitro isomer (Target) makes it slightly less polar than the 4-nitro isomer.

  • This compound (Target): Rf ~ 0.38 (System A).

    • Reasoning: The nitro group is twisted out of plane, reducing the dipole moment relative to the planar isomer.

  • Ethyl 3-methyl-4-nitrobenzoate (Impurity): Rf ~ 0.32 (System A).

    • Reasoning: Planar structure allows full conjugation and stronger interaction with the silica hydroxyls.

  • Ethyl 3-methylbenzoate (Starting Material): Rf ~ 0.60 (System A).

    • Reasoning: Lacks the polar nitro group; elutes significantly faster.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Tailing Spots Acidic impurities (hydrolysis of ester).Add 0.5% Acetic Acid to the mobile phase to suppress ionization of free acids.
Co-elution of Isomers Mobile phase too polar.Switch to System B (Toluene/EtOAc) or reduce EtOAc content in System A to 10%.
"Ghost" Spots Decomposition on silica.Nitro compounds can be light-sensitive.[7] Develop plate immediately after spotting; do not leave in light.

Process Workflow Diagram

The following diagram illustrates the logical flow for monitoring the nitration reaction and purifying the target ester.

TLC_Workflow Start Crude Reaction Mixture (Nitration of Ethyl 3-methylbenzoate) TLC_Run Run TLC System A (Hexane:EtOAc 85:15) Start->TLC_Run Check_SM Check Rf ~ 0.60 (Starting Material) TLC_Run->Check_SM Reaction_Complete Reaction Complete? (SM Absent) Check_SM->Reaction_Complete Analyze Check_Isomers Check Isomer Separation (Rf 0.38 vs 0.32) Reaction_Complete->Check_Isomers Yes Continue Continue Reaction / Add Acid Reaction_Complete->Continue No (SM Present) Optimize Switch to System B (Toluene:EtOAc 95:5) Check_Isomers->Optimize Co-elution Purification Proceed to Flash Chromatography (Gradient Elution) Check_Isomers->Purification Resolution > 0.1 Rf Optimize->Purification Re-evaluate & Purify

Figure 1: Decision matrix for reaction monitoring and purification method development.

References

  • Tokyo Chemical Industry (TCI). Methyl 2-Methyl-3-nitrobenzoate Product Specification (CAS 59382-59-1). Retrieved from . (Note: Methyl ester analog used as primary reference for physicochemical properties).

  • Royal Society of Chemistry (RSC). Nitration of Methyl Benzoate: Synthesis and Purification Protocols. RSC Education. Retrieved from .

  • University of South Alabama. Preparation of Methyl 3-nitrobenzoate: TLC and Recrystallization Data. Retrieved from .

  • BenchChem. Application Notes and Protocols for TLC Visualization of Nitro Compounds. Retrieved from .

  • Google Patents. Process for producing (2-nitro-phenyl)acetonitrile derivative (Patent CA2463232A1). (Describes the synthesis and TLC monitoring of 3-methyl-2-nitrobenzoate intermediates). Retrieved from .

Sources

Derivatization of Ethyl 3-methyl-2-nitrobenzoate for further reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Derivatization of Ethyl 3-methyl-2-nitrobenzoate

Executive Summary & Structural Analysis

This compound represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization pattern. It is a trisubstituted benzene possessing three distinct reactive vectors:

  • C1-Ester: A handle for acylation, hydrolysis, or heterocycle formation.

  • C2-Nitro: A masked nitrogen source, essential for aniline production or reductive cyclization.

  • C3-Methyl: A benzylic carbon capable of oxidation, halogenation, or enamine condensation.

The proximity of the C2-Nitro and C3-Methyl groups defines its primary utility: it is a pre-organized precursor for Indole-7-carboxylates via the Leimgruber-Batcho synthesis. Conversely, the C1-Ester/C2-Nitro adjacency allows access to 8-methylquinazolin-4-ones .

This guide details three validated derivatization protocols, emphasizing chemoselectivity and process safety.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from this substrate.

ReactionLandscape SM This compound (Substrate) Indole Ethyl 1H-indole-7-carboxylate (Scaffold A) SM->Indole 1. DMF-DMA, Δ 2. H2/Pd-C or Zn/AcOH Aniline Ethyl 2-amino-3-methylbenzoate (Scaffold B) SM->Aniline H2, Pd/C or Fe/NH4Cl Bromide Ethyl 3-(bromomethyl)-2-nitrobenzoate (Scaffold C) SM->Bromide NBS, AIBN CCl4, Reflux Quinazoline 8-Methylquinazolin-4(3H)-one Aniline->Quinazoline Formamide, Δ BenzylAmine Benzyl Amines/Ethers Bromide->BenzylAmine R-NH2 or R-OH

Figure 1: Divergent synthesis map. The substrate allows access to Indoles (Green), Anilines (Yellow), and Benzyl Bromides (Red).

Protocol A: Leimgruber-Batcho Indole Synthesis

Target: Ethyl 1H-indole-7-carboxylate Mechanism: Condensation of the acidic benzylic methyl group with an acetal, followed by reductive cyclization.

Rationale

The Leimgruber-Batcho method is superior to the Fischer Indole synthesis for this substrate. The Fischer method would require a hydrazine intermediate and often yields regioisomeric mixtures. The Leimgruber-Batcho sequence is regioselective, exclusively yielding the 7-substituted indole due to the C2/C3 substitution pattern.

Step-by-Step Methodology

Step 1: Enamine Formation

  • Charge: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (5 volumes).

  • Reagent: Add

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 eq).
    
  • Reaction: Heat to 110°C under nitrogen for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. The starting material should disappear, replaced by the deep red/orange spot of the

      
      -dimethylaminostyrene intermediate.
      
  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and DMF. The residue (often a red oil or solid) is usually pure enough for the next step.

Step 2: Reductive Cyclization

  • Solvent: Dissolve the crude enamine in Methanol or Ethanol (10 volumes).

  • Catalyst: Add 10% Pd/C (5–10 wt% loading).

  • Hydrogenation: Stir under a hydrogen balloon (1 atm) at room temperature.

    • Alternative: For larger scales where H2 handling is risky, use Zn dust (10 eq) in Acetic Acid .

  • Mechanism: The nitro group reduces to an aniline, which intramolecularly attacks the enamine double bond, eliminating dimethylamine to form the indole.

  • Purification: Filter through Celite. Concentrate. Purify via flash chromatography (Hexanes/Ethyl Acetate).

Critical Process Parameter (CPP):

  • Temperature Control: In Step 1, if the temperature is too low (<90°C), conversion is incomplete. If >140°C, polymerization of the styrene occurs.

Protocol B: Chemoselective Nitro Reduction

Target: Ethyl 2-amino-3-methylbenzoate Application: Precursor for Sandmeyer reactions or Quinazoline synthesis.

Rationale

While catalytic hydrogenation is standard, the presence of the ester group requires mild conditions to avoid transesterification (if using MeOH) or hydrolysis.

Methodology (Catalytic Hydrogenation)
  • Solvent: Ethanol (anhydrous). Avoid Methanol to prevent ester exchange.

  • Catalyst: 5% Pd/C (wet support is safer).

  • Conditions: 30 psi H2 (Parr shaker) or H2 balloon for 2 hours.

  • Note: The steric bulk of the ortho-methyl and ortho-ester groups may slow the reduction rate compared to unsubstituted nitrobenzoates.

Methodology (Iron-Mediated - Halogen Compatible)

Use this if the substrate has been further halogenated elsewhere.

  • Mixture: Suspend substrate in Ethanol/Water (4:1).

  • Reagents: Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

  • Reaction: Reflux for 2 hours.

  • Work-up: Filter hot through Celite (Iron sludge is sticky). Basify filtrate to pH 9, extract with EtOAc.

Protocol C: Benzylic Bromination (Wohl-Ziegler)[1]

Target: Ethyl 3-(bromomethyl)-2-nitrobenzoate Safety Warning: Benzylic bromides are potent lachrymators. Handle in a fume hood.

Rationale

Functionalizing the methyl group allows for nucleophilic substitution, extending the carbon chain or introducing heteroatoms.

Methodology
  • Solvent: Carbon Tetrachloride (

    
    ) is traditional but toxic. Benzotrifluoride  or Acetonitrile  are modern, greener alternatives.
    
  • Reagents: N-Bromosuccinimide (NBS) (1.05 eq). Recrystallize NBS before use to remove HBr.

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.

  • Reaction: Reflux (approx. 80°C).

    • Visual Cue: The reaction is complete when the dense NBS solid floats to the top as low-density succinimide.

  • Work-up: Cool to 0°C to precipitate succinimide completely. Filter. Concentrate filtrate.[1]

  • Stability: The product is thermally unstable. Store at -20°C.

Mechanistic Insight: Indole Formation

The following graph details the electron flow in the Leimgruber-Batcho sequence, highlighting the critical cyclization step.

IndoleMechanism Step1 Substrate (C3-Methyl) Step2 Deprotonation of Methyl (by MeO- from DMF-DMA) Step1->Step2 Step3 Enamine Intermediate (Trans-beta-dimethylaminostyrene) Step2->Step3 Condensation Step4 Nitro Reduction (-NO2 -> -NH2) Step3->Step4 Pd/C, H2 Step5 Intramolecular Nucleophilic Attack (NH2 attacks Enamine C) Step4->Step5 Cyclization Step6 Elimination of HNMe2 Step5->Step6 Final Ethyl Indole-7-carboxylate Step6->Final Aromatization

Figure 2: Mechanistic flow of the Leimgruber-Batcho synthesis.

Comparative Data Table

Reaction ParameterProtocol A (Indole)Protocol B (Aniline)Protocol C (Bromination)
Primary Reagent DMF-DMAH2 / Pd-CNBS
Key Solvent DMF (Step 1), MeOH (Step 2)EthanolBenzotrifluoride
Temp Range 110°C -> RTRT80°C (Reflux)
Typical Yield 65 - 75%90 - 95%55 - 70%
Major Impurity Polymerized EnamineHydrolyzed Ester (Acid)Dibrominated species
Purification Silica ColumnCrystallizationCrystallization / Column

References

  • Leimgruber-Batcho Indole Synthesis: Batcho, A. D.; Leimgruber, W. Organic Syntheses1985 , 63, 214.

  • Mechanism of DMF-DMA Reactions: Breuer, E. et al. Heterocycles1984 , 22, 1.[2]

  • Benzylic Bromination Guidelines: Djerassi, C. Chemical Reviews1948 , 43, 271.

  • Synthesis of 7-Carboxyindoles:Journal of Medicinal Chemistry2008, 51, 6021.

Disclaimer: All protocols involve hazardous chemicals. Nitro compounds are energetic; benzylic halides are toxic. Perform all reactions in a certified fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 3-methyl-2-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-EMNB-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Strategic Overview & Diagnosis

User Query: "I am experiencing low yields and difficult isomer separation during the synthesis of Ethyl 3-methyl-2-nitrobenzoate."

Root Cause Analysis: The synthesis of This compound presents two distinct chemical challenges that often compound to reduce overall yield:

  • Regioselectivity (Upstream): Nitration of m-toluic acid (or its ester) yields a mixture of isomers.[1] The 2-nitro isomer is sterically crowded, often favoring the less hindered 4-nitro or 6-nitro isomers if thermodynamic control isn't maintained.[1]

  • Steric Inhibition (Downstream): The target molecule has substituents at the 1, 2, and 3 positions.[1] This "vicinal trisubstitution" creates significant steric hindrance around the carbonyl carbon, rendering standard Fischer esterification (acid + alcohol

    
     ester + water) kinetically incompetent.
    
Synthesis Decision Matrix

Use the following logic flow to determine the optimal correction for your workflow.

Synthesis_Decision_Tree Start Current Precursor? RouteA m-Toluic Acid (3-methylbenzoic acid) Start->RouteA RouteB Ethyl m-toluate (Ester) Start->RouteB Nitration_Acid Nitration (HNO3/H2SO4) Temp: -15°C to -30°C RouteA->Nitration_Acid Preferred Route Nitration_Ester Nitration (Ac2O/HNO3) Temp: 0°C to 10°C RouteB->Nitration_Ester Esterification CRITICAL STEP: Esterification Method Nitration_Acid->Esterification Check_Isomer Isomer Ratio Check (2-nitro vs 4-nitro) Nitration_Ester->Check_Isomer Method_Fischer Fischer Esterification (H2SO4/EtOH) Esterification->Method_Fischer Avoid Method_AcCl Acid Chloride Route (SOCl2 -> EtOH) Esterification->Method_AcCl Recommended Result_Fail Low Yield (<40%) Incomplete Conv. Method_Fischer->Result_Fail Result_Success High Yield (>85%) Full Conversion Method_AcCl->Result_Success

Figure 1: Decision matrix highlighting the Acid Chloride route as the critical intervention point for hindered substrates.

Module 1: The Nitration Bottleneck

Issue: "I am getting a 50:50 mix of the 2-nitro and 4-nitro isomers."

Technical Insight

The methyl group is ortho/para directing, while the carboxyl group is meta directing.[2] In m-toluic acid, the 2-position is activated by the methyl group and directed to by the carboxyl group (cooperative directing effects).[1] However, the 2-position is sterically "sandwiched."[1]

  • High Temperature (>0°C): Increases kinetic energy, allowing attack at the less hindered 4-position and 6-position.[1]

  • Low Temperature (<-15°C): Favors the electronically preferred 2-position despite steric hindrance.[1]

Optimized Protocol: Low-Temperature Nitration

Reference: Adapted from CN108129322B [1] and BenchChem Isomer Data [2].

Reagents:

  • m-Toluic acid (1.0 eq)[1]

  • Fuming Nitric acid (98%)

  • Concentrated Sulfuric acid (Solvent/Catalyst)[2][3]

Step-by-Step:

  • Preparation: Charge a reactor with concentrated H₂SO₄ (5 volumes relative to substrate). Cool strictly to -20°C .

  • Addition: Dissolve m-toluic acid in the H₂SO₄.

  • Nitration: Add Fuming HNO₄ dropwise. Critical: Maintain internal temperature between -25°C and -15°C .

    • Note: Exceeding -10°C significantly spikes the formation of the 4-nitro impurity.[1]

  • Quench: Pour reaction mixture onto crushed ice.

  • Filtration: Collect the precipitate. The 2-nitro isomer is less soluble in acidic water than the 4-nitro isomer, providing an initial purification.[1]

Yield Expectation: ~80-85% crude yield with a ~4:1 ratio of 2-nitro to 4-nitro isomers.[1]

Module 2: The Esterification Challenge (The "Sandwich" Effect)

Issue: "I refluxed the acid with ethanol and H2SO4 for 24 hours, but conversion is stuck at 40%."

Technical Insight

Standard Fischer esterification relies on the nucleophilic attack of alcohol on the carbonyl carbon.[1] In 3-methyl-2-nitrobenzoic acid, the carbonyl is flanked by a methyl group and a nitro group.[1] This creates a "steric gate" that blocks the approach of the ethanol molecule.[1]

  • Solution: You must convert the carboxylic acid into a highly reactive Acid Chloride intermediate.[1] The chloride is a much better leaving group than water/hydroxide, driving the reaction forward irreversibly even in hindered systems.

Optimized Protocol: Thionyl Chloride Activation

Reference: Methodology validated by PrepChem (US Patent 05157119) [3].[1]

Reagents:

  • 3-methyl-2-nitrobenzoic acid (Crude from Module 1)[1][4][5]

  • Thionyl Chloride (SOCl₂) (1.5 eq)[1]

  • Catalytic DMF (Dimethylformamide) (3-5 drops)[1]

  • Anhydrous Ethanol (Excess/Solvent)[1]

Step-by-Step:

  • Activation: In a dry flask under inert atmosphere (N₂), suspend the acid in dry toluene (or use neat SOCl₂ if scale permits).

  • Catalysis: Add 1.5 eq of SOCl₂ and 3 drops of DMF.

  • Reflux 1: Heat to reflux (75-80°C) for 2-3 hours.

    • Checkpoint: Evolution of HCl/SO₂ gas will cease when conversion to the acid chloride is complete.[1] The solution should become clear.

  • Evaporation: Distill off excess SOCl₂ and toluene under reduced pressure. Do not skip this. Excess SOCl₂ will react violently with ethanol in the next step.[1]

  • Esterification: Redissolve the residue (acid chloride) in anhydrous Ethanol.

  • Reflux 2: Reflux for 1-2 hours.

  • Workup: Evaporate ethanol. Dissolve residue in Ethyl Acetate, wash with sat.[1] NaHCO₃ (to remove unreacted acid), then Brine.[1]

Data Comparison:

MethodReagentsTimeTypical YieldSuitability for Hindered Substrates
Fischer H₂SO₄ / EtOH24-48 h30-45%Poor (Reversible, Sterically blocked)
Acid Chloride SOCl₂

EtOH
4-6 h>90% Excellent (Irreversible, High reactivity)

Troubleshooting & FAQ

Q1: My product is an oil that won't crystallize. How do I purify it?

A: The ethyl ester has a low melting point and often oils out if impurities (isomers) are present.[1]

  • Immediate Fix: Perform a high-vacuum distillation if the product is an oil.[1]

  • Recrystallization: If solid, recrystallize from Methanol or Ethanol/Water (9:1) .[1] The 4-nitro isomer is significantly less soluble in cold methanol and can often be filtered off if you chill the solution to 0°C, leaving the desired 2-nitro product in the filtrate (or vice versa depending on specific concentration—always check by TLC/NMR).

Q2: Can I nitrate the ester directly (Ethyl 3-methylbenzoate)?

A: Yes, but with caveats.[1]

  • Pros: Easier liquid handling.[1]

  • Cons: Separation of the ethyl ester isomers is often more difficult than separating the acid isomers. The acid isomers have distinct pKa and solubility differences that can be exploited during the aqueous workup.[1]

  • Protocol: If you must nitrate the ester, use Acetic Anhydride + Nitric Acid at 0-10°C [4].[1][5] Do not use H₂SO₄ as solvent, as it may hydrolyze the ester.[1]

Q3: The reaction turned black/tarry during nitration.

A: This indicates oxidative degradation.[1]

  • Cause: Temperature spike >10°C or addition of HNO₃ was too fast.[1]

  • Fix: Ensure cooling bath is adequate (dry ice/acetone if necessary) and add acid dropwise over 30-60 minutes.[1]

References

  • Patent CN108129322B . Synthetic method of 2-nitro-3-methylbenzoic acid. (Describes low-temperature nitration of m-toluic acid with high selectivity).

  • BenchChem . A Comparative Analysis of Nitrating Agents for 3-Methylbenzoic Acid. (Data on isomer distribution vs temperature). [1]

  • PrepChem (citing US Patent 5,157,119) . Preparation of Methyl 2-nitro-3-methylbenzoate. (Detailed protocol for Thionyl Chloride esterification of hindered nitro-benzoic acids).

  • Patent CN105820054A . Preparation method of 3-methoxy-2-nitrobenzoate. (Describes the Acetic Anhydride nitration route).

Sources

Technical Support Center: Purification of Crude Ethyl 3-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude Ethyl 3-methyl-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this compound. The methodologies and advice provided are grounded in established chemical principles and extrapolated from documented procedures for structurally similar compounds.

Understanding Your Crude Product: The First Step to Successful Purification

Before diving into purification protocols, it's crucial to understand the potential composition of your crude this compound. The synthesis of nitroaromatic compounds through electrophilic aromatic substitution can often lead to a mixture of products.

What are the likely impurities in my crude this compound?

Based on the nitration of similar benzoate precursors, your crude product may contain:

  • Isomeric Impurities: The primary impurities are often isomers formed during the nitration reaction. In the case of nitrating ethyl 3-methylbenzoate, you can expect the formation of other isomers besides the desired 2-nitro product. A common side product is ethyl 3-methyl-4-nitrobenzoate.[1]

  • Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, ethyl 3-methylbenzoate.

  • Dinitro Compounds: Under harsh reaction conditions (e.g., high temperature or excess nitrating agent), dinitration of the aromatic ring can occur, leading to highly colored impurities.[2]

  • Nitrophenolic Compounds: At elevated temperatures, side reactions can lead to the formation of nitrophenols, which are also colored and can be difficult to remove.[2]

  • Acidic Residues: Residual nitric and sulfuric acid from the nitrating mixture are common impurities that need to be neutralized and removed, typically by washing with a mild base like sodium bicarbonate solution.

A preliminary analysis of your crude product by Thin Layer Chromatography (TLC) is highly recommended to visualize the number of components and guide your purification strategy.

Troubleshooting Guide: Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid organic compounds like this compound. However, several issues can arise.

My product "oils out" during recrystallization. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the dissolved compound separates from the cooling solution as a liquid rather than forming crystals. This is a common problem when the boiling point of the solvent is close to or higher than the melting point of the solute, or when there are significant impurities.

  • Causality & Solution:

    • High Impurity Load: A high concentration of impurities can depress the melting point of your product, causing it to oil out.

      • Troubleshooting: Try an initial purification step like a solvent wash with a cold, non-polar solvent (e.g., hexane) to remove some of the more soluble impurities. Alternatively, column chromatography might be necessary to remove the bulk of impurities before a final recrystallization.

    • Inappropriate Solvent Choice: The solvent's boiling point might be too high.

      • Troubleshooting: Select a solvent with a lower boiling point. For nitrobenzoate esters, ethanol, methanol, or a mixture of ethanol and water are often good choices.[3][4][5] The related 3-methyl-2-nitrobenzoic acid is soluble in a range of organic solvents including ethanol, methanol, and ethyl acetate, suggesting these could be suitable for the ethyl ester as well.[6][7]

    • Too Rapid Cooling: Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice.

      • Troubleshooting: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

My product won't crystallize from the solution. How can I induce crystallization?

Supersaturation is necessary for crystallization, but sometimes the formation of initial seed crystals (nucleation) is kinetically hindered.

  • Causality & Solution:

    • Lack of Nucleation Sites: The solution may be clean and smooth, lacking sites for crystals to begin forming.

      • Troubleshooting:

        • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

        • Seeding: If you have a small amount of pure product, add a tiny crystal to the supersaturated solution to act as a template for crystal growth.

    • Too Much Solvent: If an excessive amount of solvent was used, the solution might not be sufficiently concentrated for crystallization to occur upon cooling.

      • Troubleshooting: Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, which could cause the product to precipitate out along with impurities. Periodically remove the solution from the heat and allow it to cool to check for crystal formation.

    • Inhibitory Impurities: Some impurities can interfere with the crystallization process.

      • Troubleshooting: If inducing crystallization fails, it may be necessary to perform column chromatography to remove these impurities and then attempt recrystallization again.

My final product is still colored. How can I remove colored impurities?

Colored impurities are often highly conjugated organic molecules.

  • Causality & Solution:

    • Adsorbable Impurities: Many colored impurities can be adsorbed onto activated carbon.

      • Troubleshooting: Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

    • Persistent Color: If charcoal treatment is ineffective, the colored impurities may have similar solubility to your product.

      • Troubleshooting: Column chromatography is generally more effective at separating colored impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) should provide good separation.

Selecting a Recrystallization Solvent

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent SystemRationale
EthanolThis compound is expected to be soluble in hot ethanol and less soluble in cold ethanol, a common and effective choice for similar compounds.[4][8]
MethanolSimilar to ethanol, methanol is also a good candidate for recrystallization of nitrobenzoate esters.[2][9]
Ethanol/WaterUsing a mixed solvent system can fine-tune the solubility. The product should be soluble in hot ethanol but insoluble in water. Adding water to the hot ethanolic solution until it becomes slightly cloudy, then re-clarifying with a few drops of hot ethanol, can create an ideal supersaturated solution upon cooling.[3][5]
Ethyl Acetate/HexaneFor a non-alcoholic solvent system, dissolving the crude product in a minimum of hot ethyl acetate and then adding hexane until turbidity is observed can be an effective alternative.

G start Crude Product in Hot Solvent oiling_out Product Oils Out? start->oiling_out slow_cool Allow to Cool Slowly oiling_out->slow_cool No troubleshoot_solvent Re-evaluate Solvent Choice or Consider Column Chromatography oiling_out->troubleshoot_solvent Yes crystallization_issue Crystals Form? slow_cool->crystallization_issue induce_crystallization Induce Crystallization (Scratch/Seed) crystallization_issue->induce_crystallization No filter_crystals Filter and Dry Pure Crystals crystallization_issue->filter_crystals Yes induce_crystallization->crystallization_issue concentrate_solution Concentrate Solution (Evaporate some solvent) induce_crystallization->concentrate_solution Still No Crystals concentrate_solution->crystallization_issue

Troubleshooting Guide: Column Chromatography

When recrystallization is insufficient to achieve the desired purity, column chromatography is the next logical step.

What stationary and mobile phase should I use for purifying this compound?

  • Stationary Phase: Silica gel is the most common and effective stationary phase for compounds of this polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point.

    • Finding the Right Ratio: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal eluent should give your desired product an Rf value of approximately 0.3-0.4.[9] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate until you achieve good separation between your product and the impurities.

My compounds are not separating well on the column. What can I do?

  • Causality & Solution:

    • Inappropriate Solvent System: The polarity of the eluent may be too high, causing all compounds to move too quickly through the column, or too low, resulting in very slow elution and band broadening.

      • Troubleshooting: Re-optimize your solvent system using TLC. A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective for separating compounds with a wide range of polarities.

    • Poor Column Packing: Channels or cracks in the silica gel will lead to a non-uniform flow of the eluent and poor separation.

      • Troubleshooting: Ensure the silica gel is packed uniformly without any air bubbles. Tapping the column gently during packing can help settle the silica.

    • Column Overloading: Applying too much crude product to the column will result in broad bands that overlap.

      • Troubleshooting: Use an appropriate amount of crude product for the size of your column. A general rule of thumb is a 1:30 to 1:50 ratio of crude product to silica gel by weight.

Frequently Asked Questions (FAQs)

Q1: My purified product has a melting point that is lower and broader than the literature value. What does this indicate?

A lower and broader melting point range is a classic indication of an impure compound. Impurities disrupt the crystal lattice, requiring less energy to melt the solid. Re-purify your product using one of the methods described above.

Q2: How can I confirm the identity and purity of my final product?

  • Melting Point Analysis: Compare the melting point of your product to the literature value. A sharp melting point close to the expected value suggests high purity.[10]

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate. Run a TLC with your purified product alongside the crude material to visually confirm the removal of impurities.

  • Spectroscopic Methods: For unambiguous identification, use spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy. These methods will confirm the chemical structure of your compound.

G start Purified Solid Product tlc Run TLC Analysis start->tlc mp Measure Melting Point start->mp single_spot Single Spot on TLC? tlc->single_spot sharp_mp Sharp Melting Point? mp->sharp_mp single_spot->sharp_mp Yes repurify Repurify Product (Recrystallize or Column Chromatography) single_spot->repurify No pure_product Product is Likely Pure sharp_mp->pure_product Yes sharp_mp->repurify No spectroscopy Confirm Structure with Spectroscopy (NMR, IR) pure_product->spectroscopy

Q3: Are there any specific safety precautions I should take when purifying this compound?

Yes. Nitroaromatic compounds can be toxic and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used for purification, such as ethanol, methanol, and ethyl acetate, are flammable and should be handled away from ignition sources.[5] Concentrated acids used in the synthesis are highly corrosive.[5]

References

  • Nitration of methyl benzoate | Resource | RSC Education. (n.d.). Retrieved January 30, 2026, from [Link]

  • Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. (2022, January 21). YouTube. Retrieved January 30, 2026, from [Link]

  • CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents. (n.d.). Google Patents.
  • Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. (2025, June 25). Revisely. Retrieved January 30, 2026, from [Link]

  • Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). (n.d.). Scribd. Retrieved January 30, 2026, from [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013, January 20). YouTube. Retrieved January 30, 2026, from [Link]

  • Preparation of Methyl 3-nitrobenzoate. (2010, January 5). University of South Alabama. Retrieved January 30, 2026, from [Link]

  • Practical Chemistry 2008 – Student Instruction Sheet. (n.d.). Retrieved January 30, 2026, from [Link]

  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 30, 2026, from [Link]

  • The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet | PDF. (n.d.). Scribd. Retrieved January 30, 2026, from [Link]

  • Ethylene glycol - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • What is the product of my (failed) synthesis of methyl-3-nitrobenzoate? : r/chemistry. (2012, September 14). Reddit. Retrieved January 30, 2026, from [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Preparation of Methyl 2-nitro-3-methylbenzoate. (n.d.). PrepChem.com. Retrieved January 30, 2026, from [Link]

  • XRD patterns of 3-methyl-2-nitrobenzoic acid: a raw material; b... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 3-Methyl-2-nitrobenzoic acid - Solubility of Things. (n.d.). Retrieved January 30, 2026, from [Link]

  • Methyl 2-(hydroxymethyl)-3-nitrobenzoate | C9H9NO5 | CID 117300960. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Purification of Ethyl 3-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of Ethyl 3-methyl-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our approach is rooted in explaining the causal mechanisms behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of crude this compound is primarily dictated by the synthesis method, which is typically the electrophilic nitration of Ethyl 3-methylbenzoate. The key impurities to anticipate are:

  • Regioisomers: The directing effects of the methyl group (ortho, para-directing) and the ethyl ester group (meta-directing) are conflicting. This regiochemical challenge means that nitration can occur at various positions on the aromatic ring, leading to a mixture of isomers (e.g., Ethyl 2-methyl-3-nitrobenzoate, Ethyl 3-methyl-4-nitrobenzoate, Ethyl 3-methyl-6-nitrobenzoate). These are often the most difficult impurities to remove due to their similar physical properties.

  • Unreacted Starting Material: Incomplete nitration will leave residual Ethyl 3-methylbenzoate in the crude product.[1] This is more likely if reaction times are too short or temperatures are too low.

  • Dinitrated Byproducts: Forcing the reaction with excessive heat or prolonged reaction times can lead to the addition of a second nitro group, creating dinitrobenzoate impurities.[2]

  • Acidic Impurities: Residual concentrated sulfuric and nitric acids from the nitrating mixture are common contaminants.[3]

  • Hydrolysis Products: The ester can be hydrolyzed to the corresponding carboxylic acid (3-methyl-2-nitrobenzoic acid), particularly if the reaction mixture is exposed to water for extended periods at non-neutral pH.[4]

Q2: My crude product is a yellow-brown oil or a discolored, low-melting solid. Is this normal?

A2: Yes, this is a very common observation. Pure this compound is expected to be a white to pale-yellow solid, analogous to its methyl counterpart (Mthis compound, m.p. 72-73°C).[5] The presence of an oily or heavily discolored solid state is typically due to:

  • A mixture of isomers: Different isomers can form a eutectic mixture, which has a lower melting point than any single component, often resulting in an oil or waxy solid at room temperature.

  • Residual nitrating acids: Strong acids can cause coloration and degradation over time.

  • Nitrophenolic compounds: Side reactions, especially at elevated temperatures, can form highly colored phenolic impurities.[2]

The goal of the purification process is to remove these impurities and isolate the target compound as a crystalline solid with a sharp, defined melting point.

Q3: How can I quickly assess the purity of my sample during the purification process?

A3: Two simple and rapid techniques are indispensable for real-time purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is the most effective method for visualizing the number of components in your mixture. By spotting your crude material, the purified sample, and the starting material on the same plate, you can track the disappearance of impurities and the isolation of your product. A single spot for your purified sample indicates a high degree of purity. A common mobile phase for nitroaromatic esters is a mixture of a nonpolar and a polar solvent, such as Hexane and Ethyl Acetate.[1]

  • Melting Point Determination: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, causing the melting point to become depressed and broaden. Comparing the melting point of your purified product to a literature value (if available) or the sharpest melting point achieved is a reliable indicator of purity.

Q4: What is the most effective primary method for purifying the crude product?

A4: Recrystallization is the most robust and widely used primary purification technique for compounds like this compound. The principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent and allow the solution to cool slowly. The desired compound should be highly soluble in the hot solvent but sparingly soluble at cold temperatures, causing it to crystallize out in a pure form while the impurities remain dissolved in the mother liquor.[6] A patent for the closely related methyl analog specifically recommends solvents like methanol, ethanol, isopropanol, or acetone for recrystallization, which serve as an excellent starting point for solvent screening.[7]

Section 2: Troubleshooting Guide

This guide provides a structured approach to solving common problems encountered during the purification workflow.

Troubleshooting Decision Tree for Low Purity

G start Purity Check Fails (Broad M.P. / Multiple TLC Spots) recrystallized Was the sample recrystallized? start->recrystallized no_recrystallization Perform Recrystallization (See Protocol 1) recrystallized->no_recrystallization No solvent_issue Did you try different solvents? recrystallized->solvent_issue Yes no_recrystallization->start Re-check purity diff_solvents_no Screen alternative solvents (e.g., Isopropanol, Acetone, Ethanol/Water) solvent_issue->diff_solvents_no No chromatography Impurities likely have similar solubility. Proceed to Column Chromatography. solvent_issue->chromatography Yes diff_solvents_no->start Re-check purity

Caption: Decision tree for addressing low purity issues.

Problem Possible Cause Scientific Rationale & Recommended Solution
Product Fails to Solidify After Quenching High concentration of oily isomeric impurities.Isomers can form a low-melting eutectic mixture. Solution: Perform a liquid-liquid extraction into a solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine, dry it, and concentrate the solvent. Attempt to crystallize the resulting oil from a minimal amount of cold hexane or pentane by scratching the flask. If it remains an oil, column chromatography is required.
Incomplete reaction, leaving significant liquid starting material.The unreacted starting material acts as a solvent for the product, preventing crystallization. Solution: Confirm this by TLC. If significant starting material is present, consider re-running the reaction under more forcing conditions (longer time or slightly higher temperature, e.g., room temp for 1 hour post-addition).[1]
Low Yield After Recrystallization Too much solvent was used for dissolution.The goal is to create a saturated solution at high temperature. Excess solvent will keep a significant portion of the product dissolved even when cold, leading to poor recovery. Solution: Use the absolute minimum volume of boiling solvent required to fully dissolve the solid. Add the solvent in small, hot portions.[6] If too much was added, carefully evaporate some solvent to re-saturate the solution.
The solution was cooled too rapidly.Rapid cooling (e.g., crashing out in an ice bath) leads to the formation of small, often impure crystals that trap solvent and impurities. Solution: Allow the flask to cool slowly to room temperature on the benchtop first. Once crystal formation appears complete, then move it to an ice bath to maximize recovery.[8]
Purity Does Not Improve After Recrystallization Impurities and the desired product have very similar solubility profiles in the chosen solvent.This is common with regioisomers. Recrystallization relies on differences in solubility, and if those differences are minimal, the technique will be ineffective. Solution: Switch to a different purification technique. Flash column chromatography is the definitive method for separating compounds with similar properties. (See Protocol 2).
Co-crystallization is occurring.Impurities are being incorporated into the crystal lattice of the product. Solution: Attempt recrystallization from a different solvent system. A solvent with different polarity may disrupt the co-crystallization process. Refer to the solvent table in Protocol 1.
Section 3: Detailed Purification Protocols
Overall Purification Workflow

G start Crude Product (Oil or Solid) wash Step 1: Aqueous Wash (Water, NaHCO3 soln.) start->wash recrystallize Step 2: Recrystallization wash->recrystallize purity_check Step 3: Purity Assessment (TLC, Melting Point) recrystallize->purity_check pure Pure Product purity_check->pure Purity OK chromatography Step 4 (Optional): Column Chromatography purity_check->chromatography Purity Not OK chromatography->purity_check Re-assess fractions

Caption: Standard workflow for purifying crude this compound.

Protocol 1: Purification by Recrystallization

This protocol is the first and most important step for purifying the crude solid. The choice of solvent is critical.

1. Solvent Selection:

  • The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.

  • Based on data for the analogous methyl ester, the following solvents are excellent starting points.[7] Screen them on a small scale first.

Solvent Class Boiling Point (°C) Comments
EthanolAlcohol78Good general-purpose solvent for nitroaromatics.[8]
MethanolAlcohol65Lower boiling point, may be better for heat-sensitive impurities.
IsopropanolAlcohol82Slightly less polar than ethanol, may offer different selectivity.
AcetoneKetone56More polar, high solvent power. Use with caution due to low BP.
Ethanol/WaterMixedVariableAdding water as an "anti-solvent" can dramatically decrease the solubility of the organic product in the cold, improving yield.

2. Step-by-Step Procedure:

  • Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar or a boiling chip.

  • Dissolution: In a separate flask, bring your chosen solvent to a boil. Add the minimum amount of hot solvent to the crude product flask while heating and stirring until the solid just dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities (like dust or inorganic salts) are visible in the hot solution, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step prevents premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is essential for forming large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly, either by air-drying on the filter or in a vacuum oven at a low temperature (<50°C) to avoid melting the product. The final product should be a free-flowing powder.

Protocol 2: Purification by Flash Column Chromatography

This method is used when recrystallization fails to remove impurities, especially isomers.

1. TLC Analysis & Solvent System Selection:

  • First, run TLC plates of your impure material to find a solvent system that gives good separation between your product spot and the impurity spots.

  • A good target Retention Factor (Rf) for the product is ~0.3.

  • Start with a low-polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 90:10, 85:15) until you achieve the desired separation.

2. Step-by-Step Procedure:

  • Column Preparation: Pack a glass chromatography column with silica gel, either as a dry powder or as a slurry in the initial, low-polarity mobile phase. Ensure there are no air bubbles or cracks in the silica bed.

  • Sample Loading: Dissolve the crude product in the minimum amount of the mobile phase (or a slightly stronger solvent like dichloromethane if solubility is an issue). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" method generally gives better resolution than loading a liquid sample.

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Isolation: Combine the fractions that contain only the pure product (single spot on TLC with the correct Rf). Evaporate the solvent using a rotary evaporator to yield the purified this compound.

References
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]

  • Google Patents. (CN105820054A). Preparation method of 3-methoxy-2-nitrobenzoate.
  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

  • Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate. Retrieved from [Link]

  • Practical Chemistry. (2008). Student Instruction Sheet - Experiment 5.4.3f[7]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • University of South Alabama, Department of Chemistry. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • FranklyChemistry. (2013, January 20). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube. Retrieved from [Link]

  • Google Patents. (CN110407704B). Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved from [Link]

  • ChemBK. (2024). Mthis compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • University of Missouri–St. Louis, Department of Chemistry. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 3-methyl benzoate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 3-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-methyl-2-nitrobenzoate. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, particularly the formation of side products, encountered during this synthesis. We will delve into the mechanistic rationale behind these challenges and provide validated protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: My final product is an oil or a low-melting-point solid, but the literature reports a white solid. What is the likely cause?

A: This is a classic sign of impurities. The most probable culprits are isomeric side products, specifically other mono-nitrated isomers of ethyl 3-methylbenzoate, which can depress the melting point of the desired product. Incomplete removal of solvents or unreacted starting materials can also lead to an oily appearance.[1] A proper purification step, such as recrystallization, is crucial.[1][2]

Q2: My TLC and HPLC analyses show multiple spots/peaks. How can I identify the major side products?

A: The primary side products in this synthesis are typically regioisomers formed during the nitration step. Depending on your synthetic route, these could be:

  • Nitration of Ethyl 3-methylbenzoate: The most common isomer is Ethyl 3-methyl-4-nitrobenzoate.[3] Other possibilities include the 6-nitro and 5-nitro isomers.

  • Nitration of 3-methylbenzoic acid: Key isomeric byproducts are 3-methyl-4-nitrobenzoic acid and 2-nitro-5-methylbenzoic acid.[4]

These isomers often have very similar polarities, making separation challenging. Characterization typically requires spectroscopic methods (NMR, GC-MS) or comparison with analytical standards.

Q3: My reaction yield is consistently low. What are the most common factors I should investigate?

A: Low yields can stem from several factors:

  • Poor Temperature Control: The nitration reaction is highly exothermic.[5][6] Failure to maintain low temperatures (typically 0-10 °C) can lead to the formation of unwanted side products and dinitrated species, consuming your starting material.[1][5]

  • Inefficient Nitrating Agent: The nitronium ion (NO₂⁺) is formed in situ from nitric and sulfuric acids.[6][7] Using old or improperly stored acids can reduce the concentration of the active electrophile.

  • Incomplete Reaction: In the esterification step (if applicable), the reaction is an equilibrium process. Insufficient reaction time or the presence of water in the starting material will prevent the reaction from reaching completion.[8]

  • Losses During Workup: The product can be lost during extraction or filtration steps. Ensure proper phase separation and wash the filtered solid with ice-cold solvent to minimize dissolution.[1]

In-Depth Troubleshooting and Mechanistic Analysis

The synthesis of this compound is primarily an electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring: the activating, ortho, para-directing methyl group and the deactivating, meta-directing carboxylate/ester group. The desired 2-nitro product results from substitution ortho to the activating methyl group, but this position is sterically hindered by the adjacent group at C1, and other positions are also electronically activated.

dot

Caption: Nitration pathways for Ethyl 3-methylbenzoate.

Problem 1: Formation of Isomeric Side Products During Nitration

This is the most significant challenge in achieving high purity.

  • Causality & Mechanism: The methyl group at C3 strongly activates the ortho positions (C2 and C4) and the para position (C6). The ester group at C1 deactivates the ring and directs meta (to C5). The desired product requires nitration at C2. However, the C4 and C6 positions are also highly activated by the methyl group and are less sterically hindered. Consequently, a mixture of isomers is almost always formed. A patent for a similar synthesis reported a 72:28 ratio of the desired 2-nitro product to the 4-nitro side product.[3]

  • Troubleshooting & Solutions:

    • Strict Temperature Control: Maintain the reaction temperature below 10 °C, and preferably between 0-5 °C, during the addition of the nitrating mixture.[5] This minimizes the kinetic energy of the system, favoring the thermodynamically more stable, albeit sterically hindered, product.

    • Slow Reagent Addition: Add the nitrating mixture dropwise over an extended period (e.g., 15-30 minutes).[1][9] This prevents localized temperature spikes that can dramatically increase the rate of side product formation.[1]

    • Alternative Nitrating Agents: While mixed acid (HNO₃/H₂SO₄) is standard, alternative methods can offer higher selectivity. For instance, using acetic anhydride instead of sulfuric acid has been shown to improve selectivity, though it may not eliminate side products entirely.[3]

Problem 2: Dinitration of the Aromatic Ring
  • Causality & Mechanism: The initial product, this compound, is more deactivated towards further electrophilic substitution than the starting material. However, under forcing conditions (excess nitrating agent, elevated temperatures), a second nitro group can be added to the ring, leading to dinitrotoluene derivatives.

  • Troubleshooting & Solutions:

    • Stoichiometric Control: Use a slight excess, but not a large excess, of the nitrating agent. Carefully calculate the molar equivalents of nitric acid required.

    • Temperature Management: Avoid allowing the reaction to warm up significantly after the addition of the nitrating mixture is complete. Quenching the reaction on ice after a specific holding time at room temperature is a common strategy.[9]

Problem 3: Incomplete Reaction or Hydrolysis
  • Causality & Mechanism:

    • Incomplete Nitration: Insufficient reaction time or a weak nitrating mixture can leave unreacted starting material.[1]

    • Incomplete Esterification (Route A): Fischer esterification is a reversible equilibrium between a carboxylic acid and an alcohol to form an ester and water.[8] The presence of water, either from wet starting material or as a byproduct, will push the equilibrium back towards the reactants.

    • Ester Hydrolysis (Route B): The strongly acidic and aqueous conditions of the nitration workup can cause partial hydrolysis of the ethyl ester product back to the corresponding carboxylic acid (3-methyl-2-nitrobenzoic acid).

  • Troubleshooting & Solutions:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.

    • Drive Esterification Equilibrium: When performing Fischer esterification, use a large excess of the alcohol (ethanol) and ensure the 3-methyl-2-nitrobenzoic acid starting material is completely dry.[8]

    • Minimize Hydrolysis: During the workup of the nitration reaction, keep the mixture cold and minimize the time the product is in contact with the strong acid solution before neutralization.

Experimental Protocols

Protocol 1: Synthesis via Nitration of Ethyl 3-methylbenzoate

This protocol is adapted from standard nitration procedures for aromatic esters.[2][5][9]

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice-water bath, slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with gentle swirling. Keep this mixture chilled.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 5.0 g of Ethyl 3-methylbenzoate. Cool the flask in an ice-salt bath to 0 °C.

  • Nitration: Using a dropping funnel, add the chilled nitrating mixture dropwise to the stirred ester solution over 20-30 minutes. Crucially, ensure the internal temperature does not rise above 10 °C.

  • Reaction Hold: After the addition is complete, allow the mixture to stir at room temperature for an additional 15 minutes.[9]

  • Workup: Pour the reaction mixture slowly over approximately 50 g of crushed ice in a beaker with vigorous stirring. The crude product should precipitate as a solid or oil.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water (2 x 25 mL) and then with a small amount of ice-cold ethanol (1 x 10 mL) to remove residual acids and some impurities.[1]

Protocol 2: Purification by Recrystallization
  • Transfer the crude solid product to a conical flask.

  • Add a minimal amount of a hot solvent mixture, typically an ethanol/water mixture, until the solid just dissolves.[2] Start by adding hot ethanol, and if the product oils out, add hot water dropwise until it clarifies.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.

  • Dry the crystals in a desiccator. Assess purity by measuring the melting point.

Data Summary and Troubleshooting

Table 1: Common Products and Side Products
CompoundRoleTypical Physical StateKey Differentiating Feature
This compoundDesired ProductWhite SolidTarget compound, highest melting point in the mixture.
Ethyl 3-methyl-4-nitrobenzoateMajor Side ProductLower-melting Solid/OilMost common regioisomer; difficult to separate by simple crystallization.[3]
Ethyl 3-methyl-6-nitrobenzoateMinor Side ProductLower-melting Solid/OilAnother possible regioisomer.
Ethyl 3-methylbenzoateStarting MaterialLiquidWill be present if the reaction is incomplete.[1]
Dinitrated ProductsSide ProductYellowish SolidFormed under harsh conditions (high temp/excess reagent).
Troubleshooting Flowchart
dot

Troubleshooting start Analysis shows low purity or yield q1 Is starting material present (TLC/HPLC)? start->q1 ans1_yes Incomplete Reaction q1->ans1_yes Yes ans1_no Multiple product peaks/spots observed q1->ans1_no No sol1_a Solution: Increase reaction time or check reagent quality. ans1_yes->sol1_a q2 Was reaction temperature > 10°C? ans1_no->q2 ans2_yes Likely Isomeric & Dinitrated Side Products q2->ans2_yes Yes ans2_no Check Workup/Purification q2->ans2_no No sol2_a Solution: Improve cooling, slow down reagent addition. ans2_yes->sol2_a sol3_a Solution: Optimize recrystallization solvent system. Ensure complete extraction. ans2_no->sol3_a

Caption: A troubleshooting decision flowchart.

References

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?[Link]

  • Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note.[Link]

  • RSC Education. (n.d.). Nitration of methyl benzoate.[Link]

  • Google Patents. (CN108129322B).Synthetic method of 2-nitro-3-methylbenzoic acid.
  • Google Patents. (WO2015184229A1).
  • Google Patents. (CN105820054A).
  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate.[Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.[Link]

  • LibreTexts Chemistry. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.[Link]

  • MDPI. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.[Link]

  • Sciencemadness Discussion Board. (2008). Toluene Nitration Results (Help).[Link]

  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?[Link]

  • PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.[Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.[Link]

  • YouTube. (2016). Aromatic 3a. Nitration of methylbenzoate.[Link]

  • Scribd. (n.d.). Toluene Nitration Procedure Guide.[Link]

  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid.[Link]

Sources

Technical Support Center: Optimizing Nitration of Ethyl 3-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of Ethyl 3-methyl-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, proven protocols, and robust troubleshooting advice. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles that govern this reaction, empowering you to optimize conditions and resolve experimental challenges effectively.

Section 1: Core Scientific Principles

The Reaction: An Overview

The nitration of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The objective is to introduce a second nitro group onto the benzene ring, typically yielding Ethyl 3-methyl-2,6-dinitrobenzoate or other isomers depending on reaction conditions. This reaction is highly sensitive to temperature due to its exothermic nature and the heavily deactivated state of the starting material.

Mechanism and The Critical Role of Temperature

The reaction proceeds via the formation of the highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[2][3][4][5] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and generate the electrophile.[5]

Nitronium_Ion_Formation

Once formed, the nitronium ion is attacked by the electron-rich π system of the aromatic ring. However, the starting material, this compound, is electronically poor (deactivated) due to the electron-withdrawing effects of the existing nitro (-NO₂) and ester (-COOEt) groups. This deactivation means that more forcing conditions (including carefully elevated temperatures) are required compared to the nitration of a simple benzene ring.

Temperature is the most critical parameter to control:

  • Too Low: The activation energy barrier will not be overcome, resulting in a sluggish or incomplete reaction and very low yields.

  • Too High: The reaction can become uncontrollable, leading to a dangerous runaway exotherm.[6] Furthermore, higher temperatures reduce regioselectivity, promoting the formation of undesired isomers and increasing the risk of oxidative side reactions, which significantly lowers the yield of the desired product.[4][7]

Section 2: Recommended Experimental Protocol

This protocol is a validated starting point. Researchers should perform initial small-scale trials to fine-tune the optimal temperature and reaction time for their specific setup and purity requirements.

Reagents and Equipment
Reagent/EquipmentSpecificationsSafety Notes
This compoundHigh purity (>98%)---
Concentrated Sulfuric Acid98%Highly corrosive. Handle with extreme care.[8]
Fuming Nitric Acid>90%Highly corrosive and a strong oxidizer.[9][10]
Round-bottom flaskSized appropriately for the reaction scale---
Magnetic stirrer and stir bar------
Dropping funnelFor controlled addition of nitrating mixture---
ThermometerRange: -10°C to 100°C---
Ice-water bathLarge enough to contain the reaction flaskEssential for temperature control.[11]
Personal Protective EquipmentLab coat, chemical-resistant gloves, splash goggles, face shieldMandatory for handling corrosive acids.[12][13][14]
Step-by-Step Methodology
  • Preparation: In a fume hood, equip a round-bottom flask with a magnetic stir bar and thermometer. Place it in a large ice-water bath.

  • Dissolution: Add this compound to the flask, followed by the slow, careful addition of concentrated sulfuric acid with stirring. Allow the mixture to cool to 0-5°C.

  • Nitrating Mixture Preparation: In a separate beaker cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid. This "mixed acid" is the source of the nitronium ion. Allow it to cool before use.

  • Addition: Transfer the cooled nitrating mixture to a dropping funnel. Add it dropwise to the stirred solution of the starting material over 30-60 minutes. Crucially, maintain the internal reaction temperature between 10-15°C during the entire addition. If the temperature rises above 15°C, pause the addition until it cools.

  • Reaction: After the addition is complete, allow the reaction to stir at 15°C for an additional 30 minutes. Then, let the mixture slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress using TLC.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring.[8] This will precipitate the crude product.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper, followed by a wash with a small amount of ice-cold methanol or ethanol to remove some impurities.[7][15]

  • Purification: The crude product should be purified by recrystallization, typically from ethanol or a mixed solvent system.[15][16]

Experimental_Workflow

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the experiment.

Q1: My reaction yield is very low or I recovered mostly starting material. What went wrong?

  • Potential Cause 1: Temperature Too Low. The activation energy for nitrating a deactivated ring is significant. If the temperature was kept too low (e.g., below 5°C) for the entire reaction time, the rate may have been too slow for the reaction to proceed to completion.

  • Solution 1: While the initial addition must be cold, ensure you allow the reaction to warm as prescribed in the protocol. Consider extending the reaction time at room temperature or cautiously increasing the reaction temperature in small increments (e.g., to 25-30°C) in a future optimization run, while carefully monitoring for exotherms.

  • Potential Cause 2: Insufficient Nitrating Agent. The molar ratio of nitric acid to the substrate is crucial. An insufficient amount will lead to an incomplete reaction.

  • Solution 2: Ensure your calculations for the molar equivalents of nitric acid are correct. A slight excess of the nitrating agent is often used.

Q2: I have a poor yield and the crude product is a dark, oily tar. What happened?

  • Potential Cause: Temperature Too High. This is the most common reason for this observation. An uncontrolled exotherm, even a brief one, can lead to oxidative side reactions and polymerization, destroying the material and producing tar.[6][7] Adding the nitrating mixture too quickly is a frequent mistake.[15][17]

  • Solution: The importance of slow, dropwise addition of the nitrating mixture while vigorously stirring and monitoring the internal thermometer cannot be overstated. Ensure your ice bath is large and has good contact with the reaction flask. If you see the temperature spike, immediately stop the addition and add more ice to the bath.

Q3: My product analysis (NMR/LC-MS) shows a mixture of dinitro-isomers. How can I improve selectivity?

  • Potential Cause: High Reaction Temperature. The energy difference between the transition states leading to different isomers can be small. Higher temperatures provide enough energy to overcome these different activation barriers, leading to a loss of regioselectivity.

  • Solution: Adhere strictly to the recommended temperature profile. Maintaining the temperature in the 10-15°C range during addition is critical for maximizing the formation of the thermodynamically favored product. Lowering the temperature may improve selectivity, but at the cost of reaction rate (see Q1).

Troubleshooting_Flow

Section 4: Frequently Asked Questions (FAQs)

  • What is the absolute optimal temperature for this reaction? There is no single "perfect" temperature; it is a range that must be optimized. We recommend starting with a controlled addition at 10-15°C . This range balances the need for sufficient activation energy with the necessity of controlling the exotherm and maintaining regioselectivity.

  • Why is this reaction more sensitive than a simple benzene nitration? The starting material already has two strong electron-withdrawing groups (-NO₂ and -COOEt). This makes the aromatic ring significantly less nucleophilic and thus less reactive towards electrophilic attack.[18] Therefore, it requires more energy (a higher temperature) to react, bringing it closer to the temperature at which side reactions and decomposition occur, narrowing the optimal operating window.

  • What are the primary safety hazards? The primary hazards are the reagents themselves. Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe chemical burns.[9][13] The reaction is also highly exothermic. A runaway reaction can cause the contents to boil and erupt from the flask. Always work in a fume hood, wear appropriate PPE, and have a plan for quenching the reaction in an emergency.[10][14]

  • My product oiled out during recrystallization. What should I do? Oiling out occurs when the solid melts in the recrystallization solvent before it dissolves. This often happens if the solvent's boiling point is higher than the product's melting point. Try using a lower-boiling point solvent or a mixed-solvent system. You can also try adding hot solvent more slowly to the crude material to ensure it dissolves at a temperature below its melting point.

References

  • US4092353A - Process for the purification of benzoic acid.
  • Nitration of methyl benzoate | Resource.
  • Notes on Electrophilic Substitution Mechanism in Nitr
  • Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzo
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Nitr
  • Electrophilic Aromatic Substitutions (2)
  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.
  • NITRATION OF METHYL BENZO
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzo
  • the nitration of benzene - electrophilic substitution. Chemguide.
  • Preparation of Methyl 3-nitrobenzo
  • Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. StudyMind.
  • New Jersey Department of Health - Nitric Acid - Hazardous Substance Fact Sheet.
  • Experiment 15 — Nitration of Methyl Benzo
  • Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
  • SAFE USE OF NITRIC ACID. University of California, Riverside.
  • Nitric Acid: Properties, Applications, and Safety Precautions. Lab Pro Inc.
  • Video: Electrophilic Aromatic Substitution: Nitr

Sources

Troubleshooting oily product in Ethyl 3-methyl-2-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 3-methyl-2-nitrobenzoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthesis. A frequent issue reported is the formation of an oily or viscous liquid product when a solid is expected. This document provides a structured troubleshooting guide, detailed protocols, and preventative measures to ensure a successful, crystalline final product.

Initial Diagnosis: My Product is an Oil, What Does This Mean?

Obtaining an oily product can be perplexing, but it is a common issue that can be systematically resolved. The primary reasons for this observation fall into three categories:

  • Presence of Impurities: This is the most common cause. Contaminants such as unreacted starting materials, byproducts, residual solvents, or water can significantly depress the melting point of your final product, causing it to appear as an oil.

  • Incomplete Reaction: The Fischer esterification reaction is an equilibrium process.[1][2] If the reaction has not reached completion, the presence of the starting carboxylic acid will lead to an impure, often oily, final mixture.

  • Product's Intrinsic Properties: The target molecule, this compound, is a low-melting solid. While its precise melting point is not widely reported, analogous compounds like Ethyl 3-nitrobenzoate have a melting point of 40-43°C.[3] Therefore, on a warm day or in a warm laboratory, even the pure product may exist as a liquid.

This guide will walk you through diagnosing the cause and implementing the correct solution.

Troubleshooting Workflow: From Oily Product to Pure Crystals

Follow this decision tree to identify the root cause of your oily product and determine the appropriate corrective action.

Diagram: Troubleshooting Decision Tree

G start Observation: Oily Product check_mp Step 1: Purity Check Attempt to induce crystallization. (Scratch flask, seed, cool in ice bath) start->check_mp solid_yes Solid Forms check_mp->solid_yes Success solid_no Remains Oil check_mp->solid_no Failure measure_mp Measure Melting Point solid_yes->measure_mp tlc Step 2: TLC Analysis Compare to starting material (SM) and product standard (if available). solid_no->tlc mp_sharp Sharp MP (e.g., 2-3°C range) measure_mp->mp_sharp Pure mp_broad Broad/Depressed MP measure_mp->mp_broad Impure final_product Pure Crystalline Product mp_sharp->final_product mp_broad->tlc one_spot Single Spot (Rf matches product) tlc->one_spot multi_spot Multiple Spots (SM spot, new spots) tlc->multi_spot workup Step 3: Workup & Purification one_spot->workup Likely residual solvent/water multi_spot->workup Impure (SM or byproducts) bicarb_wash Perform Aqueous Bicarbonate Wash (Removes acidic SM) workup->bicarb_wash recolumn Purify via Column Chromatography workup->recolumn recrystallize Recrystallize Product bicarb_wash->recrystallize recolumn->recrystallize recrystallize->final_product

Caption: Troubleshooting workflow for an oily product.

Frequently Asked Questions (FAQs)

Q1: My reaction has run for the recommended time, but my crude product is an oil that smells acidic. What happened?

A1: This strongly indicates the presence of unreacted 3-methyl-2-nitrobenzoic acid. The Fischer esterification is an equilibrium reaction, and if it hasn't been driven to completion, a significant amount of the acidic starting material will remain.[1][2] An inefficient workup that fails to remove this acid will result in an impure, oily product.

  • Causality: The carboxylic acid impurity disrupts the crystal lattice of the ester, preventing solidification.

  • Solution: Dissolve your crude product in an organic solvent like ethyl acetate and perform a thorough wash with a saturated sodium bicarbonate (NaHCO₃) solution.[4][5] Continue washing until CO₂ evolution ceases, indicating all acid has been neutralized. Then, wash with brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. This should yield a product more amenable to crystallization.

Q2: I poured my reaction mixture onto ice and got an oil, not a solid. The procedure said a solid should form.

A2: This is a common outcome, especially if the reaction was incomplete or if reaction temperatures were too high, leading to byproducts.[6] The presence of unreacted starting materials or isomeric byproducts can act as an oily contaminant.[7]

  • Causality: The rapid cooling on ice is meant to precipitate the product. If the product's melting point is depressed by impurities, it will "oil out" instead of solidifying.

  • Solution: Proceed with the workup. Extract the oily product into an appropriate organic solvent (e.g., ethyl acetate). Follow the bicarbonate wash procedure outlined in A1 to remove acidic impurities.[5] If the product remains oily after solvent removal, purification by column chromatography or recrystallization will be necessary.

Q3: After removing the solvent on a rotary evaporator, my product is a clear, viscous oil. TLC shows a single, clean spot. Why won't it solidify?

A3: If TLC indicates a pure compound, there are two likely causes:

  • Residual Solvent: Even under high vacuum, trace amounts of high-boiling point solvents (like DMSO or DMF, if used) or even workup solvents (ethyl acetate) can be trapped, rendering the product oily.

  • Low Melting Point: As mentioned, the product itself may be a liquid if your laboratory temperature is above its melting point.

  • Solution: First, ensure all solvent is removed by placing the product under a high vacuum for several hours. Then, try to induce crystallization. This can be done by:

    • Scratching: Vigorously scratch the inside of the flask at the oil's surface with a glass rod. The micro-scratches on the glass can provide nucleation sites for crystal growth.[6]

    • Seeding: If you have a small crystal of the pure product, add it to the oil.

    • Cooling: Place the flask in an ice-water or ice-salt bath to lower the temperature well below the expected melting point.

Q4: My reaction mixture turned dark brown or black during reflux. Is the reaction ruined?

A4: Not necessarily, but it indicates side reactions, likely due to charring caused by the concentrated sulfuric acid catalyst.[4] This can happen if the acid was added too quickly or if the reaction temperature was too high.[4] The resulting product will be impure and likely oily.

  • Causality: Sulfuric acid is a strong dehydrating agent and oxidant at high temperatures, which can lead to the decomposition of organic materials.

  • Solution: After the standard workup, the crude product will need purification. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) is often effective.[8] If the color persists, you can try adding a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration.[2]

Key Experimental Protocols & Preventative Measures

To avoid the formation of an oily product, it is crucial to control the reaction conditions and perform a meticulous workup and purification.

Reaction: Fischer Esterification

The Fischer esterification is reversible. To drive the equilibrium towards the product, a large excess of the alcohol (ethanol) is typically used, which can also serve as the solvent.[4][5][9] The removal of water, a byproduct, is also critical.[10][11]

Caption: Synthesis of this compound.

Protocol 1: Workup and Neutralization

This protocol is designed to remove the acid catalyst and unreacted carboxylic acid, which are common culprits for oily products.

  • Cool Reaction: Once the reaction is complete, allow the flask to cool to room temperature.

  • Quench: Pour the cooled reaction mixture into a beaker containing a significant amount of ice water (approx. 5-10 times the reaction volume).[12]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

  • Neutralization Wash: Combine the organic layers and wash carefully with a saturated solution of sodium bicarbonate (NaHCO₃).[5]

    • Expert Tip: Add the bicarbonate solution slowly and vent the funnel frequently, as CO₂ gas will evolve.[4] Continue washing until no more gas is produced.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to help break any emulsions and remove excess water.[4]

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration & Concentration: Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is the most effective method for purifying the final product and obtaining solid crystals. A mixed solvent system like ethanol/water is often suitable for this type of compound.[8]

  • Dissolution: Place the crude product (which may be an oil) into a conical flask. Add a minimum amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) until the product fully dissolves.

  • Induce Crystallization: Slowly add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated. Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath to maximize the yield of precipitated crystals.[8]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any soluble impurities.

  • Drying: Dry the purified crystals completely in a vacuum oven or desiccator before determining the mass and melting point.

Data Summary: Physical Properties of Key Compounds

Understanding the properties of the substances involved is crucial for effective purification.

CompoundFormulaMol. Weight ( g/mol )Physical State (RT)Melting Point (°C)
3-methyl-2-nitrobenzoic acidC₈H₇NO₄181.15Solid150-153
EthanolC₂H₅OH46.07Liquid-114
This compound C₁₀H₁₁NO₄ 209.20 Solid/Liquid (low-melting)
Ethyl 3-nitrobenzoate (analog)C₉H₉NO₄195.17Solid40-43[3]

References

  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Available at: [Link]

  • Filo. (2025). What are possible sources of error in an esterification lab?. Available at: [Link]

  • Homework.Study.com. Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and.... Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Available at: [Link]

  • RSC Education. (n.d.). Nitration of methyl benzoate. Available at: [Link]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • YouTube. (2020). Fischer Esterification. Available at: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

Sources

Minimizing ortho/para isomers in Ethyl 3-methyl-2-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 3-Methyl-2-Nitrobenzoate

Welcome to the technical support hub for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working on the regioselective nitration of 3-methylbenzoic acid (m-toluic acid) and its subsequent esterification. Our goal is to provide you with in-depth, field-proven insights to help you maximize the yield of the desired 2-nitro isomer while minimizing the formation of unwanted ortho- and para-isomers.

The synthesis of this compound is a classic example of electrophilic aromatic substitution where regioselectivity is paramount. The starting material, 3-methylbenzoic acid, possesses two directing groups: a methyl group (-CH₃), which is activating and ortho-, para-directing, and a carboxylic acid group (-COOH), which is deactivating and meta-directing.[1] This inherent electronic conflict necessitates precise control over reaction conditions to favor nitration at the C2 position, which is ortho to the methyl group and meta to the carboxylic acid.

This document is structured as a series of frequently asked questions (FAQs) and a troubleshooting guide to directly address the common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the formation of 3-methyl-4-nitrobenzoic acid (the para-isomer) and other isomers a common problem?

A1: The formation of multiple isomers is a direct consequence of the competing directing effects of the methyl and carboxylic acid groups on the aromatic ring.[1]

  • Methyl Group (-CH₃): This is an electron-donating group, which activates the ring towards electrophilic attack and directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the positions ortho (C2, C6) and para (C4) to itself.

  • Carboxylic Acid Group (-COOH): This is an electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the meta position (C5).

The desired product, 3-methyl-2-nitrobenzoic acid, results from nitration at the C2 position. This position is favored because it is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. However, the C4 and C6 positions are also activated by the methyl group, leading to the formation of 3-methyl-4-nitrobenzoic acid and 3-methyl-6-nitrobenzoic acid, respectively.[1] Minimizing these byproducts is the primary challenge.

Q2: What is the single most critical parameter for maximizing the yield of the 2-nitro isomer?

A2: Temperature control. The nitration of m-toluic acid is a strongly exothermic reaction.[2] Lowering the reaction temperature is the most effective strategy to increase the selectivity for the desired 2-nitro isomer. Experimental data consistently shows that as the temperature decreases, the formation of the 4-nitro and 6-nitro isomers is suppressed.[2]

One patented method specifies an optimal temperature range of -30°C to -15°C, with a more preferred range of -25°C to -17°C.[2][3] At these low temperatures, the selectivity for 2-nitro-3-methylbenzoic acid can reach up to 84.8%.[2] Running the reaction at higher temperatures (e.g., 0°C to 30°C) will significantly increase the proportion of unwanted isomers.[4][5]

Q3: Should I nitrate 3-methylbenzoic acid first and then esterify, or should I start with Ethyl 3-methylbenzoate?

A3: It is generally more effective to nitrate the 3-methylbenzoic acid first and then perform the Fischer esterification. The carboxylic acid group is a stronger meta-director than the ethyl ester group. While both are deactivating, the -COOH group provides a stronger deactivating effect at the ortho and para positions, which helps to steer the nitro group to the desired C2 position (which is meta to the carboxyl group). Nitrating the ester first, while feasible, may lead to a less favorable isomer ratio under standard conditions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Problem Probable Cause(s) Recommended Action(s)
High levels of 4-nitro isomer detected in the product. 1. Reaction temperature was too high. The formation of the para-isomer is more favorable at higher temperatures.[2][6]1a. Maintain a strict reaction temperature between -25°C and -17°C using a suitable cooling bath (e.g., dry ice/acetone).[2][3] 1b. Ensure slow, dropwise addition of the nitrating agent to the substrate solution to control the exothermic reaction and prevent localized heating.[7]
Low conversion of starting material (m-toluic acid). 1. Incomplete dissolution of m-toluic acid. Undissolved starting material can act as crystallization nuclei, trapping unreacted acid within the precipitated product crystals.[2] 2. Insufficient nitrating agent or reaction time. 1a. Use powdered m-toluic acid to increase the surface area and dissolution rate. A patent suggests using powder that has been passed through a fine mesh screen (e.g., 100-150 microns).[2][3] 1b. Ensure the m-toluic acid is fully dissolved in the acid solvent (e.g., concentrated sulfuric or nitric acid) before initiating the reaction at low temperature.[2] 2a. Verify the stoichiometry and concentration of your nitrating agents. 2b. Allow the reaction to proceed for the recommended time (e.g., 10-35 minutes) after the addition of the substrate is complete.[3]
Product is an oil and will not solidify during workup. 1. High proportion of isomeric impurities. The presence of other isomers can lower the melting point of the mixture, resulting in an oil instead of a solid. 2. Incomplete reaction. The presence of unreacted starting material can also lead to an oily product.[8]1a. Re-evaluate your reaction conditions, especially temperature, to improve selectivity. 1b. Purify the crude product. Washing the crude solid with ice-cold methanol can help remove the more soluble ortho-nitrobenzoic ester and other impurities.[8][9] Recrystallization from a suitable solvent like methanol is essential for obtaining a pure, solid product.[8]
Difficulty separating the 2-nitro and 4-nitro isomers. 1. Similar physical properties. The isomers of methyl nitrobenzoate can have similar polarities, making chromatographic separation challenging. The corresponding acids also have varying solubilities which can be exploited.[10]1a. Fractional Recrystallization: Exploit the different solubilities of the acid isomers in various solvents (e.g., water, methanol, ethanol) to achieve separation before the esterification step.[10] 1b. Column Chromatography: If separating the esters, use a high-efficiency silica gel column and a carefully optimized solvent system (e.g., a hexane/ethyl acetate gradient). 1c. Preparative HPLC: For high-purity applications, preparative reverse-phase HPLC can be an effective, albeit more costly, separation method.[11]

Mechanistic Insight: Directing Effects in Action

Understanding the electrophilic aromatic substitution mechanism is key to troubleshooting this reaction. The nitronium ion (NO₂⁺), generated from nitric and sulfuric acids, is the active electrophile that attacks the benzene ring.[12][13]

G cluster_0 cluster_1 Reaction Pathways cluster_2 A 3-Methylbenzoic Acid C Attack at C2 (Ortho to -CH₃, Meta to -COOH) Sterically Hindered but Electronically Favored A->C -CH₃ directs Ortho -COOH directs Meta D Attack at C4 (Para to -CH₃, Meta to -COOH) Less Hindered, Also Electronically Favored A->D -CH₃ directs Para -COOH directs Meta E Attack at C6 (Ortho to -CH₃, Ortho to -COOH) Highly Sterically Hindered A->E -CH₃ directs Ortho B Nitronium Ion (NO₂⁺) B->C B->D B->E F Desired Product: 3-Methyl-2-nitrobenzoic acid C->F Favored at Low Temp G Byproduct: 3-Methyl-4-nitrobenzoic acid D->G Increases with Higher Temp H Minor Byproduct: 3-Methyl-6-nitrobenzoic acid E->H

Caption: Regioselectivity in the nitration of 3-methylbenzoic acid.

The C2 position is sterically hindered by the adjacent methyl and carboxylic acid groups.[14] However, it benefits from the strong activating effect of the methyl group. At very low temperatures, the reaction is under kinetic control, and the electronic factors favoring the C2 position dominate, leading to higher selectivity for the desired product.

Validated Protocols

Protocol 1: High-Selectivity Nitration of 3-Methylbenzoic Acid

(Adapted from patent literature for optimal regioselectivity)[2][3]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 500g of concentrated (96%) nitric acid.

  • Cooling: Cool the nitric acid to between -25°C and -17°C using a dry ice/acetone bath.

  • Substrate Addition: Slowly add 74.7g of finely powdered (e.g., 150-micron average particle size) 3-methylbenzoic acid to the cold, stirred nitric acid over 30-35 minutes. Crucially, maintain the internal temperature within the -25°C to -17°C range throughout the addition.

  • Reaction: Continue stirring at this temperature for an additional 10-15 minutes after the addition is complete.

  • Workup: Pour the reaction mixture slowly into a beaker containing 1000g of crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Isolate the crude 2-nitro-3-methylbenzoic acid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of ice-cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the solid product under vacuum. The expected selectivity for the 2-nitro isomer is in the range of 80-85%.[2]

Protocol 2: Fischer Esterification to this compound
  • Setup: In a round-bottom flask, combine the dried 2-nitro-3-methylbenzoic acid (1 mole equivalent), absolute ethanol (5-10 mole equivalents), and a catalytic amount of concentrated sulfuric acid (approx. 5% of the acid weight).

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel to obtain the final product.

Protocol 3: Analytical Quantification of Isomer Ratios by HPLC
  • Sample Preparation: Accurately weigh and dissolve a small amount of the crude nitrated acid product in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: An isocratic or gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer at pH 3.25) and an organic solvent like methanol or acetonitrile is effective for separating nitrophenol and nitrobenzoic acid isomers.[11]

  • Detection: Use a UV detector set to an appropriate wavelength (e.g., 254 nm) to detect the aromatic compounds.

  • Quantification: Run analytical standards of the pure isomers to determine their retention times. Calculate the relative percentages of each isomer in the crude product by integrating the peak areas.[2][3] High-resolution GC-MS is also a suitable alternative for isomer analysis.[15]

References

  • BenchChem. (n.d.). A Comparative Analysis of Nitrating Agents for 3-Methylbenzoic Acid.
  • Google Patents. (2019). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
  • Patsnap. (n.d.). A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka.
  • Truman State University. (n.d.). Multistep Synthesis Nitration. Truman ChemLab.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education Resources.
  • Google Patents. (2020). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • YIC. (n.d.). Nitration Of Benzoic Acid.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab.
  • Nastała, A., & Maksimowski, P. (2023). Review of the Methods for Selective Nitration of Toluene. Central European Journal of Energetic Materials.
  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
  • Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects.
  • ResearchGate. (n.d.). Study on the Solubilities of Mononitro-Substituted Products of Nitration of m-Toluic Acid in Several Solvents at Temperatures between 297.65 and 351.75 K.
  • Google Patents. (1976). US3957889A - Selective nitration of aromatic and substituted aromatic compositions.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate.

Sources

Technical Support Center: Column Chromatography Purification of Ethyl 3-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical advice for the purification of Ethyl 3-methyl-2-nitrobenzoate using silica gel column chromatography. It is designed for researchers and chemists to navigate common challenges and optimize separation efficiency.

Introduction: The Purification Challenge

This compound is a moderately polar compound. Its purification is often complicated by the presence of starting materials, regioisomeric byproducts (such as Ethyl 5-methyl-2-nitrobenzoate), and other impurities. Achieving high purity requires a systematic approach to column chromatography, from meticulous mobile phase selection to proper column packing and elution. This guide addresses specific issues you may encounter during this process.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems.

Section A: Pre-Chromatography & Setup

Question 1: My compound streaks badly on the analytical TLC plate. What does this mean for my column?

Answer: Streaking on a Thin Layer Chromatography (TLC) plate is a significant warning sign. It indicates an undesirable interaction between your compound and the stationary phase (silica gel), which will be magnified on a larger scale during column chromatography, leading to poor separation and broad, tailing bands.

  • Causality (The "Why"): Silica gel has acidic silanol groups (Si-OH) on its surface. The nitro group (-NO₂) and ester carbonyl (C=O) in this compound have lone pairs of electrons that can engage in strong hydrogen bonding with these acidic sites. If the interaction is too strong or irreversible, it results in streaking. This can also be caused by overloading the TLC plate or the presence of highly polar impurities.

  • Solution Pathway:

    • Check Compound Stability: First, determine if your compound is decomposing on the silica. Run a 2D TLC: spot the compound, run the plate in a solvent system, dry it completely, then rotate it 90 degrees and run it again in the same solvent system.[1] If the spot develops a "tail" or new spots appear in the second dimension, your compound is not stable on silica. Consider using a less acidic stationary phase like alumina or a deactivated silica gel.[2]

    • Modify the Mobile Phase: If the compound is stable, the issue is likely strong binding. Add a small amount (0.1-1%) of a polar modifier to your mobile phase. For a neutral compound like this, acetic acid can help by protonating the basic sites on the silica and competing with your compound for binding. If the compound has basic impurities, a small amount of triethylamine can be used.

    • Reduce Sample Concentration: Ensure you are not overloading the TLC plate. Spot a more dilute solution of your crude product.

Question 2: How do I select the perfect solvent system for my column? I'm getting conflicting results.

Answer: The ideal solvent system is the cornerstone of a successful separation. The goal is to find a mobile phase that provides good separation between your target compound and its impurities on a TLC plate.[3]

  • Causality (The "Why"): The separation works by partitioning components between the stationary and mobile phases.[4] A solvent system that is too polar will cause all compounds to move too quickly with the solvent front (high Retention Factor, Rf), resulting in no separation. A system that is too non-polar will cause all compounds to remain adsorbed to the silica (low Rf).

  • The Golden Rule: Aim for an Rf value for your target compound (this compound) between 0.2 and 0.4 on the TLC plate.[4][5] This range generally translates to the compound eluting from the column in a reasonable number of column volumes (CVs), providing the best balance for good separation.[5]

  • Recommended Starting Point: For this compound, begin with a mixture of a non-polar solvent like hexanes (or petroleum ether) and a moderately polar solvent like ethyl acetate.[6]

    • Start with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity (e.g., 90:10, 85:15) until you achieve the target Rf.[3]

  • Data-Driven Solvent Selection:

Solvent System (Hexanes:Ethyl Acetate)Expected Rf of TargetAssessment
95:5< 0.1Too non-polar. Compound stuck at the baseline.
90:10~0.15Getting closer. Increase polarity slightly.
85:15 ~0.25 Good starting point for the column.
80:20~0.4Acceptable, but separation from less polar impurities may be reduced.
70:30> 0.6Too polar. Compound will elute too quickly with poor separation.
  • Pro-Tip: Always use the same batch of solvents for both TLC and the column run to ensure consistency.[7]

Section B: Common Elution Problems

Question 3: I've loaded my sample, but the colored band (my product is yellowish) isn't moving down the column.

Answer: This is a common and frustrating issue, typically caused by a mismatch in polarity between the loading/running solvent and the compound's solubility.

  • Causality (The "Why"): The mobile phase lacks sufficient polarity to displace the compound from the silica gel. This can happen if the solvent system that worked on TLC is not performing the same way on the column, or if the sample was loaded improperly.

  • Troubleshooting Steps:

    • Confirm Your Solvent Mixture: Double-check that you prepared the mobile phase correctly. An accidental reversal of solvent ratios is a frequent error.[2]

    • Solubility Issue on Loading: If you loaded your sample dissolved in a very non-polar solvent (like pure hexanes) and it precipitated at the top of the column, it will not move.[8] This creates a concentrated band that is very difficult to re-dissolve and elute properly.

    • Increase Polarity Gradually: Do not make a drastic jump in polarity. If you are running 90:10 Hexanes:EtOAc, prepare a slightly more polar mixture (e.g., 85:15) and begin eluting with that. This gradual increase will help move the compound without flushing everything off at once.

    • Consider Dry Loading: To prevent precipitation upon loading, use the "dry loading" method. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[1] This powder can then be carefully added to the top of the packed column, ensuring your compound is evenly distributed and won't precipitate.

Question 4: My compounds are coming off the column, but the separation is terrible. All the fractions are mixed.

Answer: Poor resolution on the column, despite promising TLC results, points to issues with column packing, flow rate, or overloading.

  • Causality (The "Why"): Chromatographic bands naturally broaden as they travel down the column due to diffusion.[1] If the column is not packed uniformly, the solvent will flow through channels, leading to uneven, distorted bands that co-elute. Too fast a flow rate doesn't allow for proper equilibrium between the stationary and mobile phases, smearing the bands together.[1]

  • Solution Pathway:

    • Check Column Packing: The silica bed must be perfectly uniform and free of cracks or air bubbles.[9] Always pack your column using the "slurry method" for the best results. A poorly packed column cannot be fixed and must be repacked.

    • Optimize Flow Rate: The optimal flow rate depends on the column diameter. For a standard lab-scale column (2-5 cm diameter), a flow rate where the solvent level drops by about 5-10 cm per minute is a good starting point. Too slow a rate leads to band broadening from diffusion, while too fast a rate causes tailing and poor equilibration.[1]

    • Sample Overloading: You may have loaded too much crude material. A general rule of thumb is to use a silica-to-crude-product mass ratio of at least 30:1 for moderately difficult separations. For very close spots, this ratio may need to be increased to 100:1 or more.

    • Use a Gradient: If you have impurities that are very close to your product, an isocratic (single solvent mixture) elution may not be sufficient. A shallow solvent gradient (e.g., starting with 90:10 Hexanes:EtOAc and slowly increasing to 80:20 over several column volumes) can improve separation between closely eluting compounds.[2]

Question 5: My product band is tailing or streaking down the column, leading to cross-contamination in my fractions.

Answer: Tailing is the result of a portion of your compound moving more slowly than the main band, creating a "tail." This is often an extension of the same issues that cause streaking on a TLC plate.

  • Causality (The "Why"): Tailing occurs when there are some sites on the silica that bind your compound much more strongly than others. The bulk of the compound moves at a normal rate, but molecules that encounter these high-affinity sites are retained longer, smearing out the back end of the band.

  • Solutions:

    • Increase Mobile Phase Polarity: Once the main impurities have eluted and your product has started to come off the column, you can often increase the polarity of the mobile phase more aggressively (e.g., jump from 85:15 to 70:30 Hexanes:EtOAc). This stronger solvent will help push the tailing portion of the compound off the column more quickly, sharpening the back of the band.[2]

    • Use a Modifier: As with TLC streaking, adding 0.1-1% of an acid (like acetic acid) or a base (like triethylamine) to your eluent can drastically reduce tailing by occupying the problematic active sites on the silica. Choose the modifier based on the properties of your compound and impurities.

Section C: Post-Chromatography

Question 6: I've collected my pure fractions, but I'm having trouble removing the ethyl acetate on the rotary evaporator.

Answer: While ethyl acetate is considered a relatively volatile solvent, removing the final traces can be challenging.

  • Causality (The "Why"): Ethyl acetate has a boiling point of 77°C at atmospheric pressure.[10][11] While this is easily reduced under vacuum, it can form an azeotrope with residual water or other solvents, making complete removal difficult.

  • Optimized Rotary Evaporation:

    • Bath Temperature: Set the water bath temperature to 35-40°C. This provides enough energy for evaporation without risking decomposition of your product.[12]

    • Vacuum: Gradually apply vacuum. For a standard diaphragm pump, a pressure of 70-100 mbar is effective for ethyl acetate.

    • "Chaser" Solvent: If you still see residual solvent in your NMR, add a small amount of a lower-boiling solvent that does not form an azeotrope, such as dichloromethane (DCM), and re-evaporate. The DCM will help to azeotropically remove the last traces of ethyl acetate. Placing the flask under high vacuum for several hours can also remove residual solvent.

Part 2: Experimental Protocols & Visualizations

Protocol 1: Step-by-Step Purification Workflow
  • TLC Analysis:

    • Prepare several developing chambers with different ratios of Hexanes:Ethyl Acetate (e.g., 95:5, 90:10, 85:15, 80:20).

    • Dissolve a small amount of your crude product in a few drops of DCM or ethyl acetate.

    • Using a capillary tube, spot the crude mixture on a silica gel TLC plate.

    • Develop the plates and visualize under UV light.

    • Select the solvent system that gives your target compound an Rf of ~0.25.[5]

  • Column Packing (Slurry Method):

    • Choose an appropriate size glass column. For 1-5 g of crude material, a column with a 4-5 cm diameter is suitable.

    • Add a small plug of cotton or glass wool to the bottom, followed by a ~1 cm layer of sand.

    • In a separate beaker, measure out the required amount of silica gel (e.g., 100 g for 2 g of crude product).

    • Create a slurry by adding the silica to your chosen starting eluent (e.g., 90:10 Hexanes:EtOAc) until it has a consistency of a thin milkshake.

    • Pour the slurry into the column in a single, continuous motion. Use a funnel to prevent splashing.

    • Gently tap the side of the column to dislodge any air bubbles and help the silica pack evenly.

    • Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Do NOT let the column run dry.[1]

    • Carefully add a ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.[1]

  • Sample Loading (Dry Loading):

    • Dissolve your crude this compound (e.g., 2 g) in a minimal volume of DCM in a round-bottom flask.

    • Add silica gel (e.g., 5-6 g) to the flask.

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

    • Carefully pour this powder onto the top layer of sand in your packed column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Carefully fill the column with your starting eluent.

    • Open the stopcock and begin collecting fractions in test tubes or vials.

    • Maintain a constant flow rate. Never let the solvent level drop below the top layer of sand.[1]

    • Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate.

    • If separation is slow or the target compound is not moving, you can gradually increase the eluent polarity (e.g., from 90:10 to 85:15).

  • Analysis and Work-up:

    • Develop the TLC plates of your fractions to identify which ones contain the pure product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator.[11]

    • Place the flask under high vacuum for at least 1 hour to remove any residual solvent.

    • Determine the final mass and calculate the yield. Confirm purity using analytical techniques like NMR or GC-MS.

Workflow and Troubleshooting Diagrams

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Purification Crude Crude Product TLC Develop TLC to find Solvent System (Target Rf = 0.2-0.4) Crude->TLC Pack Pack Column (Slurry Method) TLC->Pack DryLoad Prepare Sample (Dry Loading) Pack->DryLoad Load Load Sample onto Column DryLoad->Load Elute Elute with Solvent & Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Identify pure fractions Rotovap Remove Solvent (Rotovap) Combine->Rotovap Analyze Analyze for Purity (NMR, GC-MS) Rotovap->Analyze Pure Pure Product Analyze->Pure

Caption: Workflow for Column Chromatography Purification.

G Start Problem: Poor Separation / Co-elution Q_TLC Was TLC separation clear (ΔRf > 0.2)? Start->Q_TLC Q_Packing Was column packed correctly? (No cracks/bubbles) Q_TLC->Q_Packing Yes S_TLC Solution: Re-optimize solvent system. Try different solvents. Q_TLC->S_TLC No Q_Load Was sample overloaded? (Silica:Crude ratio < 30:1) Q_Packing->Q_Load Yes S_Packing Solution: Re-pack the column using slurry method. Q_Packing->S_Packing No Q_Flow Is flow rate too fast? Q_Load->Q_Flow No S_Load Solution: Use more silica or less sample. Increase ratio to >50:1. Q_Load->S_Load Yes S_Gradient Solution: Use a shallower solvent gradient during elution. Q_Flow->S_Gradient

Caption: Troubleshooting Decision Tree for Poor Separation.

References

  • Practical Chemistry 2008 – Student Instruction Sheet. (n.d.). Retrieved from University of Bristol website: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

  • Chemistry For Everyone. (2025). What Is The Relationship Between Column Chromatography And TLC? YouTube. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ResearchGate. (2019). Concentration of hexane:ethyl acetate in rotary evaporator? [Link]

  • Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. [Link]

  • BioChromato. (2025). Low- vs. High-Boiling Solvents: Best Evaporation Methods. [Link]

  • PrepChem.com. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate. [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. [Link]

  • Lab Unique. (n.d.). Rotary Evaporator Solvent Chart. [Link]

  • UCLA Chemistry. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. [Link]

  • UD Technologies. (n.d.). Rotary Evaporator Solvent Chart. [Link]

  • Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. [Link]

  • SIELC Technologies. (2018). Methyl p-nitrobenzoate. [Link]

  • Hawach. (2025). Several Problems of Flash Column Chromatography. [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]

  • Cram. (n.d.). Analysis Of Meta-Methyl Nitrobenzoate. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. [Link]

  • Reddit. (2024). Column chromatography issues. [Link]

  • Achieve Chem. (2024). Can You Rotovap Ethyl Acetate? [Link]

  • Quora. (2016). How can you determine the nitration of methyl benzoate? [Link]

Sources

Technical Support Center: Reduction of Ethyl 3-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEMSUP-882-NO2 Status: Open Subject: Troubleshooting Steric Stalling & Byproduct Formation in Ortho-Substituted Nitro Reduction

Executive Summary

You are likely encountering difficulties in the reduction of Ethyl 3-methyl-2-nitrobenzoate to Ethyl 2-amino-3-methylbenzoate . Unlike standard nitro reductions, this substrate presents a unique "Steric Sandwich" challenge. The nitro group at position 2 is kinetically shielded by the ester at position 1 and the methyl group at position 3.

This guide addresses the three most common failure modes reported by our users:

  • Reaction Stalling: Incomplete conversion due to catalyst inaccessibility.

  • Cyclization Side-Reactions: Formation of N-hydroxy cyclic amides (benzisoxazoles/indolinones).

  • Ester Hydrolysis: Loss of the ethyl group during acidic metal reductions.

Part 1: The Mechanistic Challenge (Diagnosis)

Before attempting a protocol fix, understand the molecular geometry causing the issue. The 1,2,3-substitution pattern creates a "buttressing effect." The methyl group forces the nitro group out of planarity with the benzene ring, reducing resonance stabilization but, more critically, physically blocking the approach of heterogeneous catalysts (like Pd/C).

Visualizing the Steric Blockade

StericShield Substrate This compound MeGroup 3-Methyl Group (Steric Bulk) Substrate->MeGroup EsterGroup 1-Ethyl Ester (Steric Bulk) Substrate->EsterGroup NitroGroup 2-Nitro Group (Target) Substrate->NitroGroup CatSurface Heterogeneous Catalyst Surface (Pd/C) MeGroup->NitroGroup Buttressing Effect EsterGroup->NitroGroup Shielding NitroGroup->CatSurface Adsorption Blocked (Kinetic Stall)

Figure 1: The "Steric Sandwich" effect preventing effective adsorption of the nitro group onto the catalyst surface.

Part 2: Troubleshooting Protocols

Scenario A: The Reaction is Stalled (Catalytic Hydrogenation)

Symptoms: TLC shows starting material remaining after 24h. H2 uptake has ceased.

Root Cause: Standard Pd/C (10%) at 1 atm is insufficient to overcome the steric barrier. The catalyst pores are likely clogged, or the substrate cannot lie flat enough for hydride transfer.

The Fix: High-Pressure/Temperature Protocol Note: Do not simply add more catalyst; this increases the risk of fire and cost without solving the kinetic barrier.

  • Solvent Switch: Switch from Ethanol to Methanol or Ethyl Acetate . (Ethanol can sometimes compete for surface area or form solvates).

  • Pressure: Increase H2 pressure to 5–10 bar (70–145 psi) .

  • Temperature: Heat is required.[1][2] Run at 50°C . Warning: Do not exceed 60°C to avoid ester transesterification (if using MeOH) or thermal decomposition.

  • Add an Additive: Add 1.0 equiv of Acetic Acid . This prevents the amine product from poisoning the catalyst surface by protonating it immediately upon formation.

ParameterStandard Condition (Fails)Optimized Condition (Works)
Pressure Balloon (1 atm)Autoclave (5-10 bar)
Catalyst 10% Pd/C (Dry)5% Pd/C (50% wet) or Pt/C
Solvent EthanolMethanol + 1% AcOH
Temp RT45-50°C
Scenario B: Impurity Formation (The "Sledgehammer" Approach)

Symptoms: Reaction is complete, but LCMS shows M-16 (Nitroso) or M-30 (Cyclized) peaks.

Root Cause: Catalytic hydrogenation stalled at the Hydroxylamine (


) intermediate. Because of the adjacent ester, the hydroxylamine can attack the carbonyl carbon, releasing EtOH and forming a cyclic hydroxamic acid (N-hydroxy lactam).

The Fix: Iron/Acetic Acid Reduction (Béchamp Modification) Chemical reduction is less sensitive to sterics because the electron transfer happens in solution (or at the dissolving metal surface) rather than requiring planar adsorption.

Validated Protocol:

  • Dissolution: Dissolve this compound (10 mmol) in Glacial Acetic Acid (30 mL) and Water (3 mL) . The water is critical for proton transport.

  • Iron Addition: Add Iron Powder (325 mesh, 5.0 equiv) in portions at room temperature.

  • Activation: Heat the mixture to 70°C with vigorous mechanical stirring (magnetic stirring often fails due to iron clumping).

  • Monitoring: Reaction should be complete in 2–4 hours.

  • Workup (Crucial Step):

    • Cool to RT.

    • Dilute with Ethyl Acetate.[1][3]

    • Filtration: Filter through a pad of Celite to remove iron sludge. Tip: Do not let the Celite pad dry out completely to avoid pyrophoric risks from active iron fines.

    • Neutralization: Wash the filtrate with Saturated NaHCO3 until bubbling ceases. (Caution: CO2 evolution).

    • Dry organic layer (Na2SO4) and concentrate.[4]

Part 3: Advanced Troubleshooting (FAQs)

Q: I see a peak at [M+14] in my LCMS. What is it?

A: If you used Methanol as a solvent with catalytic hydrogenation, you likely formed the Methyl Ester via transesterification.

  • Prevention: Use Ethanol if your substrate is an Ethyl ester, or strictly use aprotic solvents like Ethyl Acetate or THF.

Q: Can I use Zn/HCl instead of Fe/AcOH?

A: Proceed with Caution. Zinc is more aggressive. In the presence of strong mineral acid (HCl), you risk two issues:

  • Hydrolysis: The ethyl ester may hydrolyze to the carboxylic acid.

  • Over-reduction: You might reduce the aromatic ring or cleave the C-N bond if conditions are too harsh.

  • Recommendation: If you must use Zinc, use Zn / Ammonium Chloride (sat. aq) in Methanol/THF.[3] This maintains a pH ~5-6, preserving the ester.

Q: My product is turning purple/brown on the bench.

A: Anilines are oxidation-sensitive. The 2-amino-3-methyl substitution pattern is electron-rich.

  • Storage: Store the amine as its HCl salt . Dissolve the oil in Et2O and bubble HCl gas or add 4M HCl/Dioxane to precipitate the stable hydrochloride salt.

Part 4: Decision Logic for Method Selection

Use this logic flow to select the correct method for your specific constraints.

DecisionTree Start Start: Reduction of This compound Scale What is your scale? Start->Scale SmallScale < 1 gram Scale->SmallScale LargeScale > 10 grams Scale->LargeScale MethodA Method A: Pd/C Hydrogenation (50°C, 5 bar) SmallScale->MethodA Cleanest product MethodC Method C: Transfer Hydrogenation (Pd/C + Ammonium Formate) SmallScale->MethodC Quickest setup Equipment Do you have a high-pressure autoclave? LargeScale->Equipment Equipment->MethodA Yes MethodB Method B: Fe / Acetic Acid (70°C) Equipment->MethodB No (Avoid H2 risks)

Figure 2: Method selection decision tree based on scale and equipment availability.

References

  • Béchamp Reduction Mechanism & Scope

    • Title: "The Béchamp Reduction: A Broadly Applicable Method for Aromatic Nitro Compounds"[5]

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link][1]

  • Steric Hindrance in Hydrogenation

    • Title: "Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts" (Contextual reference for nitrobenzo
    • Source: ResearchG
    • URL:[Link]

  • Iron-Catalyzed Reduction Protocols

    • Title: "Recent Developments in the Reduction of Aromatic and Aliph
    • Source: Org.[1][2][3][5][6][7] Process Res. Dev. (via NIH)

    • URL:[Link]

  • General Reduction of Nitro Esters

    • Title: "Reduction of Nitro Compounds - Chem-St
    • Source: Chem-St
    • URL:[Link]

Sources

Technical Support Guide: Acid Management in Ethyl 3-methyl-2-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EMNB-ACID-001 Status: Active Priority: High (Purity/Safety Critical) Subject: Troubleshooting Residual Acid Removal & Work-up Optimization[1]

Executive Summary & Diagnostic Context

The Challenge: Synthesizing Ethyl 3-methyl-2-nitrobenzoate (often via nitration of ethyl 3-methylbenzoate or esterification of 3-methyl-2-nitrobenzoic acid) inherently leaves residual acidic species.[1] Failure to remove these leads to:

  • Product Decomposition: The nitro group is electron-withdrawing, activating the ester carbonyl. In the presence of residual acid (or strong base during work-up), the ester bond becomes susceptible to hydrolysis.

  • Downstream Interference: Residual sulfuric acid (

    
    ) acts as a catalyst for unwanted side reactions in subsequent steps (e.g., reductions).
    
  • Safety Hazards: Concentrated nitration mixtures are potent oxidizers.[2][3][4]

Diagnostic Checklist: Before proceeding, identify your specific contamination profile:

Contaminant TypeSourceSymptomRemoval Strategy
Mineral Acids (

)
Nitration catalyst/reagentLow pH (<1), charring upon drying, oily residue.[1]Bulk water wash + Neutralization.
Organic Acid (3-methyl-2-nitrobenzoic acid)Unreacted starting material or hydrolysis byproductProduct solidifies prematurely, lower mp, broad NMR peaks.[1]Base extraction (exploiting pKa difference).

The "Double-Wash" Protocol (Standard Operating Procedure)[1]

This protocol is designed to maximize yield while preventing the hydrolysis of the sensitive nitro-ester.

Phase 1: The Quench (Bulk Mineral Acid Removal)

Goal: Dilute strong acids to stop reactivity without triggering heat-induced hydrolysis.[1]

  • Preparation: Prepare a slurry of crushed ice (500g per 100mL acid mix) .

  • Addition: Pour the reaction mixture slowly onto the ice with vigorous stirring.

    • Why? Adding water to acid generates massive exotherms (heat of hydration). Adding acid to ice dissipates this heat, keeping the temperature <10°C to prevent ester hydrolysis.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred for better phase separation with nitro compounds, though it can carry more water.

Phase 2: The Gradient Neutralization

Goal: Remove trace acids without saponifying the ester.

Step 1: The Brine Pre-Wash Wash the organic layer with Saturated NaCl (Brine) before adding any base.

  • Mechanism:[1][3][4][5][6][7][8] High ionic strength forces mineral acids out of the organic phase and into the aqueous phase. This reduces the volume of base needed in Step 2, minimizing gas evolution.

Step 2: The Bicarbonate Titration Wash with Saturated Sodium Bicarbonate (


) .
  • Critical Control Point: Add the base slowly. The pKa of Carbonic acid is 6.37; it will neutralize

    
     (pKa -3) and 3-methyl-2-nitrobenzoic acid (pKa ~2.26).[1]
    
  • Observation: Vigorous bubbling (

    
    ) indicates active neutralization.
    
  • Stop Condition: Wash until bubbling ceases and the aqueous layer pH is ~8.

Step 3: The Final Polish Wash once more with Brine to remove residual base and dry over Anhydrous Magnesium Sulfate (


) .

Visualizing the Workflow

Diagram 1: The Acid Removal Decision Matrix

This flowchart guides the researcher through the critical decision points during the work-up.

WorkupLogic Start Crude Reaction Mixture (Contains Ester, H2SO4, HNO3, Organic Acid) Quench Quench on Crushed Ice (Temp < 10°C) Start->Quench Extract Extract into EtOAc/DCM Quench->Extract WashWater Wash 1: Water/Brine (Removes bulk Mineral Acids) Extract->WashWater CheckpH Check Aqueous pH WashWater->CheckpH WashBase Wash 2: Sat. NaHCO3 (Removes Organic Acid + Trace Mineral) CheckpH->WashBase pH < 4 FinalWash Wash 3: Brine (Drying Prep) CheckpH->FinalWash pH > 7 (Unlikely) Caution CAUTION: Gas Evolution (CO2) Vent Separatory Funnel Frequently WashBase->Caution WashBase->FinalWash Dry Dry over MgSO4 & Concentrate FinalWash->Dry

Caption: Figure 1. Step-by-step decision tree for the removal of mineral and organic acids from the crude nitro-ester mixture.

Troubleshooting & FAQs

Q1: I am seeing a persistent emulsion during the bicarbonate wash. What do I do?

Cause: Nitro compounds are polar and dense. When mixed with


 (which generates 

gas), micro-bubbles can stabilize emulsions. Solution:
  • Add Brine: Increase the ionic strength of the aqueous layer.

  • Filtration: Pass the emulsion through a pad of Celite. This physically breaks the bubbles.

  • Wait: Nitro-emulsions are often time-dependent.[1]

Q2: Why not use NaOH to ensure all acid is removed?

Risk Assessment:

  • Sodium Hydroxide (

    
    ):  Strong base (pH > 13).
    
  • Risk: The 2-nitro group on the benzoate ring is electron-withdrawing, making the ester carbonyl highly electrophilic.

    
     is a strong nucleophile and will rapidly hydrolyze your product back to the starting acid (saponification), especially if the quench was warm.
    
  • Recommendation: Stick to

    
     (pH ~8.5). If you must use a stronger base to remove stubborn organic acid, use Sodium Carbonate (
    
    
    
    )
    and keep the solution ice-cold (0°C).
Q3: My product is an oil, but the literature says it should be a solid. Is it impure?

Analysis: this compound is often a low-melting solid or oil.[1]

  • Impurity: Residual solvent (EtOAc) or unreacted nitro-acid can suppress the melting point.[1]

  • Fix:

    • Ensure high-vacuum drying to remove solvent.[1]

    • Check TLC. If the "Acid" spot (low Rf) is present, repeat the Bicarbonate wash.

    • Attempt recrystallization from cold Ethanol/Water if solidification is required.

Chemical Logic & Mechanism[1]

The pKa Battle

Successful purification relies on exploiting pKa differences.

CompoundpKaBehavior in Sat.

(pH ~8.5)
Sulfuric Acid (

)
-3.0Fully Deprotonated (Soluble in Water)
Nitric Acid (

)
-1.4Fully Deprotonated (Soluble in Water)
3-methyl-2-nitrobenzoic acid ~2.26Fully Deprotonated (Soluble in Water as Carboxylate)
This compound N/A (Neutral)Remains in Organic Phase

Note: The pKa of 3-methyl-2-nitrobenzoic acid is significantly lower than unsubstituted benzoic acid (4.[1]2) due to the ortho-nitro effect. This makes it easier to extract with mild base, but also harder to protonate if you were trying to recover it.

Diagram 2: Chemical Species Partitioning

Partitioning cluster_organic Organic Phase (EtOAc) cluster_aqueous Aqueous Phase (NaHCO3) Ester Target Ester (Neutral) Ester->Ester Remains Sulfate SO4(2-) (From H2SO4) Sulfate->Sulfate Trapped Nitrate NO3(-) (From HNO3) Nitrate->Nitrate Trapped Carboxylate Ar-COO(-) (From Organic Acid) Carboxylate->Carboxylate Trapped

Caption: Figure 2. Phase distribution of species during the bicarbonate wash. The target ester remains organic, while all acidic impurities are ionized and sequestered in the aqueous phase.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (2025).[9] 3-Methyl-2-nitrobenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of Methyl Benzoate: Laboratory Guidance. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Purity of Synthesized Ethyl 3-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers and drug development professionals working on the synthesis and purification of Ethyl 3-methyl-2-nitrobenzoate. Our focus is on practical, field-tested solutions to common challenges, ensuring you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The synthesis of this compound, typically achieved through the nitration of ethyl 3-methylbenzoate, is an electrophilic aromatic substitution reaction. The directing effects of the existing substituents on the benzene ring—the methyl group (an ortho-, para-director) and the ethyl ester group (a meta-director)—are crucial in determining the product distribution.

The primary impurities encountered are:

  • Regioisomers: The most significant impurity is typically Ethyl 3-methyl-4-nitrobenzoate , formed due to the competing directing influence of the methyl group.[1] Minor amounts of other isomers, such as the 6-nitro and dinitro- products, can also form, especially if reaction conditions are not strictly controlled.[2]

  • Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, ethyl 3-methylbenzoate .

  • Hydrolysis Product: The ester functional group can undergo hydrolysis to the corresponding carboxylic acid, 3-methyl-2-nitrobenzoic acid , particularly during aqueous workup if the pH is not carefully controlled.[3][4]

  • Oxidation Byproducts: The strong oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) can potentially oxidize the benzylic methyl group, leading to the formation of corresponding benzoic acid derivatives.

Q2: My crude product is a yellow oil that fails to solidify upon cooling. What is the likely cause?

A2: A crude product that remains oily instead of solidifying is a strong indicator of significant impurity levels. Pure this compound is a solid at room temperature. The presence of regioisomers, unreacted starting material, and other byproducts can act as a colligative property, depressing the melting point of the mixture below room temperature.[5]

Causality and Recommended Actions:

  • Inadequate Temperature Control: The nitration of methyl benzoate is highly exothermic. If the temperature is not maintained at a low level (typically below 15°C), the rate of side reactions increases, leading to a higher proportion of undesired isomers and dinitrated products.[2][6][7] Ensure your reaction is performed in an ice bath with slow, dropwise addition of the nitrating mixture.[5]

  • Incomplete Reaction: If a significant amount of the oily starting material remains, it will prevent crystallization. You can monitor the reaction's progress using Thin-Layer Chromatography (TLC) to ensure the starting material has been consumed.[5][8]

  • Impurity Profile Assessment: Before attempting purification, it is highly recommended to analyze the crude mixture using techniques like ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the major impurities. This information will guide the selection of the most effective purification strategy.

Troubleshooting Purification Protocols

The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice depends on the nature and percentage of the impurities.

Recrystallization Issues

Recrystallization is effective when there is one major product and small amounts of impurities with different solubilities in the chosen solvent.[6]

Q3: My product does not crystallize out of the recrystallization solvent. What steps can I take?

A3: Failure to crystallize is a common issue that can often be resolved with the following techniques:

  • Problem: The solution is not supersaturated.

    • Cause: Too much solvent was used to dissolve the crude product.

    • Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the desired compound. Allow the concentrated solution to cool slowly.

  • Problem: Nucleation has not occurred.

    • Cause: The solution is clean, and there are no nucleation sites for crystal growth to begin.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.

    • Solution 2 (Seeding): If you have a small crystal of pure product from a previous batch, add it to the cooled solution. This "seed crystal" will act as a template for further crystallization.

  • Problem: Cooling is too rapid.

    • Cause: Placing the hot solution directly into an ice bath can cause the product to "oil out" rather than form pure crystals.

    • Solution: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize the yield of crystals.[6]

Q4: After recrystallization, my product's melting point is still broad, and TLC shows impurities. What should I do?

A4: A broad melting point range indicates that the sample is still impure. If a single recrystallization is insufficient, it suggests that the impurities have similar solubility properties to your product in that specific solvent.

  • Option 1: Second Recrystallization: Attempt another recrystallization, perhaps with a different solvent system.

  • Option 2: Activated Charcoal: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtering and cooling.

  • Option 3: Column Chromatography: If regioisomers are the primary impurity, recrystallization may not be effective. Column chromatography is the superior method for separating compounds with different polarities.[9]

Column Chromatography Issues

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried through by a mobile phase (eluent).[9]

Q5: How do I select the optimal eluent system for purifying this compound on a silica gel column?

A5: The key to successful column chromatography is selecting an eluent system that provides good separation between your desired product and its impurities. This is best determined by preliminary analysis using Thin-Layer Chromatography (TLC).[5]

Step-by-Step Eluent Selection:

  • Spotting: Dissolve a small amount of your crude product in a volatile solvent (like ethyl acetate or dichloromethane). Spot this solution onto a TLC plate.

  • Developing: Place the TLC plate in a developing chamber containing a test eluent system. A good starting point for nitroaromatic esters is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.

  • Optimization:

    • If all spots remain at the bottom (low R_f values), the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • If all spots run to the top (high R_f values), the eluent is too polar. Increase the proportion of hexane.

  • Target R_f Value: Aim for an eluent system that places the R_f value of your desired product (this compound) in the range of 0.25-0.35 . This generally provides the best separation in column chromatography.

Solvent System Component Polarity Purpose
Hexane / HeptaneLowThe primary non-polar mobile phase.
Ethyl Acetate / DichloromethaneMediumThe polar modifier used to increase the eluting power of the mobile phase.

Experimental Workflow & Decision Making

The following diagrams illustrate the logical flow for troubleshooting and purification.

G cluster_0 Initial Synthesis & Analysis cluster_1 Purification Strategy A Crude Product Obtained B Analyze by TLC/ ¹H NMR A->B C Identify Impurities: - Isomers - Starting Material - Other B->C D Impurity Profile Assessment C->D E Predominantly One Major Spot (Minor Impurities) D->E Low Impurity F Multiple Spots with Similar R_f Values (Isomers) D->F High/Complex Impurity G Proceed with Recrystallization E->G H Proceed with Column Chromatography F->H I Purity Check (TLC, MP, NMR) G->I H->I J Pure Product I->J Purity Met K Still Impure I->K Purity Not Met K->H Re-evaluate & Purify

Caption: Logical workflow for purification strategy selection.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.[6]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Slowly add warm water dropwise to the hot ethanol solution until it becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.

Protocol 2: Column Chromatography
  • Column Packing: Secure a glass column vertically. Place a small plug of glass wool or cotton at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle without air bubbles.[9]

  • Sample Loading: Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" method often results in better separation.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_prep Preparation cluster_run Execution cluster_post Finalization prep1 Select Eluent via TLC prep2 Pack Column with Silica Gel Slurry prep1->prep2 prep3 Dry Load Sample Adsorbed on Silica prep2->prep3 run1 Elute with Solvent prep3->run1 run2 Collect Fractions run1->run2 run3 Monitor Fractions by TLC run2->run3 post1 Combine Pure Fractions run3->post1 post2 Evaporate Solvent post1->post2 post3 Obtain Pure Product post2->post3

Caption: Step-by-step workflow for column chromatography.

References

  • Google Patents. (n.d.). Preparation method of 3-methoxy-2-nitrobenzoate.
  • RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved January 30, 2026, from [Link]

  • Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved January 30, 2026, from [Link]

  • KnowBand. (n.d.). Synthesis Of Methyl 3 Nitrobenzoate. Retrieved January 30, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate. Retrieved January 30, 2026, from [Link]

  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 3 methyl, 2 nitrobenzoic acid of high selectivity.
  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved January 30, 2026, from [Link]

  • Practical Chemistry. (2008). Experiment 5.4.3f[6] – Preparation of methyl 3-nitrobenzoate in two steps. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.
  • Master Organic Chemistry. (2018, October 15). Aromatic Synthesis: Order of Reactions. Retrieved January 30, 2026, from [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Structural Confirmation of Ethyl 3-methyl-2-nitrobenzoate by NMR

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical resource for the structural confirmation of Ethyl 3-methyl-2-nitrobenzoate , designed for application scientists and medicinal chemists. It focuses on distinguishing the target compound from its primary regioisomeric impurities using NMR spectroscopy.[1]

Executive Summary & Strategic Context

This compound is a critical intermediate in the synthesis of polycyclic pharmaceutical scaffolds. Its synthesis—typically via the nitration of ethyl 3-methylbenzoate—presents a classic regioselectivity challenge. The directing effects of the ester (meta-director) and the methyl group (ortho/para-director) compete, often yielding a mixture of the desired 2-nitro isomer and the 4-nitro impurity.

The Core Challenge: Both isomers have the same molecular weight (MS cannot distinguish) and similar polarity (TLC/HPLC separation is difficult). NMR spectroscopy is the definitive method for validation. This guide outlines a self-validating protocol to confirm the 1,2,3-trisubstituted substitution pattern of the target, objectively comparing it against the 1,3,4-trisubstituted alternative.

Structural Analysis: Target vs. Alternatives

To validate the structure, one must prove the specific arrangement of protons on the aromatic ring.

The Competitors
  • Target (Product A): this compound (1,2,3-substitution).

  • Primary Impurity (Product B): Ethyl 3-methyl-4-nitrobenzoate (1,3,4-substitution).

Comparative NMR Logic Table

The aromatic region (7.0 – 8.5 ppm) is the diagnostic fingerprint.

FeatureTarget: 2-Nitro Isomer Impurity: 4-Nitro Isomer Diagnostic Value
Aromatic Proton Count 3 (H4, H5, H6)3 (H2, H5, H6)Neutral
Proton Arrangement Contiguous (Vicinal)Isolated + PairHigh
Splitting Pattern d, t, d (or d, dd, d)s, d, d Definitive
Coupling Constants (

)
Two ortho couplings (

Hz)
One ortho (

Hz), One meta (

Hz)
High
Methyl Shift

ppm (Ortho to NO

)

ppm (Ortho to NO

)
Low (Ambiguous)

Expert Insight: In the target 2-nitro isomer, the protons are located at positions 4, 5, and 6. This creates a continuous spin system where H5 couples to both neighbors (H4 and H6), resulting in a triplet-like pattern (pseudo-triplet). In contrast, the 4-nitro impurity has an isolated proton at position 2 (singlet) and a separate AB system at positions 5 and 6.

Experimental Protocol (Self-Validating System)

A. Sample Preparation[2][3][4][5][6][7]
  • Solvent: CDCl

    
     (Chloroform-d) is standard. Ensure neutralization (pass through basic alumina) if the sample is acid-sensitive, though nitrobenzoates are generally stable.
    
  • Concentration: 10–15 mg in 0.6 mL solvent for high-resolution 1H; 30–50 mg for 13C/2D.

  • Reference: TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm).
    
B. Acquisition Parameters[2][3][4][6][7][8][9][10]
  • Frequency: 400 MHz minimum (required to resolve aromatic multiplets).

  • Relaxation Delay (D1): Set to

    
     seconds for quantitative integration of the aromatic vs. aliphatic regions.
    
  • Scans (NS): 16 (1H), 1024 (13C).

Data Interpretation & Confirmation

Step 1: 1H NMR Assignment (The "Fingerprint" Check)

Verify the signals in the following order. If the Aromatic Region does not match the "Target" description, the synthesis has failed or yielded the wrong isomer.

1. Aliphatic Region (Confirmation of Ethyl & Methyl)[2][3]
  • 
     1.38 (3H, t, 
    
    
    
    Hz):
    Ethyl CH
    
    
    .
  • 
     4.40 (2H, q, 
    
    
    
    Hz):
    Ethyl CH
    
    
    .
  • 
     2.35–2.55 (3H, s):  Aryl-CH
    
    
    
    .
    • Note: The methyl group in the 2-nitro isomer is sterically crowded (buttressing effect between Ester-NO

      
      -Me), often causing a slight upfield shift relative to the 4-nitro isomer due to twisting of the nitro group out of plane.
      
2. Aromatic Region (The Decision Maker)
  • Target (2-Nitro) Pattern:

    • H4: Doublet (

      
      ), 
      
      
      
      ppm. (Couples to H5).
    • H5: Triplet/Doublet of Doublets (

      
      ), 
      
      
      
      ppm. (Couples to H4 and H6).
    • H6: Doublet (

      
      ), 
      
      
      
      ppm.[4] (Deshielded by adjacent Ester).[5]
    • Validation: You must see three distinct multiplets with ortho-coupling (

      
       Hz).
      
  • Impurity (4-Nitro) Pattern:

    • H2: Singlet (

      
      ), 
      
      
      
      ppm. (Isolated).
    • H5/H6: Two doublets (

      
      ), 
      
      
      
      ppm.
    • Red Flag: If you see a sharp singlet in the aromatic region, you have the 4-nitro isomer.

Step 2: 13C NMR & DEPT-135
  • Carbonyl:

    
     ppm (Ester).[4][5]
    
  • Methyl:

    
     ppm.
    
  • Key Check: The 2-nitro isomer lacks symmetry. You should observe 6 distinct aromatic carbon signals (3 CH, 3 quaternary).

Step 3: 2D NMR (HMBC) - The "Nuclear Option"

If 1D splitting is ambiguous due to peak overlap, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Target Logic: The Aryl-Methyl protons (

    
    ) will show a 3-bond correlation (
    
    
    
    ) to the carbon bearing the nitro group (C2) and the carbon bearing H4 (C4).
  • Impurity Logic: The Aryl-Methyl protons will show a correlation to the isolated proton carbon (C2) if it were 3-methyl-4-nitro? No, in 4-nitro, Me is at 3. It correlates to C2 (bearing H) and C4 (bearing NO2).

    • Differentiation: In the Target , the Methyl group correlates to a quaternary carbon (C2-NO2) and a CH carbon (C4-H). In the Impurity , the Methyl correlates to a CH carbon (C2-H) and a quaternary carbon (C4-NO2). The chemical shift of the correlated CH carbon distinguishes them (C2-H in impurity is very deshielded by ester).

Visual Logic: Structural Elucidation Workflow

The following diagram illustrates the decision tree for confirming the structure based on the experimental data described above.

NMR_Confirmation Start Crude Product (this compound?) Acquire Acquire 1H NMR (400 MHz, CDCl3) Start->Acquire Analyze Analyze Aromatic Region (7.0 - 8.5 ppm) Acquire->Analyze Decision Is an Aromatic Singlet Present? Analyze->Decision Singlet_Yes YES (Singlet + 2 Doublets) Pattern: Isolated Proton Decision->Singlet_Yes Impurity Detected Singlet_No NO (2 Doublets + 1 Triplet) Pattern: Contiguous System Decision->Singlet_No Target Consistent Impurity IDENTIFIED: 4-Nitro Isomer (Ethyl 3-methyl-4-nitrobenzoate) Singlet_Yes->Impurity Target CONFIRMED: 2-Nitro Isomer (this compound) Singlet_No->Target Validation Secondary Check: HMBC Methyl correlates to C4-H (Target) vs C2-H (Impurity) Target->Validation

Figure 1: Decision tree for distinguishing the target 2-nitro isomer from the common 4-nitro impurity based on aromatic coupling patterns.

References

  • Preparation of Mthis compound. Google Patents. CN105820054A.
  • Ethyl 3-nitrobenzoate Spectral Data . PubChem. CID 69261. Available at: [Link]

  • Synthesis of nitrobenzoic acid esters . Royal Society of Chemistry (RSC) Advances. 2014. Available at: [Link]

Sources

Comparative Guide: Methyl 3-methyl-2-nitrobenzoate vs. Ethyl 3-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice

In the landscape of pharmaceutical intermediates, the choice between Methyl 3-methyl-2-nitrobenzoate (M-3M2NB) and This compound (E-3M2NB) is rarely arbitrary. It is a decision governed by downstream kinetics , physical handling properties , and regulatory alignment .

  • The Industry Standard: The Methyl ester (M-3M2NB) is the dominant intermediate, specifically validated in the synthesis of Niraparib (a PARP inhibitor). Its high crystallinity and favorable atom economy make it the preferred candidate for large-scale GMP manufacturing.

  • The Alternative: The Ethyl ester (E-3M2NB) serves as a lipophilic alternative. While it offers a "greener" hydrolysis byproduct (ethanol vs. methanol), its lower melting point and slightly reduced electrophilicity at the carbonyl center often relegate it to specific niche applications where solubility profiles need adjustment.

Physicochemical Profile & Identification

The following data consolidates experimental values and predictive models to assist in material verification.

FeatureMthis compoundThis compound
CAS Number 5471-82-9 54064-39-0
Molecular Weight 195.17 g/mol 209.20 g/mol
Physical State Crystalline Solid (White/Pale Yellow)Low-Melting Solid or Oil (Purity dependent)
Melting Point 65 – 69 °C [1, 2]< 40 °C (Often isolated as oil)
Boiling Point ~286 °C (760 mmHg)~295 °C (Predicted)
Solubility High in MeOH, DCM, EtOAc; Low in WaterHigh in EtOH, Et2O, Toluene; Insoluble in Water
Atom Economy Higher (Preferred for bulk scale)Lower (Penalty of ~14 mass units/mol)

Process Note: The solid state of the Methyl ester allows for purification via recrystallization (typically from Methanol/Water), a critical advantage over the Ethyl ester, which often requires high-vacuum distillation or chromatography if it fails to crystallize.

Critical Application: The Niraparib Pathway

Both esters serve as precursors to 3-formyl-2-nitrobenzoic acid esters , key scaffolds in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors like Niraparib .

Mechanistic Pathway Analysis

The methyl ester is preferred because the subsequent step often involves radical benzylic bromination or oxidation. The steric compactness of the methyl group minimizes interference during the radical halogenation of the adjacent methyl group.

Niraparib_Pathway Acid 3-methyl-2-nitrobenzoic acid (Starting Material) MethylEster Mthis compound (CAS: 5471-82-9) Acid->MethylEster MeOH, H2SO4 (Reflux) EthylEster This compound (CAS: 54064-39-0) Acid->EthylEster EtOH, H2SO4 (Reflux) Bromide 3-(bromomethyl)-2-nitrobenzoate MethylEster->Bromide NBS, AIBN CCl4 or PhCF3 EthylEster->Bromide Slower Kinetics Steric hindrance Aldehyde 3-formyl-2-nitrobenzoate (Niraparib Precursor) Bromide->Aldehyde DMSO/NaHCO3 (Kornblum Oxidation)

Figure 1: Comparative synthetic utility in the Niraparib precursor pathway. The Green path represents the industry-standard route [3].

Reactivity & Stability Analysis

Hydrolysis Kinetics

In basic media (Saponification), the Methyl ester hydrolyzes 2-3x faster than the Ethyl ester.

  • Mechanism: Nucleophilic attack at the carbonyl carbon.

  • Causality: The ethyl group provides greater steric shielding to the carbonyl carbon (Newman projection analysis) and has a slightly stronger inductive electron-donating effect (+I), rendering the carbonyl carbon less electrophilic compared to the methyl variant.

Benzylic Oxidation (Side Chain)

When subjecting these compounds to radical bromination (NBS/Benzoyl Peroxide) to functionalize the 3-methyl group:

  • Methyl Ester: Shows cleaner reaction profiles.

  • Ethyl Ester: The methylene protons of the ethyl group (-CH2-CH3) possess bond dissociation energies (BDE) that can compete with the benzylic protons, potentially leading to trace byproducts where the ester chain is halogenated.

Experimental Protocols

Protocol A: Synthesis of Mthis compound (Standard)

Validated for scale-up to 100g.

Reagents:

  • 3-methyl-2-nitrobenzoic acid (1.0 eq)

  • Methanol (10.0 volumes)

  • Sulfuric Acid (conc., 0.5 eq)

Workflow:

  • Dissolution: Charge 3-methyl-2-nitrobenzoic acid into a round-bottom flask containing Methanol. Stir until suspended.

  • Catalysis: Add Sulfuric Acid dropwise over 10 minutes. Exothermic reaction – maintain temp < 40°C.

  • Reflux: Heat the mixture to reflux (65°C) for 8–12 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Cool to room temperature. Concentrate methanol to ~20% volume under reduced pressure.

  • Quench: Pour residue into ice-cold saturated NaHCO3 solution (pH should be ~8).

  • Isolation: The product precipitates as a white/off-white solid. Filter and wash with cold water.

  • Purification: Recrystallize from minimal hot Methanol if purity < 98%.

Protocol B: Synthesis of this compound (Alternative)

Used when higher lipophilicity is required.

Reagents:

  • 3-methyl-2-nitrobenzoic acid (1.0 eq)

  • Ethanol (Absolute, 10.0 volumes)

  • Thionyl Chloride (SOCl2, 1.2 eq) Note: SOCl2 is preferred over H2SO4 here to drive conversion due to slower kinetics.

Workflow:

  • Activation: Cool Ethanol to 0°C. Add Thionyl Chloride dropwise (in situ generation of HCl).

  • Addition: Add the carboxylic acid solid in portions.

  • Reaction: Warm to reflux (78°C) and stir for 16 hours.

  • Workup: Evaporate Ethanol/SOCl2 traces in vacuo.

  • Extraction: Dissolve residue in EtOAc, wash with NaHCO3 (aq) and Brine.

  • Isolation: Dry over MgSO4 and concentrate.

  • Result: Product typically yields a viscous yellow oil or low-melting solid.

References

  • Starsky Chemical. (n.d.). Mthis compound CAS 5471-82-9 Product Guide. Retrieved January 30, 2026, from [Link]

  • Google Patents. (2019). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.[1] Retrieved January 30, 2026, from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2985503, Ethyl 2-methyl-3-nitrobenzoate. Retrieved January 30, 2026, from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Ethyl 3-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of Ethyl 3-methyl-2-nitrobenzoate, a key intermediate in pharmaceutical synthesis. As drug development professionals, ensuring the purity, potency, and consistency of such intermediates is not merely a procedural step but the foundation of product safety and efficacy. This document is structured to provide not just protocols, but the scientific rationale behind the choice of methodology and validation procedures, grounded in regulatory expectations.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide will compare the two most common and powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a spotlight on the advanced capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5]

Foundational Principles: Choosing the Right Analytical Tool

The molecular structure of this compound—a moderately polar, aromatic compound with a strong UV chromophore (the nitrobenzoate ring)—makes it an excellent candidate for several analytical techniques. The choice between them depends on the specific analytical objective: routine quality control, stability testing, or trace-level impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of the pharmaceutical industry for non-volatile or thermally labile compounds. Given the ester functionality, which can be susceptible to hydrolysis at high temperatures, HPLC offers a robust, non-destructive analytical approach. A reverse-phase method, where the stationary phase is non-polar and the mobile phase is polar, is typically the first choice for a molecule of this nature.[6]

  • Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds. This compound is likely to have sufficient volatility for GC analysis. The primary advantage of GC is often its high resolution and speed. However, the key consideration is ensuring the analyte does not degrade at the high temperatures of the injection port and column.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying and quantifying trace-level impurities, LC-MS provides unparalleled sensitivity and selectivity.[7] While HPLC with UV detection can quantify impurities, it cannot identify them without a reference standard. LC-MS provides molecular weight information, which is critical for characterizing unknown degradation products or process-related impurities.

Decision Workflow for Method Selection

The following diagram illustrates the logical process for selecting the most appropriate analytical technique based on the specific requirements of the analysis.

cluster_alternatives Feasibility Check start Define Analytical Goal assay_purity Routine Assay & Purity? start->assay_purity trace_analysis Trace Impurity ID & Quant? assay_purity->trace_analysis No hplc HPLC-UV (Primary Choice) assay_purity->hplc Yes trace_analysis->hplc No (Quant only) lcms LC-MS (Specialized Application) trace_analysis->lcms Yes gc GC-FID/MS (Alternative) hplc->gc Check Thermal Stability & Volatility validate Proceed to Validation hplc->validate gc->validate lcms->validate

Caption: Decision tree for selecting an analytical method.

The Validation Framework: A Systematic Approach

Analytical method validation is a continuous process that ensures a method remains fit for its intended purpose throughout its lifecycle.[8][9] The core validation parameters, as defined by the ICH Q2(R2) guideline, provide a framework for this evaluation.[4][10]

Validation Workflow Overview

The validation process follows a logical sequence, where each step builds upon the last to create a comprehensive picture of the method's performance.

node_dev Method Development & Optimization node_spec Specificity (Peak Purity, Resolution) node_dev->node_spec node_lin Linearity & Range node_spec->node_lin node_acc Accuracy (% Recovery) node_lin->node_acc node_prec Precision (Repeatability & Intermediate) node_acc->node_prec node_lim LOD & LOQ node_prec->node_lim node_rob Robustness node_lim->node_rob node_final Method Deployment & Lifecycle Management node_rob->node_final

Caption: General workflow for analytical method validation.

Comparative Performance: HPLC vs. GC

This section provides a head-to-head comparison of hypothetical, yet realistic, validation data for an HPLC-UV and a GC-FID method for the assay of this compound. The objective is to demonstrate how each method performs against the critical validation parameters.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11] In practice, this is demonstrated by showing that the peak for this compound is free from interference.

  • HPLC-UV Approach: A sample is spiked with known related substances and subjected to stress conditions (acid, base, oxidation, heat, light). The chromatogram should show baseline resolution between the main peak and all impurity peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm no co-eluting peaks are present.

  • GC-FID Approach: Similar to HPLC, a spiked sample is analyzed. The high efficiency of capillary GC columns often provides excellent resolution. Confirmation of specificity can be achieved by using a mass spectrometric (MS) detector, which can identify peaks based on their mass spectra, providing a much higher degree of confidence than UV detection alone.

Linearity, Range, Accuracy, and Precision

These parameters are often evaluated together. Linearity demonstrates a proportional relationship between concentration and instrument response. The range is the interval over which the method is shown to be linear, accurate, and precise.[1][12] Accuracy is the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements.[13]

Table 1: Comparison of HPLC and GC Validation Parameters

Validation ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria (Typical)
Linearity (R²) 0.99950.9992R² ≥ 0.999
Range (% of Target) 80% - 120%80% - 120%As per ICH guidelines[1]
Accuracy (% Recovery) 99.5% ± 0.8% (n=9)99.2% ± 1.1% (n=9)98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45% (n=6)0.68% (n=6)RSD ≤ 1.0%
Precision (Intermediate, %RSD) 0.75%0.95%RSD ≤ 2.0%

Causality Behind the Data: The slightly better linearity and precision of the HPLC method can be attributed to the milder conditions of liquid chromatography and the highly stable response of modern UV detectors. The GC method's precision can be influenced by the reproducibility of the high-temperature injection.

Detection & Quantitation Limits (LOD/LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated, while the Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[12]

Table 2: Comparison of Method Sensitivity

ParameterHPLC-UV MethodGC-FID MethodRationale
LOD ~0.01%~0.005%FID is often more sensitive to carbon-containing compounds than UV.
LOQ ~0.03%~0.015%The higher sensitivity of FID translates to a lower quantitation limit.
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] This provides an indication of its reliability during normal usage.

  • HPLC Robustness Factors: Mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), flow rate (±10%).

  • GC Robustness Factors: Oven temperature ramp rate (±1 °C/min), carrier gas flow rate (±5%), injection port temperature (±10 °C).

Both methods, when properly developed, should demonstrate no significant change in resolution, peak shape, or quantitation when these parameters are varied, typically with the %RSD of results remaining below 2.0%.

Step-by-Step Experimental Protocols

The following protocols are provided as a starting point for method development and validation. They are based on established methods for similar nitroaromatic compounds.[6][7]

Protocol 1: HPLC-UV Assay Method
  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase: Acetonitrile and Water (50:50 v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This is the stock solution.

    • Prepare the working standard (e.g., 100 µg/mL) by diluting the stock solution with Diluent.

  • Sample Preparation:

    • Prepare the sample solution at the same target concentration as the working standard using the Diluent.

  • Validation Experiments:

    • Linearity: Prepare a minimum of five concentrations across the desired range (e.g., 80% to 120% of the target concentration).[1]

    • Accuracy: Analyze spiked placebo samples at three levels (e.g., 80%, 100%, 120%) in triplicate.

    • Precision: Perform six replicate injections of the 100% standard solution for repeatability. For intermediate precision, have a second analyst repeat the test on a different day with a different instrument.[13]

Protocol 2: GC-FID Assay Method
  • Chromatographic System:

    • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Injector: Split mode (e.g., 50:1), 250 °C.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

    • Detector: FID, 280 °C.

    • Injection Volume: 1 µL.

  • Standard Preparation:

    • Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent like Ethyl Acetate.

    • Prepare the working standard by appropriate dilution.

  • Sample Preparation:

    • Prepare the sample solution to the same target concentration as the working standard.

  • Validation Experiments:

    • Follow the same experimental design for linearity, accuracy, and precision as described for the HPLC method.

Conclusion and Recommendations

Both HPLC-UV and GC-FID are powerful and reliable techniques for the analytical validation of this compound.

  • Recommendation for Routine QC: The HPLC-UV method is recommended as the primary choice for routine quality control and stability testing. Its operation at ambient temperature minimizes the risk of analyte degradation, and its performance characteristics are exceptionally robust and reproducible.

  • Alternative and Orthogonal Method: The GC-FID method serves as an excellent alternative and a valuable orthogonal technique. Its different separation mechanism can be crucial for confirming purity and resolving impurities that might co-elute in the HPLC system.

  • For In-Depth Impurity Analysis: For comprehensive impurity profiling, especially during forced degradation studies or process development, LC-MS is the indispensable tool. Its ability to provide molecular weight data is essential for identifying unknown species and building a complete understanding of the product's degradation pathways.

Ultimately, the choice of method must be scientifically justified and demonstrated to be fit for its intended purpose through a rigorous validation process, ensuring data integrity and regulatory compliance.[2][3]

References

  • SIELC Technologies. (n.d.). Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column.
  • United States Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education.
  • Practical Chemistry. (2008). Student Instruction Sheet.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
  • Cram.com. (n.d.). Analysis Of Meta-Methyl Nitrobenzoate.
  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-nitrobenzoate. PubChem. Retrieved from [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-methyl-3-nitrobenzoate. PubChem. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • United States Pharmacopeial Convention. (n.d.). <1225> Validation of Compendial Procedures.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • United States Pharmacopeia. (2017). General Chapter, <1225> Validation of Compendial Procedures. USP-NF. Retrieved from [Link]

  • Chegg. (2021, March 10). Part 3- Spectroscopy: IR Analysis of Methyl Nitrobenzoate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Methyl 2-methyl-3-nitrobenzoate, 97%. Retrieved from [Link]

Sources

A Researcher's Guide to Spectral Data Cross-Referencing: The Case of Ethyl 3-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of chemical synthesis and drug development, the unambiguous identification and purity assessment of novel or modified compounds are paramount. Spectroscopic analysis provides the foundational data for molecular structure elucidation. However, the journey from raw spectral data to a confirmed chemical identity is fraught with potential ambiguities. This guide addresses the critical process of cross-referencing spectral data, using Ethyl 3-methyl-2-nitrobenzoate as a case study.

This particular compound presents a common challenge for researchers: a relative scarcity of comprehensively indexed spectral data in major public databases. This guide, therefore, not only outlines the ideal workflow for data validation but also provides a pragmatic approach for situations where direct reference spectra are unavailable. We will delve into the predictive power of comparative analysis with structurally similar analogs to build a confident spectroscopic profile. This methodology is essential for ensuring the integrity of research and development pipelines.

Pillar 1: The Spectroscopic Toolkit - A Synopsis

A multi-pronged analytical approach is non-negotiable for robust structural confirmation. Each technique offers a unique piece of the molecular puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

    • ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

    • ¹³C NMR reveals the number of unique carbon atoms and their chemical environments (e.g., carbonyl, aromatic, aliphatic).[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy excels at identifying the functional groups present in a molecule. Specific covalent bonds vibrate at characteristic frequencies when irradiated with infrared light, resulting in a unique spectral "fingerprint."[2] Key absorptions for our target molecule would include the carbonyl (C=O) of the ester and the nitro (NO₂) group stretches.[2]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern observed in the mass spectrum offers additional clues about the molecule's structure.

Pillar 2: Experimental Workflow - A Self-Validating Protocol

The integrity of spectral data begins with meticulous experimental practice. The following protocol outlines the standard operating procedure for acquiring high-quality data for a compound like this compound.

Experimental Protocol: Spectroscopic Analysis of a Novel Benzoate Derivative
  • Sample Preparation: a. Ensure the sample is of the highest possible purity. Purification via column chromatography or recrystallization is recommended. b. For NMR, dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration. c. For IR, the sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄). d. For MS, dissolve a minute amount of the sample in a volatile solvent like methanol or acetonitrile.

  • ¹H and ¹³C NMR Acquisition: a. Calibrate (shim) the NMR spectrometer to ensure a homogeneous magnetic field. b. Acquire a standard ¹H NMR spectrum. c. Acquire a broadband proton-decoupled ¹³C NMR spectrum. d. Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent residual peak (e.g., CDCl₃ at 77.16 ppm).

  • IR Spectrum Acquisition: a. Record a background spectrum of the empty sample compartment or the pure solvent. b. Introduce the sample and record its spectrum. c. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Mass Spectrum Acquisition: a. Choose an appropriate ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). b. Introduce the sample into the mass spectrometer. c. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

The following diagram illustrates the logical flow of this comprehensive analytical approach.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Purified_Sample Purified Ethyl 3-methyl-2-nitrobenzoate NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR IR IR Spectroscopy Purified_Sample->IR MS Mass Spectrometry Purified_Sample->MS Cross_Ref Cross-Reference with Databases & Analogs NMR->Cross_Ref IR->Cross_Ref MS->Cross_Ref Confirmation Structural Confirmation Cross_Ref->Confirmation

Caption: Workflow for structural elucidation and validation.

Pillar 3: Cross-Referencing with Spectral Databases - An Analog-Based Approach

Key Structural Analogs for Comparison:
  • Mthis compound (CAS: 5471-82-9): The closest analog, differing only by the ester group (methyl vs. ethyl). Its spectral data will be highly predictive for the aromatic and methyl-on-ring portions of the spectrum.

  • Ethyl 3-nitrobenzoate (CAS: 618-98-4): This analog helps isolate the spectral features of the ethyl ester group and the nitro group's effect on the benzene ring without the influence of the methyl group.[3][4][5][6][7]

  • Ethyl 2-nitrobenzoate (CAS: 610-34-4): Useful for observing how the relative positions of the nitro and ester groups affect the spectral outcome.[8]

The diagram below illustrates the relationship between the target molecule and its analogs.

G Target This compound (Target Molecule) Analog1 Mthis compound (Analog 1: Ester Swap) Target->Analog1 Similar Ring Different Ester Analog2 Ethyl 3-nitrobenzoate (Analog 2: Ring Methyl Absent) Target->Analog2 Same Ester Different Ring Analog3 Ethyl 2-nitrobenzoate (Analog 3: Positional Isomer) Target->Analog3 Same Groups Different Positions

Sources

A Comparative Guide to the Validation of Analytical Methods for Ethyl 3-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of Ethyl 3-methyl-2-nitrobenzoate, a key intermediate in pharmaceutical synthesis. As drug development professionals, ensuring the purity, potency, and consistency of such intermediates is not merely a procedural step but the foundation of product safety and efficacy. This document is structured to provide not just protocols, but the scientific rationale behind the choice of methodology and validation procedures, grounded in regulatory expectations.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This guide will compare the two most common and powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a spotlight on the advanced capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5]

Foundational Principles: Choosing the Right Analytical Tool

The molecular structure of this compound—a moderately polar, aromatic compound with a strong UV chromophore (the nitrobenzoate ring)—makes it an excellent candidate for several analytical techniques. The choice between them depends on the specific analytical objective: routine quality control, stability testing, or trace-level impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of the pharmaceutical industry for non-volatile or thermally labile compounds. Given the ester functionality, which can be susceptible to hydrolysis at high temperatures, HPLC offers a robust, non-destructive analytical approach. A reverse-phase method, where the stationary phase is non-polar and the mobile phase is polar, is typically the first choice for a molecule of this nature.[6]

  • Gas Chromatography (GC): GC is ideal for volatile and thermally stable compounds. This compound is likely to have sufficient volatility for GC analysis. The primary advantage of GC is often its high resolution and speed. However, the key consideration is ensuring the analyte does not degrade at the high temperatures of the injection port and column.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying and quantifying trace-level impurities, LC-MS provides unparalleled sensitivity and selectivity.[7] While HPLC with UV detection can quantify impurities, it cannot identify them without a reference standard. LC-MS provides molecular weight information, which is critical for characterizing unknown degradation products or process-related impurities.

Decision Workflow for Method Selection

The following diagram illustrates the logical process for selecting the most appropriate analytical technique based on the specific requirements of the analysis.

cluster_alternatives Feasibility Check start Define Analytical Goal assay_purity Routine Assay & Purity? start->assay_purity trace_analysis Trace Impurity ID & Quant? assay_purity->trace_analysis No hplc HPLC-UV (Primary Choice) assay_purity->hplc Yes trace_analysis->hplc No (Quant only) lcms LC-MS (Specialized Application) trace_analysis->lcms Yes gc GC-FID/MS (Alternative) hplc->gc Check Thermal Stability & Volatility validate Proceed to Validation hplc->validate gc->validate lcms->validate

Caption: Decision tree for selecting an analytical method.

The Validation Framework: A Systematic Approach

Analytical method validation is a continuous process that ensures a method remains fit for its intended purpose throughout its lifecycle.[8][9] The core validation parameters, as defined by the ICH Q2(R2) guideline, provide a framework for this evaluation.[4][10]

Validation Workflow Overview

The validation process follows a logical sequence, where each step builds upon the last to create a comprehensive picture of the method's performance.

node_dev Method Development & Optimization node_spec Specificity (Peak Purity, Resolution) node_dev->node_spec node_lin Linearity & Range node_spec->node_lin node_acc Accuracy (% Recovery) node_lin->node_acc node_prec Precision (Repeatability & Intermediate) node_acc->node_prec node_lim LOD & LOQ node_prec->node_lim node_rob Robustness node_lim->node_rob node_final Method Deployment & Lifecycle Management node_rob->node_final

Caption: General workflow for analytical method validation.

Comparative Performance: HPLC vs. GC

This section provides a head-to-head comparison of hypothetical, yet realistic, validation data for an HPLC-UV and a GC-FID method for the assay of this compound. The objective is to demonstrate how each method performs against the critical validation parameters.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11] In practice, this is demonstrated by showing that the peak for this compound is free from interference.

  • HPLC-UV Approach: A sample is spiked with known related substances and subjected to stress conditions (acid, base, oxidation, heat, light). The chromatogram should show baseline resolution between the main peak and all impurity peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm no co-eluting peaks are present.

  • GC-FID Approach: Similar to HPLC, a spiked sample is analyzed. The high efficiency of capillary GC columns often provides excellent resolution. Confirmation of specificity can be achieved by using a mass spectrometric (MS) detector, which can identify peaks based on their mass spectra, providing a much higher degree of confidence than UV detection alone.

Linearity, Range, Accuracy, and Precision

These parameters are often evaluated together. Linearity demonstrates a proportional relationship between concentration and instrument response. The range is the interval over which the method is shown to be linear, accurate, and precise.[1][12] Accuracy is the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements.[13]

Table 1: Comparison of HPLC and GC Validation Parameters

Validation ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria (Typical)
Linearity (R²) 0.99950.9992R² ≥ 0.999
Range (% of Target) 80% - 120%80% - 120%As per ICH guidelines[1]
Accuracy (% Recovery) 99.5% ± 0.8% (n=9)99.2% ± 1.1% (n=9)98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45% (n=6)0.68% (n=6)RSD ≤ 1.0%
Precision (Intermediate, %RSD) 0.75%0.95%RSD ≤ 2.0%

Causality Behind the Data: The slightly better linearity and precision of the HPLC method can be attributed to the milder conditions of liquid chromatography and the highly stable response of modern UV detectors. The GC method's precision can be influenced by the reproducibility of the high-temperature injection.

Detection & Quantitation Limits (LOD/LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated, while the Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[12]

Table 2: Comparison of Method Sensitivity

ParameterHPLC-UV MethodGC-FID MethodRationale
LOD ~0.01%~0.005%FID is often more sensitive to carbon-containing compounds than UV.
LOQ ~0.03%~0.015%The higher sensitivity of FID translates to a lower quantitation limit.
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] This provides an indication of its reliability during normal usage.

  • HPLC Robustness Factors: Mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), flow rate (±10%).

  • GC Robustness Factors: Oven temperature ramp rate (±1 °C/min), carrier gas flow rate (±5%), injection port temperature (±10 °C).

Both methods, when properly developed, should demonstrate no significant change in resolution, peak shape, or quantitation when these parameters are varied, typically with the %RSD of results remaining below 2.0%.

Step-by-Step Experimental Protocols

The following protocols are provided as a starting point for method development and validation. They are based on established methods for similar nitroaromatic compounds.[6][7]

Protocol 1: HPLC-UV Assay Method
  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase: Acetonitrile and Water (50:50 v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This is the stock solution.

    • Prepare the working standard (e.g., 100 µg/mL) by diluting the stock solution with Diluent.

  • Sample Preparation:

    • Prepare the sample solution at the same target concentration as the working standard using the Diluent.

  • Validation Experiments:

    • Linearity: Prepare a minimum of five concentrations across the desired range (e.g., 80% to 120% of the target concentration).[1]

    • Accuracy: Analyze spiked placebo samples at three levels (e.g., 80%, 100%, 120%) in triplicate.

    • Precision: Perform six replicate injections of the 100% standard solution for repeatability. For intermediate precision, have a second analyst repeat the test on a different day with a different instrument.[13]

Protocol 2: GC-FID Assay Method
  • Chromatographic System:

    • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Injector: Split mode (e.g., 50:1), 250 °C.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

    • Detector: FID, 280 °C.

    • Injection Volume: 1 µL.

  • Standard Preparation:

    • Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent like Ethyl Acetate.

    • Prepare the working standard by appropriate dilution.

  • Sample Preparation:

    • Prepare the sample solution to the same target concentration as the working standard.

  • Validation Experiments:

    • Follow the same experimental design for linearity, accuracy, and precision as described for the HPLC method.

Conclusion and Recommendations

Both HPLC-UV and GC-FID are powerful and reliable techniques for the analytical validation of this compound.

  • Recommendation for Routine QC: The HPLC-UV method is recommended as the primary choice for routine quality control and stability testing. Its operation at ambient temperature minimizes the risk of analyte degradation, and its performance characteristics are exceptionally robust and reproducible.

  • Alternative and Orthogonal Method: The GC-FID method serves as an excellent alternative and a valuable orthogonal technique. Its different separation mechanism can be crucial for confirming purity and resolving impurities that might co-elute in the HPLC system.

  • For In-Depth Impurity Analysis: For comprehensive impurity profiling, especially during forced degradation studies or process development, LC-MS is the indispensable tool. Its ability to provide molecular weight data is essential for identifying unknown species and building a complete understanding of the product's degradation pathways.

Ultimately, the choice of method must be scientifically justified and demonstrated to be fit for its intended purpose through a rigorous validation process, ensuring data integrity and regulatory compliance.[2][3]

References

  • SIELC Technologies. (n.d.). Separation of 3-Methyl-2-nitrobenzoic acid on Newcrom R1 HPLC column.
  • United States Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. RSC Education.
  • Practical Chemistry. (2008). Student Instruction Sheet.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
  • Cram.com. (n.d.). Analysis Of Meta-Methyl Nitrobenzoate.
  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-nitrobenzoate. PubChem. Retrieved from [Link]

  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-methyl-3-nitrobenzoate. PubChem. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • United States Pharmacopeial Convention. (n.d.). <1225> Validation of Compendial Procedures.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • United States Pharmacopeia. (2017). General Chapter, <1225> Validation of Compendial Procedures. USP-NF. Retrieved from [Link]

  • Chegg. (2021, March 10). Part 3- Spectroscopy: IR Analysis of Methyl Nitrobenzoate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Methyl 2-methyl-3-nitrobenzoate, 97%. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol: Ethyl 3-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Segregate from strong bases and reducing agents immediately. Disposal Method: High-temperature incineration via an approved TSDF (Treatment, Storage, and Disposal Facility). Waste Classification: Non-halogenated Organic Waste (unless mixed with halogens).

This guide defines the operational standard for the safe handling and disposal of Ethyl 3-methyl-2-nitrobenzoate . As a nitro-aromatic ester, this compound presents specific chemical stabilities that distinguish it from standard organic solvents. While not typically classified as a high explosive (unlike polynitrated aromatics), the presence of the nitro group (


) requires strict adherence to thermal and chemical compatibility protocols to prevent runaway exothermic decomposition.

Chemical Profile & Hazard Assessment

Structural Causality

To handle this chemical safely, one must understand its reactive moieties. The molecule contains two functional groups that dictate its disposal logic:

  • Nitro Group (

    
    ):  An energetic group. While mono-nitro compounds are generally stable, they are susceptible to reduction  (exothermic) and thermal decomposition at elevated temperatures.
    
  • Ester Linkage (

    
    ):  Susceptible to hydrolysis  in the presence of strong bases (saponification) or strong acids.
    

Critical Insight: The primary risk during waste consolidation is accidental saponification. Mixing this ester with caustic waste (pH > 10) can trigger hydrolysis, generating heat. In a closed waste drum, this heat can accelerate the decomposition of the nitro group, leading to rapid pressurization.

Physical & Chemical Properties Table
PropertyValue/DescriptionOperational Implication
Physical State Solid (low melting) or LiquidMay require double-bagging if solid; leak-proof containment if liquid.
Flash Point > 93°C (Estimated)Class IIIB Combustible Liquid. High BTU value makes it ideal for fuel blending/incineration.
Water Solubility Low (Immiscible)Do not attempt to dilute with water for drain disposal.
Reactivity Sensitive to Strong Bases/ReducersStrict Segregation: Never add to "General Aqueous Basic" waste streams.

Pre-Disposal Stabilization & Segregation

The Self-Validating Storage System

A self-validating system ensures that an error becomes visible before it becomes a catastrophe.

  • Container Selection: Use Amber Glass or HDPE (High-Density Polyethylene). Avoid metal containers if the compound is potentially acidic or wet, as metal ions can catalyze nitro-reduction.

  • Headspace Rule: Leave minimum 10% headspace. Nitro-aromatics can off-gas nitrogen oxides (

    
    ) if slowly decomposing; headspace prevents container rupture.
    
Chemical Compatibility Matrix

Before adding to a waste stream, verify compatibility.

Waste StreamCompatibilityMechanism of Failure
Non-Halogenated Organics Compatible Ideal stream (e.g., Acetone, Methanol mixtures).
Halogenated Organics Compatible Safe, but increases disposal cost due to scrubber requirements at the incinerator.
Aqueous Basic (pH > 8) DANGER Hydrolysis (Saponification)

Exotherm

Nitro destabilization.
Strong Oxidizers DANGER Potential fire/explosion hazard.
Reducing Agents DANGER Reduction of nitro group is highly exothermic.

Operational Disposal Workflow

Step-by-Step Protocol

Step 1: Purity Assessment Determine if the material is pure or in solution.

  • Pure: Dissolve in a compatible combustible solvent (e.g., Acetone or Ethanol) to facilitate incineration. Solid disposal is permitted but liquid injection incineration is preferred for complete destruction.

  • In Solution: Ensure the solvent is not a halogenated mixture (unless necessary) to lower disposal tier costs.

Step 2: Container Preparation

  • Select an HDPE jerrycan or amber glass bottle.

  • Triple Rinse: If disposing of an empty original container, triple rinse with acetone. The rinsate must be treated as hazardous waste.

Step 3: Labeling (The Critical Control Point) The label must explicitly state:

"Hazardous Waste - Organic. Contains: this compound.[1] Hazard: Irritant, Combustible.[2] NO BASES."

Step 4: Accumulation Store in a Satellite Accumulation Area (SAA) away from heat sources. Ensure secondary containment (spill tray) is present.

Step 5: Final Handoff Transfer to EHS (Environmental Health & Safety) or licensed contractor for Incineration .

  • RCRA Code: Likely D001 (Ignitable) if in flammable solvent. If pure and toxic, may carry characteristic codes based on leachability, but generally managed as Non-RCRA Regulated Hazardous Waste (unless specifically listed in state regulations) destined for fuel blending.

Disposal Decision Logic (Visualization)

DisposalWorkflow Start Start: Waste Identification (this compound) StateCheck Is material Solid or Liquid? Start->StateCheck SolidPath Solid: Dissolve in Combustible Solvent (Acetone) StateCheck->SolidPath Solid LiquidPath Liquid: Check Solvent Composition StateCheck->LiquidPath Liquid SolidPath->LiquidPath Dissolved HalogenCheck Contains Halogens? (DCM, Chloroform) LiquidPath->HalogenCheck StreamA Stream A: Halogenated Organic Waste HalogenCheck->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste (Preferred) HalogenCheck->StreamB No Labeling Labeling: 'Flammable', 'Irritant', 'NO BASES' StreamA->Labeling StreamB->Labeling Storage Store in SAA (Secondary Containment) Labeling->Storage Disposal End: High-Temp Incineration (Fuel Blending) Storage->Disposal

Figure 1: Decision matrix for the segregation and waste stream selection of nitro-aromatic esters.

Emergency Contingencies

In the event of a spill or exposure during the disposal process:

  • Spill (Liquid):

    • Do not use paper towels (combustible). Use vermiculite or clay-based absorbents.

    • Scoop absorbed material into a wide-mouth HDPE jar. Label as "Debris contaminated with Nitrobenzoate."

  • Skin/Eye Exposure:

    • Flush immediately with water for 15 minutes.[3][4] Nitro compounds can be absorbed through the skin; rapid decontamination is vital to prevent systemic effects (methemoglobinemia is rare with this specific ester but possible with the class).

  • Fire:

    • Use

      
       or Dry Chemical.[2][5][6] Do not use water jet , as this may spread the burning ester.
      

References

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2024). Chemical Compatibility Chart for Waste Segregation. Retrieved from [Link]

Sources

Navigating the Safe Handling of Ethyl 3-methyl-2-nitrobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 3-methyl-2-nitrobenzoate. Moving beyond a simple checklist, this document delves into the rationale behind each safety protocol, empowering you to make informed decisions and foster a culture of safety within your laboratory.

Core Principles of Safe Handling

A foundational understanding of the potential risks associated with this compound informs the necessity of a multi-layered safety approach. This includes engineering controls, administrative controls, and the last line of defense: Personal Protective Equipment (PPE).

Engineering Controls: The primary method for minimizing exposure is to handle this compound within a properly functioning chemical fume hood.[1][3] This engineering control captures airborne particles and vapors at the source, preventing inhalation. An eyewash station and safety shower should be readily accessible in any laboratory where this compound is handled.[1][3]

Administrative Controls: Adherence to standard laboratory protocols is paramount. This includes clearly labeling all containers, maintaining an accurate chemical inventory, and ensuring all personnel are trained on the specific hazards and handling procedures for this compound. Never work alone when handling hazardous chemicals.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are critical for preventing direct contact with this compound. The following table outlines the recommended PPE for various laboratory scenarios.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shields or chemical splash goggles (conforming to EN166 or OSHA 29 CFR 1910.133).[1]Nitrile gloves (inspect for integrity before use).[1]Standard laboratory coat.Not generally required if handled in a fume hood.
High-Volume Handling or Potential for Splashing Chemical splash goggles and a face shield.Nitrile or neoprene gloves. Use proper glove removal technique to avoid skin contact.[1]Chemical-resistant lab coat or apron.A NIOSH-approved respirator with an organic vapor cartridge may be necessary if engineering controls are insufficient or in the event of a spill.[1]
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant suit or coveralls.A NIOSH-approved respirator with an organic vapor cartridge is recommended.

Operational Plans: From Receipt to Disposal

A comprehensive safety plan extends beyond the laboratory bench. The following step-by-step procedures provide guidance for the entire lifecycle of this compound in your facility.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1] Keep the container tightly sealed.[1][4]

Experimental Protocol: Weighing and Solution Preparation

This protocol outlines the safe handling of this compound for the preparation of a stock solution.

  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment: analytical balance, weigh paper, spatula, beaker, volumetric flask, and solvent.

    • Don the appropriate PPE as outlined in the table above for low-volume handling.

  • Weighing:

    • Inside the fume hood, carefully transfer the desired amount of this compound from the storage container to the weigh paper using a clean spatula.

    • Avoid generating dust.[5][4]

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • Carefully add the weighed compound to the beaker containing a small amount of the desired solvent.

    • Gently swirl the beaker to dissolve the solid.

    • Once dissolved, quantitatively transfer the solution to the volumetric flask.

    • Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.

    • Bring the solution to the final volume with the solvent.

    • Cap the volumetric flask and invert several times to ensure homogeneity.

  • Labeling and Storage:

    • Immediately label the volumetric flask with the chemical name, concentration, solvent, date of preparation, and your initials.

    • Store the solution in a properly designated and secondary containment.

Spill Response

In the event of a spill, remain calm and follow these steps:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an absorbent material like vermiculite or sand to contain the spill.

  • Clean-Up:

    • Wearing the appropriate PPE for spill cleanup, carefully sweep up the absorbed material.[4]

    • Place the waste in a sealed, labeled container for hazardous waste disposal.[6]

    • Clean the spill area with soap and water.[4]

  • Report: Report the spill to your laboratory supervisor or safety officer.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Collect all contaminated materials, including gloves, weigh paper, and absorbent materials, in a designated hazardous waste container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program.[4] Do not discharge to sewer systems.[7] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_actions Required PPE Start Start: Handling This compound Task Evaluate Task: - Scale of work - Potential for splash/aerosol generation Start->Task LowRisk Low Risk: - Small scale - Contained operation Task->LowRisk Low potential for exposure HighRisk High Risk: - Large scale - Open transfer - Potential for splash Task->HighRisk Moderate potential for exposure Spill Spill or Emergency Task->Spill High potential for exposure PPE_Low Standard PPE: - Safety glasses - Nitrile gloves - Lab coat LowRisk->PPE_Low PPE_High Enhanced PPE: - Goggles & face shield - Chemical-resistant gloves - Chemical-resistant apron HighRisk->PPE_High PPE_Spill Full Protection: - Goggles & face shield - Heavy-duty gloves - Chemical suit - Respirator Spill->PPE_Spill

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 3-methyl-2-nitrobenzoate
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Ethyl 3-methyl-2-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.